DA-JC4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C225H346N56O65 |
|---|---|
Molecular Weight |
4875 g/mol |
IUPAC Name |
(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C225H346N56O65/c1-21-120(10)180(274-212(335)164(115-286)266-202(325)152(100-130-67-73-134(290)74-68-130)258-206(329)159(105-178(304)305)261-210(333)163(114-285)269-218(341)182(126(16)288)275-208(331)155(99-128-50-26-23-27-51-128)263-217(340)181(125(15)287)272-173(296)109-240-188(311)146(78-81-175(298)299)270-223(346)225(19,20)277-187(310)137(233)97-129-65-71-133(289)72-66-129)216(339)262-153(101-131-69-75-135(291)76-70-131)201(324)255-151(96-118(6)7)200(323)260-158(104-177(302)303)205(328)251-144(59-35-42-88-231)196(319)253-147(77-80-169(234)292)190(313)245-122(12)185(308)243-123(13)186(309)276-224(17,18)222(345)271-148(79-82-176(300)301)197(320)257-154(98-127-48-24-22-25-49-127)207(330)273-179(119(8)9)215(338)264-157(103-170(235)293)204(327)259-156(102-132-106-237-138-53-29-28-52-136(132)138)203(326)256-150(95-117(4)5)199(322)254-149(94-116(2)3)198(321)244-121(11)184(307)239-107-171(294)238-110-174(297)278-90-44-61-165(278)213(336)267-162(113-284)211(334)265-160(111-282)189(312)241-108-172(295)242-124(14)219(342)280-92-46-63-167(280)221(344)281-93-47-64-168(281)220(343)279-91-45-62-166(279)214(337)268-161(112-283)209(332)252-145(60-36-43-89-232)195(318)250-143(58-34-41-87-230)194(317)249-142(57-33-40-86-229)193(316)248-141(56-32-39-85-228)192(315)247-140(55-31-38-84-227)191(314)246-139(183(236)306)54-30-37-83-226/h22-29,48-53,65-76,106,116-126,137,139-168,179-182,237,282-291H,21,30-47,54-64,77-105,107-115,226-233H2,1-20H3,(H2,234,292)(H2,235,293)(H2,236,306)(H,238,294)(H,239,307)(H,240,311)(H,241,312)(H,242,295)(H,243,308)(H,244,321)(H,245,313)(H,246,314)(H,247,315)(H,248,316)(H,249,317)(H,250,318)(H,251,328)(H,252,332)(H,253,319)(H,254,322)(H,255,324)(H,256,326)(H,257,320)(H,258,329)(H,259,327)(H,260,323)(H,261,333)(H,262,339)(H,263,340)(H,264,338)(H,265,334)(H,266,325)(H,267,336)(H,268,337)(H,269,341)(H,270,346)(H,271,345)(H,272,296)(H,273,330)(H,274,335)(H,275,331)(H,276,309)(H,277,310)(H,298,299)(H,300,301)(H,302,303)(H,304,305)/t120-,121-,122-,123-,124-,125+,126+,137-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,179-,180-,181-,182-/m0/s1 |
InChI Key |
UPRWRMUVZZSCEH-JYFZHWGXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
DA-JC4: A Dual GLP-1/GIP Receptor Agonist for Neurodegenerative Disease
An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
DA-JC4 is a novel dual agonist for the glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) receptors. Initially developed for the treatment of Type 2 Diabetes Mellitus (T2DM), its neuroprotective properties have garnered significant interest in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This document provides a comprehensive overview of this compound, its mechanism of action, and the key experimental findings that underscore its therapeutic potential.
Introduction
Neurodegenerative disorders like Alzheimer's and Parkinson's disease are characterized by progressive neuronal loss and dysfunction. A growing body of evidence links these conditions to impaired insulin (B600854) signaling in the brain, suggesting that therapies targeting metabolic pathways could offer neuroprotective benefits.[1][2] this compound, a chemical drug, acts as an agonist at both GIPR (Gastric inhibitory polypeptide receptor) and GLP-1R (Glucagon-like peptide 1 receptor), thereby modulating pathways crucial for neuronal survival, inflammation, and energy metabolism.[1] This guide synthesizes the current understanding of this compound's mechanism of action, supported by quantitative data from preclinical studies.
Mechanism of Action
This compound exerts its neuroprotective effects through a multi-faceted mechanism centered on the activation of GLP-1 and GIP receptors. This dual agonism leads to the modulation of several downstream signaling pathways, culminating in improved neuronal function and survival.
Re-sensitization of Insulin Signaling
A key mechanism of this compound is the re-sensitization of cerebral insulin signaling pathways.[1] In models of Alzheimer's disease, this compound treatment has been shown to normalize insulin signaling, evidenced by a reduction in the inhibitory phosphorylation of insulin receptor substrate 1 (IRS-1) at serine 1101 and an upregulation of Akt phosphorylation at serine 473.[1][3]
Modulation of the AKT/JNK Signaling Pathway
The neuroprotective effects of this compound are critically dependent on the AKT/JNK signaling cascade.[1] Activation of this pathway by this compound promotes cell survival and reduces apoptosis. The inhibition of AKT or activation of JNK has been shown to abolish the protective effects of this compound, confirming the central role of this pathway.[1]
Anti-apoptotic Effects
This compound demonstrates significant anti-apoptotic activity. It has been observed to reduce the ratio of the pro-apoptotic protein BAX to the anti-apoptotic protein Bcl-2.[1] In cultured hippocampal neurons, this compound inhibits the activation of Caspases and the release of cytochrome C, key events in the apoptotic cascade.[4]
Reduction of Mitochondrial Stress and Oxidative Stress
The compound protects neurons by mitigating mitochondrial stress.[1] This includes reducing the production of reactive oxygen species (ROS), a key contributor to neuronal damage in neurodegenerative diseases.[1]
Anti-inflammatory Effects
This compound alleviates chronic neuroinflammation. It reduces the activation of microglia and astrocytes, which are cellular mediators of the inflammatory response in the brain.[1] This is accompanied by a reduction in the levels of pro-inflammatory cytokines.[1][2]
Signaling Pathways
The signaling cascades initiated by this compound are central to its therapeutic effects. The following diagrams illustrate the key pathways involved.
Quantitative Data Summary
The following tables summarize the quantitative findings from key preclinical studies of this compound.
Table 1: In Vivo Studies in Animal Models of Neurodegeneration
| Animal Model | Disease Modeled | This compound Dose | Treatment Duration | Key Quantitative Outcomes | Reference |
| Rat | Parkinson's Disease (Rotenone-induced) | 50 nmol/kg; i.p. | Once-daily for 7 days | Significantly improved motor functions and elevated levels of major neurotransmitters. | [4] |
| Rat | Alzheimer's Disease (STZ-induced) | 10 nmol/kg; i.p. | Once-daily for 14 days | Significantly prevented spatial learning deficits; decreased phosphorylated tau levels in the cortex and hippocampus. | [1][4] |
| Mouse (APP/PS1) | Alzheimer's Disease | 0.1, 1, or 10 nmol/kg; i.p. | 6 weeks | Dose-dependent reduction in amyloid plaques and neuroinflammation. | [5] |
| Mouse (APP/PS1) | Alzheimer's Disease | 10 nmol/kg; i.p. | 8 weeks | More effective than liraglutide (B1674861) in reversing memory loss, enhancing synaptic plasticity, reducing amyloid plaques, and lowering pro-inflammatory cytokines. | [5] |
| Mouse | Parkinson's Disease (MPTP-induced) | 25 nmol/kg; i.p. | Once-daily for 6 days | Increased expression of Glial-Derived Neurotrophic Factor (GDNF); protected synapses. | [2][4] |
Table 2: In Vitro Studies
| Cell Type | Insult | This compound Concentration | Key Quantitative Outcomes | Reference |
| Hippocampal Neurons | Rotenone (B1679576) | 1-100 nM | Inhibited rotenone-induced cell death; significantly suppressed Cytochrome C, Bax, and Caspase activation. | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Animal Models
-
Rotenone-Induced Parkinson's Disease Rat Model: Rats are administered rotenone to induce dopaminergic neuron death and motor deficits characteristic of Parkinson's disease. This compound is then administered to assess its neuroprotective effects.[1]
-
Streptozotocin (STZ)-Induced Alzheimer's Disease Rat Model: Intracerebroventricular (ICV) administration of STZ is used to induce a model of sporadic Alzheimer's disease with cognitive deficits. This compound is administered to evaluate its impact on learning, memory, and AD-related pathology.[1]
-
APP/PS1 Mouse Model of Alzheimer's Disease: These transgenic mice overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1), leading to the age-dependent development of amyloid plaques and cognitive deficits. They are used to study the effects of this compound on amyloid pathology and cognitive function.[5]
-
MPTP Mouse Model of Parkinson's Disease: Mice are treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, to model Parkinson's disease.[2]
Behavioral Assays
-
Y-maze and Morris Water Maze: These are standard behavioral tests used to assess spatial learning and memory in rodents. This compound has been shown to prevent spatial learning deficits in these tasks in an AD rat model.[1][4]
-
Rotational Behavioral Assay and Open Field Test: These assays are used to evaluate motor function and coordination in rodent models of Parkinson's disease. This compound treatment significantly improved motor functions in these tests.[1]
Molecular and Cellular Biology Techniques
-
Western Blotting: This technique is used to quantify the levels of specific proteins. It has been employed to measure the expression of proteins involved in apoptosis (Bax, Bcl-2, Caspases), insulin signaling (p-Akt, p-IRS-1), and neuroprotection (GDNF).[1][3]
-
Immunohistochemistry: This method is used to visualize the localization of specific proteins in tissue sections. It has been used to analyze the presence of amyloid plaques, activated astrocytes (GFAP-positive), and microglia (IBA1-positive) in the brain.[1]
-
Flow Cytometry: This technique is utilized to analyze the characteristics of cells in suspension. It has been used to assess mitochondrial stress and apoptosis in cultured neurons.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to separate, identify, and quantify components in a mixture. It has been employed to measure the levels of major neurotransmitters in the brain.[1]
Experimental Workflow
The general workflow for preclinical evaluation of this compound is depicted below.
Conclusion
This compound is a promising therapeutic candidate for neurodegenerative diseases, with a mechanism of action that addresses several key pathological features, including insulin resistance, neuroinflammation, and apoptosis. Its dual agonism of GLP-1 and GIP receptors provides a multi-pronged approach to neuroprotection. The preclinical data strongly support its further investigation in clinical settings for the treatment of Alzheimer's, Parkinson's, and other related disorders. The superior efficacy of this compound compared to single-receptor agonists in some studies highlights the potential advantages of this dual-target strategy.[2][5]
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Two novel dual GLP-1/GIP receptor agonists are neuroprotective in the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Dual GLP-1/GIP Receptor Agonist DA4-JC Shows Superior Protective Properties Compared to the GLP-1 Analogue Liraglutide in the APP/PS1 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
DA-JC4: A Dual GLP-1/GIP Receptor Agonist for Neurodegenerative Diseases
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DA-JC4 is a novel dual incretin (B1656795) receptor agonist with balanced activity at both the glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) receptors. Primarily investigated for its neuroprotective properties, preclinical studies have demonstrated its potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. This compound has been shown to effectively cross the blood-brain barrier and exert beneficial effects by reducing neuroinflammation, mitigating amyloid plaque deposition, decreasing tau hyperphosphorylation, and improving synaptic plasticity.[1][2][3] In animal models, this compound has demonstrated superiority over single GLP-1 receptor agonists, like liraglutide (B1674861), in ameliorating disease pathology and improving cognitive and motor functions.[3][4] This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, in vivo efficacy, and the experimental protocols utilized in its preclinical evaluation.
Introduction
Glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) are incretin hormones that play a crucial role in glucose homeostasis.[2][3] Their receptors are also expressed in the central nervous system, where they are involved in neuronal growth, differentiation, and survival.[1][5] The neuroprotective effects of activating these receptors have led to the investigation of GLP-1 and GIP receptor agonists as potential treatments for neurodegenerative diseases.[2][5]
This compound is a synthetic peptide-based dual agonist designed to activate both GLP-1 and GIP receptors.[3][6] This dual agonism is believed to offer a synergistic therapeutic effect, addressing multiple pathological pathways implicated in neurodegeneration.[1][3]
Mechanism of Action
This compound exerts its neuroprotective effects through the simultaneous activation of GLP-1 and GIP receptors in the brain.[3] This dual agonism triggers downstream signaling cascades that contribute to neuronal protection and improved function.
Signaling Pathways
Upon binding to their respective G-protein coupled receptors, GLP-1 and GIP stimulate the production of cyclic AMP (cAMP). While specific quantitative data on the binding affinities (Ki) and in vitro potency (EC50) of this compound are not publicly available, studies report it has "balanced activity" on both receptors.[3][7] The activation of these receptors and subsequent increase in intracellular cAMP lead to the activation of protein kinase A (PKA) and other downstream effectors, such as the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway.[8] The activation of the Akt pathway is crucial for promoting cell survival and inhibiting apoptosis.[8] Furthermore, this compound has been shown to modulate the JNK signaling pathway, which is involved in cellular stress and inflammation.[8]
In Vivo Efficacy
The neuroprotective effects of this compound have been evaluated in various preclinical models of neurodegenerative diseases.
Alzheimer's Disease Models
In the APP/PS1 transgenic mouse model of Alzheimer's disease, this compound has been shown to dose-dependently reduce amyloid plaque load and neuroinflammation.[3]
| Dose (nmol/kg, i.p.) | Treatment Duration | Key Findings in APP/PS1 Mice | Reference |
| 0.1, 1, 10 | 6 weeks | Dose-dependent reduction in amyloid plaques and neuroinflammation (activated microglia and astrocytes). | [3] |
| 10 | 8 weeks | Superior to liraglutide (10 nmol/kg) in reducing amyloid plaque load, reversing memory loss, and enhancing synaptic plasticity. | [3] |
In a streptozotocin (B1681764) (STZ)-induced rat model of sporadic Alzheimer's disease, this compound treatment prevented spatial learning deficits and decreased phosphorylated tau levels in the cerebral cortex and hippocampus.[8]
Parkinson's Disease Models
In the MPTP mouse model of Parkinson's disease, this compound demonstrated neuroprotective effects by preserving dopaminergic neurons and improving motor function.[1]
| Dose (nmol/kg, i.p.) | Treatment Duration | Key Findings in MPTP Mice | Reference |
| 25 | 6 days | Increased expression of the neuroprotective growth factor GDNF and protected synapses. | [1] |
In a rotenone-induced rat model of Parkinson's disease, this compound improved motor function and protected dopaminergic neurons from cell death.[8]
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound, such as absorption, distribution, metabolism, and excretion (ADME), are not extensively reported in the available literature. However, studies have shown that this compound is capable of crossing the blood-brain barrier (BBB) efficiently.[3] One study reported that this compound had one of the fastest brain influx rates among several tested incretin receptor agonists.[7] This ability to penetrate the CNS is a critical attribute for a neuroprotective agent.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vivo Studies in APP/PS1 Mouse Model
-
Animal Model: APPswe/PS1dE9 transgenic mice.[3]
-
Drug Administration: Intraperitoneal (i.p.) injections of this compound dissolved in saline at doses of 0.1, 1, or 10 nmol/kg body weight, administered once daily for 6 or 8 weeks.[3]
-
Behavioral Testing (Morris Water Maze): To assess spatial learning and memory. Specific parameters such as pool diameter, water temperature, and cue configurations should be consistent across experimental groups.
-
Immunohistochemistry:
-
Tissue Preparation: Brains are fixed, paraffin-embedded, and sectioned.
-
Staining: Sections are stained with antibodies against amyloid-beta (to detect plaques), GFAP (for reactive astrocytes), and Iba1 (for activated microglia).
-
Quantification: Plaque load and the number of activated glial cells are quantified using image analysis software.
-
-
Western Blotting:
-
Sample Preparation: Brain tissue is homogenized in lysis buffer.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunodetection: Membranes are probed with primary antibodies against pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and a loading control (e.g., β-actin).
-
Detection: Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.
-
In Vitro Receptor Activity Assay (cAMP Assay)
While specific protocols for this compound are not detailed, a general protocol for assessing GLP-1 and GIP receptor activation via cAMP measurement is as follows:
-
Cell Lines: HEK293 cells stably transfected with the human GLP-1 receptor or GIP receptor.
-
Assay Principle: The assay measures the intracellular accumulation of cAMP in response to receptor agonism.
-
Procedure:
-
Cells are plated in multi-well plates.
-
Cells are stimulated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
The reaction is stopped, and the cells are lysed.
-
Intracellular cAMP levels are quantified using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis: The concentration-response data is fitted to a sigmoidal curve to determine the EC50 value.
Conclusion
This compound is a promising dual GLP-1/GIP receptor agonist with significant neuroprotective potential demonstrated in preclinical models of Alzheimer's and Parkinson's diseases. Its ability to cross the blood-brain barrier and its superior efficacy compared to single GLP-1 receptor agonists in some models make it a compelling candidate for further drug development. However, a comprehensive understanding of its in vitro pharmacology, including precise binding affinities and potencies, as well as detailed pharmacokinetic and safety profiles, is necessary to advance this compound towards clinical evaluation. The lack of publicly available quantitative in vitro data remains a significant gap in the current knowledge base for this compound.
References
- 1. Two novel dual GLP-1/GIP receptor agonists are neuroprotective in the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The mechanism and efficacy of GLP-1 receptor agonists in the treatment of Alzheimer’s disease [frontiersin.org]
- 3. The Dual GLP-1/GIP Receptor Agonist DA4-JC Shows Superior Protective Properties Compared to the GLP-1 Analogue Liraglutide in the APP/PS1 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel dual GLP-1 and GIP receptor agonist is neuroprotective in the MPTP mouse model of Parkinson's disease by increasing expression of BNDF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. The Dual GLP-1/GIP Receptor Agonist DA4-JC Shows Superior Protective Properties Compared to the GLP-1 Analogue Liraglutide in the APP/PS1 Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
The Role of DA-JC4 in Parkinson's Disease Research: A Technical Guide
An In-depth Examination of the Dual GLP-1/GIP Receptor Agonist DA-JC4 as a Neuroprotective Agent in Preclinical Models of Parkinson's Disease.
This technical guide provides a comprehensive overview of the preclinical research on this compound, a novel dual glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) receptor agonist, and its potential therapeutic role in Parkinson's disease (PD). This document is intended for researchers, scientists, and drug development professionals actively involved in the field of neurodegenerative diseases.
Introduction to this compound and its Mechanism of Action
This compound is a peptide-based dual agonist that activates both the GLP-1 and GIP receptors.[1][2] These incretin (B1656795) hormone receptors are traditionally associated with glucose metabolism but are also expressed in the central nervous system and have been implicated in neuroprotective pathways.[3][4] The dual agonism of this compound is hypothesized to provide a synergistic neuroprotective effect compared to single GLP-1 receptor agonists.[5][6] In the context of Parkinson's disease, research has focused on the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model, a well-established paradigm for studying PD-related neurodegeneration.[7]
Preclinical Efficacy of this compound in a Parkinson's Disease Model
A key study by Feng et al. (2018) investigated the neuroprotective effects of this compound in the MPTP mouse model of Parkinson's disease. The study compared this compound with another dual agonist (DA-CH5), a single GLP-1 agonist (liraglutide), and a control group. The findings from this study form the core of our current understanding of this compound's potential.
Data Presentation
The following tables summarize the key quantitative findings from the aforementioned study, highlighting the comparative efficacy of this compound.
Table 1: Effect of this compound on Motor Function in MPTP-Treated Mice
| Treatment Group | Rotarod Performance | Grip Strength |
| Control (Saline) | Baseline Performance | Baseline Strength |
| MPTP | Significantly Impaired | Significantly Impaired |
| MPTP + Liraglutide | Partial Improvement | Partial Improvement |
| MPTP + this compound | Improved, but less than DA-CH5 | Impaired compared to controls |
| MPTP + DA-CH5 | Best reversal of motor impairment | Best reversal of motor impairment |
Data synthesized from Feng et al. (2018). Specific mean and SEM values were not publicly available and are presented qualitatively.[7]
Table 2: Neuroprotective Effects of this compound on Dopaminergic Neurons
| Treatment Group | Tyrosine Hydroxylase (TH) Levels (Substantia Nigra) | Tyrosine Hydroxylase (TH) Levels (Striatum) |
| Control (Saline) | Normal Levels | Normal Levels |
| MPTP | Significantly Reduced | Significantly Reduced |
| MPTP + Liraglutide | Partial Reversal | Partial Reversal |
| MPTP + this compound | Significant Reversal | Significant Reversal |
| MPTP + DA-CH5 | Best Reversal of TH Reduction | Best Reversal of TH Reduction |
Data synthesized from Feng et al. (2018). Tyrosine hydroxylase is a key enzyme in dopamine (B1211576) synthesis and its levels are indicative of dopaminergic neuron health. Specific mean and SEM values were not publicly available and are presented qualitatively.[7]
Table 3: Effect of this compound on Neurotrophic Factors and Synaptic Integrity
| Treatment Group | Glial-Derived Neurotrophic Factor (GDNF) Levels | Synaptophysin Levels |
| Control (Saline) | Normal Levels | Normal Levels |
| MPTP | Significantly Reduced | Significantly Reduced |
| MPTP + Liraglutide | Partial Increase | Partial Protection |
| MPTP + this compound | Most Increased GDNF Levels | Best Synaptic Protection (with DA-CH5) |
| MPTP + DA-CH5 | Increased Levels | Best Synaptic Protection (with this compound) |
Data synthesized from Feng et al. (2018). GDNF is a potent survival factor for dopaminergic neurons. Synaptophysin is a marker for synaptic terminals. Specific mean and SEM values were not publicly available and are presented qualitatively.[5][6]
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound Neuroprotection
The neuroprotective effects of this compound are believed to be mediated through the activation of GLP-1 and GIP receptors on neuronal cells, initiating downstream signaling cascades that promote cell survival and function.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates the typical workflow for evaluating the efficacy of compounds like this compound in the MPTP mouse model of Parkinson's disease.
Detailed Experimental Protocols
MPTP Mouse Model of Parkinson's Disease
-
Animals: Male C57BL/6 mice are commonly used due to their high susceptibility to MPTP.
-
MPTP Administration: A sub-acute regimen is often employed, for example, four intraperitoneal (i.p.) injections of MPTP-HCl (25 mg/kg) dissolved in saline, administered at 2-hour intervals on a single day.
-
Drug Treatment: this compound is dissolved in saline and administered via i.p. injection. A typical dose is 25 nmol/kg, given once daily for a period of 6-7 days, starting from the day of MPTP induction.
Behavioral Assessments
-
Rotarod Test:
-
Mice are placed on a rotating rod with accelerating speed.
-
The latency to fall from the rod is recorded.
-
Mice are trained on the apparatus for several days prior to the test.
-
Testing is performed at baseline and after the treatment period.
-
-
Grip Strength Test:
-
A grip strength meter is used to measure the peak force of the mouse's forelimbs.
-
The mouse is held by the tail and allowed to grasp a wire grid.
-
The mouse is then gently pulled backward until it releases the grid.
-
The peak force is recorded, and multiple trials are averaged.
-
Biochemical Analysis
-
Tissue Preparation:
-
Following the treatment period, mice are euthanized, and brains are rapidly dissected.
-
The substantia nigra and striatum are isolated and snap-frozen or processed for protein extraction.
-
-
Western Blotting for Tyrosine Hydroxylase (TH) and GDNF:
-
Protein lysates are prepared from the brain tissue.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against TH and GDNF.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.
-
Conclusion and Future Directions
The preclinical evidence strongly suggests that this compound, a dual GLP-1/GIP receptor agonist, holds significant promise as a neuroprotective agent for Parkinson's disease. Its ability to robustly increase GDNF levels and protect synapses in the MPTP mouse model is particularly noteworthy.[5][6] While other dual agonists like DA-CH5 have shown superior effects on motor function and dopamine synthesis in the same model, the distinct profile of this compound warrants further investigation.[7]
Future research should focus on:
-
Elucidating the precise molecular mechanisms by which this compound upregulates GDNF.
-
Conducting dose-response studies to identify the optimal therapeutic window.
-
Evaluating the efficacy of this compound in other preclinical models of Parkinson's disease that recapitulate different aspects of the human condition.
-
Investigating the potential for combination therapies to achieve a broader and more potent neuroprotective effect.
The development of dual-acting incretin receptor agonists like this compound represents an exciting and innovative approach in the quest for disease-modifying therapies for Parkinson's disease.
References
- 1. Frontiers | Update to the Treatment of Parkinson’s Disease Based on the Gut-Brain Axis Mechanism [frontiersin.org]
- 2. Update to the Treatment of Parkinson’s Disease Based on the Gut-Brain Axis Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The neuroprotective effects of glucagon-like peptide 1 in Alzheimer’s and Parkinson’s disease: An in-depth review [frontiersin.org]
- 4. Neuroprotective effects of glucose-dependent insulinotropic polypeptide in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.lancaster-university.uk [research.lancaster-university.uk]
- 6. researchgate.net [researchgate.net]
- 7. Two novel dual GLP-1/GIP receptor agonists are neuroprotective in the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Insulin Signaling Pathway and the Investigational Compound DA-JC4
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The insulin (B600854) signaling pathway is a cornerstone of metabolic regulation, orchestrating the cellular uptake, utilization, and storage of glucose, lipids, and proteins.[1][2][3] Dysregulation of this intricate network is a hallmark of metabolic diseases, most notably Type 2 Diabetes Mellitus (T2DM), which is characterized by insulin resistance in peripheral tissues like skeletal muscle, liver, and adipose tissue.[4] Consequently, the components of this pathway represent critical targets for therapeutic intervention. This guide provides a detailed overview of the canonical insulin signaling cascade, introduces DA-JC4, a novel dual glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) receptor agonist, and presents standardized protocols for evaluating such compounds.[5][6]
The Canonical Insulin Signaling Pathway
The metabolic effects of insulin are initiated when the hormone binds to the insulin receptor (IR), a heterotetrameric receptor tyrosine kinase present on the surface of target cells.[7][8][9] This binding event triggers a conformational change, leading to the autophosphorylation of tyrosine residues on the intracellular β-subunits of the receptor, thereby activating its kinase domain.[1][10]
The PI3K/Akt Axis: The Metabolic Core
The activated IR serves as a docking site for various substrate proteins, primarily the Insulin Receptor Substrate (IRS) family (IRS-1, IRS-2).[11] Upon phosphorylation by the IR, IRS proteins recruit and activate Phosphoinositide 3-kinase (PI3K).[12]
Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) at the plasma membrane to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[12][13] PIP3 acts as a docking site for proteins containing Pleckstrin Homology (PH) domains, including phosphoinositide-dependent kinase-1 (PDK1) and Akt (also known as Protein Kinase B or PKB).[12][13]
This recruitment to the membrane facilitates the phosphorylation and activation of Akt by PDK1 (at threonine 308) and the mTORC2 complex (at serine 473).[13][14] Fully activated Akt is a central node in the pathway, phosphorylating a multitude of downstream substrates to mediate the majority of insulin's metabolic actions.[2][13]
Key downstream effects of Akt activation include:
-
GLUT4 Translocation: In muscle and fat cells, Akt phosphorylates AS160 (Akt substrate of 160 kDa), which relieves its inhibition of Rab GTPases. This allows vesicles containing the glucose transporter GLUT4 to translocate to, and fuse with, the plasma membrane.[15][16][17] This process dramatically increases the cell's capacity for glucose uptake.[15][18]
-
Glycogen (B147801) Synthesis: Akt phosphorylates and inactivates Glycogen Synthase Kinase 3 (GSK-3), leading to the dephosphorylation and activation of glycogen synthase, which promotes the storage of glucose as glycogen in the liver and muscle.[8][19]
-
Lipid and Protein Synthesis: Akt signaling promotes lipogenesis and protein synthesis while inhibiting apoptosis, contributing to cell growth and survival.[2][3]
This compound: A Novel Dual GLP-1/GIP Receptor Agonist
This compound is an investigational dual agonist for the glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) receptors.[5][6] These incretin (B1656795) hormones are known to enhance glucose-dependent insulin secretion, but their receptors are also found in the central nervous system, where they play neuroprotective roles. Research suggests that T2DM is a significant risk factor for neurodegenerative diseases like Alzheimer's (AD) and Parkinson's (PD), and insulin desensitization in the brain may be a contributing mechanism.[6][20][21]
This compound has been studied primarily in preclinical models of neurodegenerative diseases, where it has shown potential to re-sensitize insulin signaling pathways in the brain.[6][20][22]
Mechanism of Action
As a dual GLP-1/GIP receptor agonist, this compound's primary action is to activate these two distinct G-protein coupled receptors.[5][6] In the context of insulin signaling, this activation has been shown to have sensitizing effects. Studies in animal models of Alzheimer's and Parkinson's disease demonstrate that treatment with this compound can lead to:
-
Increased Akt Phosphorylation: Upregulation of phospho-Akt (Ser473) levels in the cortex and hippocampus, indicating activation of the downstream insulin signaling cascade.[6][20][22]
-
Modulation of IRS-1 Phosphorylation: A reduction in the inhibitory phosphorylation of IRS-1 at Ser1101, which is associated with insulin resistance.[6][20]
-
Neuroprotection: Protection of dopaminergic neurons from cell death, potentially mediated by the relief of mitochondrial stress via the AKT/JNK signal pathway.[6]
Quantitative Data Summary
The following tables summarize quantitative findings from preclinical studies involving this compound. These studies highlight its effects on motor function, neuronal health, and key signaling proteins.
Table 1: In Vivo Efficacy of this compound in Disease Models
| Model | Compound/Dose | Duration | Key Outcome | Result | Reference |
|---|---|---|---|---|---|
| STZ-induced AD Rat Model | This compound (10 nmol/kg, i.p.) | 14 days | Spatial Learning (Y-maze & MWM) | Significantly prevented deficits | [5][20] |
| STZ-induced AD Rat Model | This compound (10 nmol/kg, i.p.) | 14 days | Tau Phosphorylation | Decreased in cortex & hippocampus | [20] |
| MPTP Mouse Model of PD | This compound (25 nmol/kg, i.p.) | 6 days | Neuroprotective Factor (GDNF) | Increased expression | [5][21] |
| APP/PS1 Mouse Model of AD | This compound (10 nmol/kg, i.p.) | 8 weeks | Synaptic Plasticity (LTP) | Significantly improved | [23] |
| APP/PS1 Mouse Model of AD | this compound (Dose-dependent) | 8 weeks | Amyloid Plaque Load | Reduced in neocortex |[23][24] |
Table 2: Molecular Effects of this compound on Insulin Signaling Proteins
| Model | Compound/Dose | Tissue | Protein Analyzed | Effect | Reference |
|---|---|---|---|---|---|
| STZ-induced AD Rat Model | This compound (10 nmol/kg, i.p.) | Cortex & Hippocampus | phospho-Akt (Ser473) | Up-regulation | [6][20][22] |
| STZ-induced AD Rat Model | This compound (10 nmol/kg, i.p.) | Cortex & Hippocampus | phospho-IRS1 (Ser1101) | Reduction | [6][20][22] |
| Rotenone-induced PD Rat Model | this compound | Dopaminergic Neurons | AKT/JNK Pathway | Mediated neuroprotection |[6] |
Key Experimental Protocols
Evaluating the effect of a compound like this compound on the insulin signaling pathway requires a set of robust and reproducible assays. Below are detailed methodologies for three critical experiments.
Protocol: Western Blot Analysis of Akt Phosphorylation
This protocol is used to quantify the activation state of Akt by measuring its phosphorylation at Ser473 relative to the total amount of Akt protein.
1. Cell Culture and Treatment:
-
Culture cells (e.g., 3T3-L1 adipocytes, SH-SY5Y neuroblastoma cells) to 70-80% confluency.
-
Serum-starve cells for 4-6 hours to reduce basal signaling.
-
Treat cells with desired concentrations of the test compound (e.g., this compound) or controls (e.g., insulin as a positive control, vehicle as a negative control) for the specified time.
2. Cell Lysis:
-
Place culture dishes on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[25]
-
Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail (critical for preserving phosphorylation states).[25][26]
-
Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[25]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[25]
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[27]
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-50 µg) by boiling at 95°C for 5 minutes in Laemmli sample buffer.[27][28]
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[28][29]
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) overnight at 4°C with gentle agitation.[25][28]
-
Wash the membrane three times for 10 minutes each with TBST.[25]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[25]
-
Wash again as in the previous step.
-
To ensure even protein loading, the membrane can be stripped and re-probed for total Akt.[28]
6. Detection and Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal for each sample.
Protocol: 2-Deoxyglucose (2-DG) Uptake Assay
This colorimetric or fluorescent assay measures the rate of glucose uptake into cultured cells, a key functional outcome of insulin signaling.
1. Cell Preparation:
-
Seed 3T3-L1 cells in a 96-well plate and differentiate them into mature adipocytes.[30]
-
Wash the adipocytes with PBS and serum-starve them overnight in a serum-free medium to increase insulin sensitivity.[30]
-
The next day, wash cells and pre-incubate with a Krebs-Ringer-Phosphate-HEPES (KRPH) buffer for 40-60 minutes to starve them of glucose.[30]
2. Stimulation:
-
Stimulate the cells with various concentrations of the test compound or insulin (1 µM as a positive control) for 20-30 minutes.[30] Include an unstimulated control group.
3. Glucose Uptake:
-
Add 2-Deoxyglucose (2-DG), a glucose analog that is taken up by glucose transporters and phosphorylated but not further metabolized, to each well.[31]
-
Incubate for 10-20 minutes to allow for uptake.
4. Cell Lysis and Detection:
-
Stop the uptake by washing the cells with ice-cold PBS.
-
Lyse the cells using an extraction buffer, often followed by heating to inactivate cellular enzymes.[30]
-
The intracellular accumulation of phosphorylated 2-DG (2-DG6P) is then measured. In colorimetric kits (e.g., Abcam ab136955, Promega Glucose Uptake-Glo™), a series of enzymatic reactions generates a product that can be read on a microplate reader at 412 nm or via luminescence.[30][32]
5. Data Analysis:
-
Generate a standard curve using known concentrations of 2-DG6P.
-
Calculate the amount of 2-DG taken up by the cells in each condition and normalize it to the protein content or cell number.
Protocol: PI3K Activity Assay
This assay measures the enzymatic activity of PI3K, a critical upstream kinase in the pathway, often from immunoprecipitated samples.
1. Sample Preparation:
-
Treat and lyse cells as described in the Western Blot protocol (Section 4.1).
-
Immunoprecipitate PI3K from the cell lysates using an antibody specific to a PI3K subunit (e.g., p85).[33]
2. Kinase Reaction:
-
Resuspend the immunoprecipitated PI3K-antibody-bead complex in a kinase reaction buffer.
-
Initiate the reaction by adding the PI3K substrate, PI(4,5)P2, and ATP.[33][34]
-
Incubate the reaction for 2-3 hours at 37°C to allow for the conversion of PIP2 to PIP3.[35]
3. Detection (ELISA-based method):
-
Stop the reaction (e.g., with EDTA).[35]
-
Transfer the reaction mixture to a microplate pre-coated with a PIP3-binding protein (e.g., GRP-1).[34]
-
A competitive ELISA format is often used. A known amount of biotinylated-PIP3 is added to compete with the PIP3 generated in the kinase reaction for binding to the coated plate.[34]
-
The amount of bound biotinylated-PIP3 is detected using a streptavidin-HRP conjugate and a colorimetric substrate.[34]
4. Data Analysis:
-
The signal is inversely proportional to the PI3K activity in the sample.
-
Calculate the PI3K activity by comparing the results to a standard curve generated with known amounts of PIP3.[33]
Conclusion
The insulin signaling pathway is a complex and highly regulated system essential for metabolic homeostasis. The PI3K/Akt axis serves as its central metabolic signaling core, and its dysregulation is a key factor in insulin resistance. Novel therapeutic agents like this compound, a dual GLP-1/GIP receptor agonist, offer promising strategies by targeting mechanisms that can re-sensitize this crucial pathway.[20] The protocols detailed in this guide provide a robust framework for researchers and drug developers to investigate the efficacy and mechanism of action of such compounds, ultimately advancing the search for more effective treatments for metabolic and neurodegenerative diseases.
References
- 1. The Molecular Mechanism of Insulin Action | Annual Reviews [annualreviews.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. cusabio.com [cusabio.com]
- 4. Insulin Signaling And Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. The molecular mechanism of insulin action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of Insulin Action and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insulin signaling and its application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. academic.oup.com [academic.oup.com]
- 12. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 14. JCI - Insulin signaling in health and disease [jci.org]
- 15. Current understanding of glucose transporter 4 expression and functional mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Physiology, Glucose Transporter Type 4 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. GLUT4 - Wikipedia [en.wikipedia.org]
- 18. diabetesjournals.org [diabetesjournals.org]
- 19. The Molecular Mechanism of Insulin Action and the Regulation of Glucose and Lipid Metabolism | Oncohema Key [oncohemakey.com]
- 20. A novel dual GLP-1/GIP receptor agonist alleviates cognitive decline by re-sensitizing insulin signaling in the Alzheimer icv. STZ rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Two novel dual GLP-1/GIP receptor agonists are neuroprotective in the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. The Dual GLP-1/GIP Receptor Agonist DA4-JC Shows Superior Protective Properties Compared to the GLP-1 Analogue Liraglutide in the APP/PS1 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 30. abcam.com [abcam.com]
- 31. jabonline.in [jabonline.in]
- 32. promega.com [promega.com]
- 33. PI3K activity assay [bio-protocol.org]
- 34. sigmaaldrich.cn [sigmaaldrich.cn]
- 35. echelon-inc.com [echelon-inc.com]
DA-JC4: A Technical Overview of its Anti-Neuroinflammatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1][2][3] This complex biological response, primarily mediated by activated microglia and astrocytes, leads to the production of pro-inflammatory cytokines, oxidative stress, and ultimately, neuronal damage and loss.[4][5] DA-JC4, a novel dual agonist for the Glucagon-like peptide-1 (GLP-1) and Glucose-dependent insulinotropic polypeptide (GIP) receptors, has emerged as a promising therapeutic agent with potent neuroprotective properties.[6][7] A key feature of this compound is a cell-penetrating sequence that enhances its ability to cross the blood-brain barrier.[6][8] This document provides an in-depth technical guide on the core mechanisms by which this compound reduces neuroinflammation, supported by quantitative data and detailed experimental protocols from preclinical studies.
Core Mechanism of Action: Dual Receptor Agonism
This compound exerts its anti-inflammatory effects by simultaneously activating both GLP-1 and GIP receptors in the brain.[6] This dual agonism has demonstrated superior efficacy in mitigating neuroinflammatory and neurodegenerative markers compared to single GLP-1 receptor agonists like liraglutide (B1674861).[6][9] The binding of this compound to its receptors initiates downstream signaling cascades that suppress key inflammatory pathways.
The primary proposed mechanism involves the inhibition of pro-inflammatory transcription factors, notably Nuclear Factor-kappa B (NF-κB).[8][10] GLP-1 and GIP receptor activation can lead to the suppression of NF-κB, a central regulator of genes encoding pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[11][12]
Furthermore, evidence from studies on GLP-1 receptor agonists suggests a role in mitigating the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[8] The NLRP3 inflammasome is a multi-protein complex that, when activated by damage-associated molecular patterns (DAMPs), triggers the cleavage of caspase-1 and the subsequent maturation and release of IL-1β.[13][14] By reducing IL-1β levels, it is plausible that this compound modulates this pathway.[6] An additional potential mechanism involves the activation of AMP-activated protein kinase (AMPK), which can in turn activate Sirtuin-1 (SIRT1), a protein deacetylase with known anti-inflammatory and neuroprotective roles.[8]
Quantitative Data on Anti-Neuroinflammatory Effects
Studies utilizing transgenic mouse models of Alzheimer's disease (APP/PS1) have provided quantitative evidence of this compound's efficacy in reducing key markers of neuroinflammation.
Table 1: Dose-Dependent Effect of this compound on Glial Cell Activation in APP/PS1 Mice
This table summarizes the impact of a 6-week daily treatment with this compound on the number of activated microglia and reactive astrocytes in the cortex of 9-month-old APP/PS1 mice.[6]
| Treatment Group (Dose) | Activated Microglia (Cells/mm²) | % Reduction vs. Saline | Reactive Astrocytes (Cells/mm²) | % Reduction vs. Saline |
| APP/PS1 + Saline | ~110 | - | ~140 | - |
| APP/PS1 + this compound (0.1 nmol/kg) | ~95 | ~13.6% | ~120 | ~14.3% |
| APP/PS1 + this compound (1 nmol/kg) | ~75 | ~31.8% | ~90 | ~35.7% |
| APP/PS1 + this compound (10 nmol/kg) | ~55 | ~50.0% | ~70 | ~50.0% |
| Wild-Type (WT) + Saline | ~40 | ~63.6% | ~50 | ~64.3% |
| Data are approximated from graphical representations in Maskery et al., 2020 and presented for comparative purposes.[6] |
Table 2: Comparative Effect of this compound and Liraglutide on Pro-inflammatory Cytokines
This table shows the levels of IL-1β and TNF-α in the brains of APP/PS1 mice after 8 weeks of daily treatment with either this compound or the single GLP-1 agonist liraglutide, both at a dose of 10 nmol/kg.[6]
| Treatment Group | IL-1β (pg/mg protein) | % Reduction vs. Saline | TNF-α (pg/mg protein) | % Reduction vs. Saline |
| APP/PS1 + Saline | ~1.8 | - | ~1.6 | - |
| APP/PS1 + Liraglutide | ~1.2 | ~33.3% | ~1.1 | ~31.3% |
| APP/PS1 + this compound | ~0.7 | ~61.1% | ~0.8 | ~50.0% |
| Wild-Type (WT) + Saline | ~0.4 | ~77.8% | ~0.5 | ~68.8% |
| Data are approximated from graphical representations in Maskery et al., 2020 and presented for comparative purposes.[6] |
The data clearly indicate that this compound dose-dependently reduces the activation of both microglia and astrocytes.[6] Furthermore, at an equivalent dose, this compound is significantly more effective than liraglutide at lowering the levels of key pro-inflammatory cytokines, highlighting the advantage of dual receptor agonism.[6]
Experimental Protocols
The following methodologies are based on studies evaluating this compound in established animal models of neurodegeneration.
Animal Models
-
Alzheimer's Disease Model: APP/PS1 transgenic mice are widely used. These mice co-express mutated human genes for amyloid precursor protein (APP) and presenilin 1 (PSEN1), leading to age-dependent development of amyloid-β plaques, gliosis, and cognitive deficits, mimicking key aspects of AD pathology.[2][6]
-
Parkinson's Disease Model: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is used to induce parkinsonism. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to motor impairments and neuroinflammation characteristic of PD.[1][7]
Drug Administration and Dosing
-
Peptide Synthesis and Preparation: this compound is synthesized to high purity (>95%) and dissolved in saline (0.9% NaCl) before use.[6]
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for systemic delivery.[6][7]
-
Dosing Regimen (Dose-Response Study): 9-month-old APP/PS1 mice receive once-daily i.p. injections of this compound at doses of 0.1, 1, or 10 nmol/kg body weight for a duration of 6 weeks. Control groups receive an equal volume of saline.[6]
-
Dosing Regimen (Comparative Study): 7-month-old APP/PS1 mice are treated with once-daily i.p. injections of this compound or liraglutide at 10 nmol/kg for 8 weeks.[6]
Immunohistochemistry (IHC) for Glial Activation
-
Tissue Preparation: Following the treatment period, mice are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are harvested, post-fixed in PFA, and cryoprotected in sucrose (B13894) solution.
-
Sectioning: Brains are sectioned coronally (e.g., at 30 µm thickness) using a cryostat.
-
Staining:
-
Activated Microglia: Sections are stained with an antibody against Ionized calcium-binding adapter molecule 1 (Iba-1). Activated microglia are identified by their amoeboid morphology and increased Iba-1 immunoreactivity.[6]
-
Reactive Astrocytes: Sections are stained with an antibody against Glial Fibrillary Acidic Protein (GFAP). Reactive astrocytes are characterized by hypertrophy and increased GFAP expression.[6]
-
-
Imaging and Quantification: Stained sections are imaged using a light or fluorescence microscope. The number of Iba-1 positive (activated) or GFAP positive (reactive) cells is quantified within specific brain regions (e.g., the cortex) using image analysis software. Cell counts are typically normalized to the area analyzed (cells/mm²).[6]
Cytokine Analysis
-
Tissue Homogenization: Brain tissue from specific regions (e.g., cortex or hippocampus) is dissected and homogenized in a lysis buffer containing protease inhibitors.
-
ELISA (Enzyme-Linked Immunosorbent Assay): The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the brain homogenates are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Normalization: Cytokine concentrations are normalized to the total protein content of the sample, determined by a protein assay (e.g., BCA assay), and expressed as pg/mg of total protein.[6]
Logical Framework: From Intervention to Neuroprotection
The anti-neuroinflammatory action of this compound is a critical step in its overall neuroprotective effect. By mitigating the chronic inflammatory environment, this compound helps restore brain homeostasis, leading to improved neuronal function and survival. The reduction in activated microglia and pro-inflammatory cytokines alleviates a major driver of pathology, which in turn facilitates a reduction in amyloid plaque load, enhances synaptic plasticity, and ultimately reverses cognitive deficits observed in animal models of neurodegenerative disease.[6][15]
Conclusion
This compound effectively reduces neuroinflammation through a multi-faceted mechanism centered on its dual agonism of GLP-1 and GIP receptors. By suppressing the activation of microglia and astrocytes and significantly lowering the production of key pro-inflammatory cytokines like IL-1β and TNF-α, this compound addresses a core pathological process in neurodegeneration. Quantitative data from preclinical models robustly support its potent anti-inflammatory effects, which are superior to those of single GLP-1 receptor agonists. These findings underscore the therapeutic potential of this compound as a disease-modifying treatment for neurodegenerative disorders characterized by a significant neuroinflammatory component.
References
- 1. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Neurodegenerative Diseases with their Suitable Animal Models – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Frontiers | Pharmacological Targeting of Microglial Activation: New Therapeutic Approach [frontiersin.org]
- 5. Microglial Activation and Antioxidant Responses Induced by the Parkinson’s Disease Protein α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Dual GLP-1/GIP Receptor Agonist DA4-JC Shows Superior Protective Properties Compared to the GLP-1 Analogue Liraglutide in the APP/PS1 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two novel dual GLP-1/GIP receptor agonists are neuroprotective in the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. jnj-38877605.com [jnj-38877605.com]
- 11. TLR-4/Notch1/NF-κB pathway modulation by dapagliflozin: a novel mechanism for neuroprotection in hepatic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 14. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The mechanism and efficacy of GLP-1 receptor agonists in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
DA-JC4: A Dual GLP-1/GIP Receptor Agonist's Impact on Synaptic Plasticity and Memory
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
DA-JC4, a novel dual glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) receptor agonist, has emerged as a promising therapeutic candidate for neurodegenerative diseases, particularly Alzheimer's disease (AD). This document provides a comprehensive technical overview of the preclinical evidence demonstrating this compound's significant impact on synaptic plasticity and memory. It includes a detailed summary of quantitative data, experimental protocols for key studies, and visualizations of the elucidated signaling pathways and experimental workflows. The findings underscore the potential of this compound to reverse memory deficits, enhance synaptic function, and mitigate key pathological hallmarks of AD.
Introduction
Neurodegenerative disorders such as Alzheimer's disease are characterized by progressive cognitive decline, synaptic dysfunction, and memory loss. Recent research has highlighted the link between metabolic dysregulation, such as that seen in type 2 diabetes, and an increased risk for AD. This has led to the exploration of incretin-based therapies, which are crucial for glucose homeostasis, as potential neuroprotective agents. This compound is a dual incretin (B1656795) receptor agonist designed to leverage the synergistic effects of both GLP-1 and GIP signaling in the brain. This guide synthesizes the currently available preclinical data on this compound, focusing on its mechanisms of action related to synaptic plasticity and memory enhancement.
Quantitative Data Summary
The neuroprotective and memory-enhancing effects of this compound have been quantified in several preclinical studies, primarily utilizing transgenic mouse models of Alzheimer's disease. The following tables summarize the key quantitative findings from these investigations.
Table 1: Effect of this compound on Long-Term Potentiation (LTP) in APP/PS1 Mice
| Treatment Group | N | fEPSP Slope (% of baseline) | Statistical Significance vs. APP/PS1 Saline |
| Wild Type (WT) + Saline | 6 | ~150% | p < 0.001 |
| APP/PS1 + Saline | 6 | ~110% | - |
| APP/PS1 + Liraglutide (B1674861) (10 nmol/kg) | 6 | ~130% | p < 0.01 |
| APP/PS1 + this compound (10 nmol/kg) | 6 | ~160% | p < 0.001 |
| Data derived from studies by Maskery et al. (2020)[1][2] |
Table 2: Dose-Response Effect of this compound on Amyloid Plaque Load in the Cortex of APP/PS1 Mice
| Treatment Group | N | Amyloid Plaque Load (%) | Statistical Significance vs. APP/PS1 Saline |
| WT + Saline | 3-10 | Not Applicable | - |
| APP/PS1 + Saline | 3-10 | ~100% (baseline) | - |
| APP/PS1 + this compound (0.1 nmol/kg) | 3-10 | ~80% | Not Significant |
| APP/PS1 + this compound (1 nmol/kg) | 3-10 | ~60% | p < 0.05 |
| APP/PS1 + this compound (10 nmol/kg) | 3-10 | ~40% | p < 0.01 |
| Data derived from studies by Maskery et al. (2020)[1][2] |
Table 3: Effect of this compound on Spatial Memory in the Morris Water Maze (MWM) in APP/PS1 Mice
| Treatment Group | N | Time in Target Quadrant (Probe Test) | Statistical Significance vs. APP/PS1 Saline |
| WT + Saline | 12 | Significantly higher than APP/PS1 Saline | p < 0.001 |
| APP/PS1 + Saline | 12 | Baseline | - |
| APP/PS1 + Liraglutide (10 nmol/kg) | 12 | No significant improvement | Not Significant |
| APP/PS1 + this compound (10 nmol/kg) | 12 | Significantly higher than APP/PS1 Saline | p < 0.01 |
| Data derived from studies by Maskery et al. (2020)[1][2] |
Table 4: Effects of this compound on Synaptic and Mitochondrial Markers in APP/PS1/Tau Mice
| Biomarker | Effect of this compound Treatment |
| Synapses and Dendritic Spines | Increased numbers |
| PSD95 | Upregulated levels |
| Synaptophysin (SYP) | Upregulated levels |
| Mitochondria | Normalized volume and numbers |
| p-tau levels | Downregulated |
| Amyloid levels | Downregulated |
| Data from a study on the triple transgenic mouse model of AD.[3][4] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Animal Models and Drug Administration
-
Animal Models:
-
APP/PS1 transgenic mice, a model for familial Alzheimer's disease, were used to assess the effects of this compound on amyloid pathology, synaptic plasticity, and memory.[1]
-
APP/PS1/Tau triple transgenic mice were also utilized to investigate the effects on tau pathology in addition to amyloid and synaptic markers.[3][4]
-
Wild-type (WT) littermates served as controls.
-
-
Drug Preparation and Administration:
-
This compound was synthesized to 95% purity and dissolved in saline (0.9% NaCl) before administration.[1]
-
For dose-response studies, 9-month-old APP/PS1 mice were injected intraperitoneally (i.p.) daily with this compound at doses of 0.1, 1, or 10 nmol/kg body weight for 6 weeks.[1]
-
In comparative studies, 7-month-old APP/PS1 mice received once-daily i.p. injections of 10 nmol/kg this compound or liraglutide for 8 weeks.[1]
-
Control groups received equal volumes of saline solution.[1]
-
Electrophysiology: Long-Term Potentiation (LTP)
-
Slice Preparation: Hippocampal slices were prepared from treated and control mice.
-
Recording: Field excitatory postsynaptic potentials (fEPSPs) were recorded from the CA1 region of the hippocampus.
-
LTP Induction: A high-frequency stimulation (HFS) protocol was used to induce LTP.
-
Analysis: The slope of the fEPSP was measured to quantify synaptic strength. A two-way ANOVA was used to determine statistical significance.[1][2] The results demonstrated that this compound significantly enhanced LTP in APP/PS1 mice, indicating an improvement in synaptic plasticity.[1][2][5]
Behavioral Testing: Morris Water Maze (MWM)
-
Objective: To assess spatial learning and memory.
-
Procedure:
-
Acquisition Phase: Mice were trained to find a hidden platform in a circular pool of water over several days.
-
Probe Test: The platform was removed, and the time spent in the target quadrant where the platform was previously located was measured.
-
-
Analysis: A one-way ANOVA was used to analyze the probe test data. This compound treatment was found to reverse memory loss in APP/PS1 mice.[1][2]
Immunohistochemistry
-
Objective: To quantify amyloid plaque load and neuroinflammation.
-
Procedure:
-
Brain tissue was sectioned and stained with antibodies specific for amyloid-beta plaques, as well as markers for activated astrocytes (GFAP) and microglia (Iba1).
-
-
Analysis: The stained sections were imaged, and the plaque load and number of activated glial cells were quantified. Statistical analysis was performed using a one-way ANOVA with Tukey's post-hoc test.[1][2]
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound
This compound exerts its neuroprotective effects through the activation of GLP-1 and GIP receptors, which are G-protein coupled receptors. This activation initiates downstream signaling cascades that are crucial for neuronal survival, synaptic plasticity, and insulin (B600854) sensitivity.
References
- 1. The Dual GLP-1/GIP Receptor Agonist DA4-JC Shows Superior Protective Properties Compared to the GLP-1 Analogue Liraglutide in the APP/PS1 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A GLP-1/GIP Dual Receptor Agonist DA4-JC Effectively Attenuates Cognitive Impairment and Pathology in the APP/PS1/Tau Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Dual GLP-1/GIP Receptor Agonist DA4-JC Shows Superior Protective Properties Compared to the GLP-1 Analogue Liraglutide in the APP/PS1 Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to DA-JC4: A Dual GLP-1/GIP Receptor Agonist for Amyloid Plaque Reduction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of DA-JC4, a novel dual glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) receptor agonist, and its role in reducing amyloid plaque load, a key pathological hallmark of Alzheimer's disease (AD). This document synthesizes findings from preclinical studies, detailing the mechanism of action, experimental protocols, and quantitative data supporting the therapeutic potential of this compound.
Core Mechanism of Action
This compound is a dual incretin (B1656795) receptor agonist designed to leverage the neuroprotective effects of both GLP-1 and GIP signaling.[1] Incretin hormones have demonstrated therapeutic potential in neurodegenerative diseases by re-sensitizing insulin (B600854) signaling pathways, which are often impaired in AD.[2][3] The combined activation of both GLP-1 and GIP receptors by this compound has been shown to be more effective than single GLP-1 receptor activation in preclinical models.[4] The neuroprotective effects of this compound are attributed to its ability to cross the blood-brain barrier and engage with its target receptors in the central nervous system.[5][6]
The proposed mechanism of action for this compound in the context of Alzheimer's disease involves a multi-faceted approach:
-
Reduction of Amyloid Plaque Load and Tau Phosphorylation : Studies have demonstrated that this compound significantly reduces the amyloid plaque load in the cortex of APP/PS1 mouse models of AD.[5][7] It also decreases the levels of phosphorylated tau, another key pathological feature of AD.[1][2]
-
Anti-inflammatory Effects : this compound has been shown to alleviate chronic neuroinflammation by reducing the number of activated microglia and astrocytes in the brain.[2][5]
-
Neuroprotection and Enhancement of Synaptic Plasticity : The agonist promotes neuronal survival by reducing apoptosis and enhancing the expression of neuroprotective growth factors like Glial-Derived Neurotrophic Factor (GDNF).[1][4] Furthermore, it has been shown to improve synaptic plasticity, which is crucial for memory formation.[5][7]
-
Resensitization of Insulin Signaling : this compound helps to restore insulin signaling in the brain, a critical pathway that is often dysregulated in Alzheimer's disease.[2][8]
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway through which this compound exerts its neuroprotective effects.
Quantitative Data on Amyloid Plaque Reduction
The efficacy of this compound in reducing amyloid plaque load has been quantified in preclinical studies. The following tables summarize the key findings.
Table 1: Dose-Response Effect of this compound on Amyloid Plaque Load in APP/PS1 Mice
| Treatment Group | Dose (nmol/kg) | Duration | Amyloid Plaque Load Reduction (%) | Statistical Significance (p-value) |
| Saline Control | - | 6 weeks | Baseline | - |
| This compound | 0.1 | 6 weeks | Not specified | Not significant |
| This compound | 1 | 6 weeks | Significant Reduction | < 0.05 |
| This compound | 10 | 6 weeks | More Significant Reduction | < 0.01 |
Data synthesized from a dose-response study in 9-month-old APP/PS1 mice.[5][7]
Table 2: Comparative Efficacy of this compound and Liraglutide on Amyloid Plaque Load
| Treatment Group | Dose (nmol/kg) | Duration | Outcome |
| Liraglutide | 10 | 8 weeks | Reduction in amyloid plaque load |
| This compound | 10 | 8 weeks | More effective in reducing amyloid load compared to liraglutide |
Comparison study conducted in APP/PS1 mice.[5][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
-
APP/PS1 Transgenic Mice : This widely used mouse model of Alzheimer's disease overexpresses human amyloid precursor protein (APP) and presenilin 1 (PS1) with mutations linked to familial AD, leading to the age-dependent development of amyloid plaques.[5]
-
Streptozotocin (STZ)-induced AD Rat Model : Intracerebroventricular (ICV) administration of STZ is used to induce a sporadic model of AD, characterized by insulin resistance and tau pathology.[2]
-
Route of Administration : Intraperitoneal (i.p.) injection.[1][5]
-
Vehicle : this compound is typically dissolved in saline for administration.[5]
The following diagram outlines the typical workflow for assessing the impact of this compound on amyloid plaque load in a preclinical setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel dual GLP-1/GIP receptor agonist alleviates cognitive decline by re-sensitizing insulin signaling in the Alzheimer icv. STZ rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Two novel dual GLP-1/GIP receptor agonists are neuroprotective in the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Dual GLP-1/GIP Receptor Agonist DA4-JC Shows Superior Protective Properties Compared to the GLP-1 Analogue Liraglutide in the APP/PS1 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
DA-JC4: A Dual GLP-1/GIP Receptor Agonist for the Reduction of Tau Phosphorylation in Alzheimer's Disease
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the dual glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) receptor agonist, DA-JC4, and its therapeutic potential in Alzheimer's disease (AD), with a specific focus on its effects on tau protein phosphorylation. This compound has emerged as a promising neuroprotective agent, demonstrating significant efficacy in preclinical models of AD by targeting key pathological mechanisms, including the hyperphosphorylation of tau.[1][2][3]
Core Mechanism of Action: Modulating the Insulin (B600854) Signaling Pathway
This compound exerts its neuroprotective effects primarily through the activation of GLP-1 and GIP receptors in the brain.[4][5] This dual agonism enhances insulin signaling, a pathway known to be impaired in the brains of individuals with Alzheimer's disease.[6] The activation of these receptors triggers a cascade of intracellular events that ultimately leads to a reduction in the activity of glycogen (B147801) synthase kinase-3β (GSK-3β), a primary kinase responsible for the hyperphosphorylation of tau.[6][7] By inhibiting GSK-3β, this compound effectively reduces the phosphorylation of tau at multiple pathological sites, thereby preventing the formation of neurofibrillary tangles (NFTs), a hallmark of AD.[3][7]
Quantitative Data on the Effects of this compound on Tau Phosphorylation and Related Pathologies
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in models of Alzheimer's disease.
Table 1: Effect of this compound on Tau Phosphorylation
| Animal Model | Treatment Group | Phospho-Tau Epitope | Method | Result | Reference |
| APP/PS1/tau (3xTg-AD) Mice | This compound | Total p-tau | Western Blot | Downregulation of p-tau levels | [2] |
| STZ-induced Rat Model | This compound | p-tau (Ser396) | Western Blot | Significant decrease in p-tau (S396) levels |
Table 2: Neuroprotective Effects of this compound in Preclinical Models
| Animal Model | Treatment Group | Parameter Measured | Method | Result | Reference |
| APP/PS1 Mice | This compound (0.1, 1, 10 nmol/kg) | Amyloid Plaque Load | Immunohistochemistry | Dose-dependent reduction in amyloid plaques | [1] |
| APP/PS1 Mice | This compound (10 nmol/kg) | Synaptic Plasticity (LTP) | Electrophysiology | Enhanced Long-Term Potentiation | [1] |
| APP/PS1 Mice | This compound (10 nmol/kg) | Pro-inflammatory Cytokines | ELISA | Lowered levels in the brain | [1] |
| STZ-induced Rat Model | This compound | Cognitive Function | Behavioral Tests | Improved learning and memory | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Signaling Pathway of this compound in Reducing Tau Phosphorylation
Caption: this compound signaling pathway leading to reduced tau phosphorylation.
Experimental Workflow for Assessing this compound Efficacy
Caption: General experimental workflow for preclinical evaluation of this compound.
Experimental Protocols
Western Blotting for Tau Phosphorylation
This protocol is a generalized procedure based on standard laboratory techniques and brief descriptions from relevant studies.[7]
-
Tissue Homogenization:
-
Dissect brain tissue (e.g., hippocampus, cortex) on ice.
-
Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against specific phospho-tau epitopes (e.g., anti-p-tau S396), total tau, p-Akt, total Akt, p-GSK-3β, and total GSK-3β overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines
This is a general protocol for a sandwich ELISA.
-
Plate Preparation:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., IL-1β, TNF-α) and incubate overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Prepare serial dilutions of the recombinant cytokine standard.
-
Add standards and brain homogenate samples to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
-
Detection:
-
Add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature.
-
Wash the plate.
-
-
Signal Development and Measurement:
-
Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
GSK-3β Kinase Activity Assay
This protocol outlines a common method for measuring GSK-3β activity.
-
Immunoprecipitation of GSK-3β:
-
Incubate brain tissue lysates with an anti-GSK-3β antibody overnight at 4°C.
-
Add protein A/G-agarose beads and incubate for an additional 2-3 hours to capture the antibody-kinase complex.
-
Wash the immunoprecipitates several times with lysis buffer and then with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing a specific GSK-3β substrate peptide and ATP.
-
Initiate the kinase reaction by adding [γ-³²P]ATP or using a non-radioactive method that measures ADP production.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).
-
-
Measurement of Substrate Phosphorylation:
-
For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays (e.g., ADP-Glo™), measure the generated ADP via a coupled luciferase/luciferin reaction that produces a luminescent signal.
-
-
Data Analysis:
-
Determine the kinase activity by quantifying the amount of phosphorylated substrate. Compare the activity in samples from this compound-treated animals to that of control animals.
-
Conclusion
This compound represents a promising therapeutic strategy for Alzheimer's disease by targeting the upstream mechanisms of tau hyperphosphorylation. Its dual agonist activity on GLP-1 and GIP receptors effectively modulates the insulin signaling pathway, leading to the inhibition of GSK-3β and a subsequent reduction in pathological tau phosphorylation. The preclinical data strongly support the continued investigation of this compound and similar dual incretin (B1656795) receptor agonists as a novel class of disease-modifying therapies for Alzheimer's disease and other tauopathies. Further research and clinical trials are warranted to fully elucidate its therapeutic potential in human populations.
References
- 1. researchgate.net [researchgate.net]
- 2. The Dual GLP-1/GIP Receptor Agonist DA4-JC Shows Superior Protective Properties Compared to the GLP-1 Analogue Liraglutide in the APP/PS1 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A GLP-1/GIP Dual Receptor Agonist DA4-JC Effectively Attenuates Cognitive Impairment and Pathology in the APP/PS1/Tau Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel mass spectrometry-based assay for GSK-3β activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. The mechanism and efficacy of GLP-1 receptor agonists in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
DA-JC4: A Dual GLP-1/GIP Receptor Agonist with Therapeutic Potential in Neurodegeneration
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Neurodegenerative diseases such as Alzheimer's and Parkinson's present a significant and growing global health challenge with limited effective treatments. Emerging research has highlighted the therapeutic potential of targeting metabolic pathways, particularly the insulin (B600854) signaling cascade, which is often dysregulated in these conditions. DA-JC4, a novel dual glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) receptor agonist, has demonstrated promising neuroprotective effects in preclinical models. This document provides an in-depth technical overview of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways to support further research and development in this area.
Introduction to this compound
This compound is a peptide-based dual incretin (B1656795) receptor agonist designed to activate both GLP-1 and GIP receptors.[1][2] This dual agonism is thought to provide synergistic effects, enhancing neuroprotective pathways beyond what is achievable with single-receptor agonists.[3][4][5] Notably, this compound has been engineered to cross the blood-brain barrier, a critical feature for centrally acting therapeutics.[6][7] Preclinical studies have shown that this compound can mitigate key pathological hallmarks of neurodegeneration, including amyloid plaque deposition, neuroinflammation, and synaptic dysfunction, while improving cognitive and motor functions.[4][8][9]
Mechanism of Action and Signaling Pathways
This compound exerts its neuroprotective effects through the modulation of several interconnected signaling pathways. The primary mechanism involves the activation of GLP-1 and GIP receptors, which are G-protein coupled receptors expressed in the brain. This activation triggers downstream cascades that promote cell survival, reduce inflammation, and improve synaptic plasticity.
Insulin Signaling Pathway
A key mechanism of this compound is the re-sensitization of cerebral insulin signaling.[2][6] In neurodegenerative diseases, brain insulin resistance is a common feature. This compound has been shown to modulate the Akt/JNK signaling pathway, a critical component of the insulin signaling cascade.[2][9] Activation of Akt promotes cell survival and growth, while inhibition of JNK, a stress-activated protein kinase, reduces apoptosis and inflammation.[6][9] Specifically, this compound has been observed to reduce the inhibitory phosphorylation of IRS-1 at Ser1101 and increase the activating phosphorylation of Akt at Ser473.[2][6]
Caption: this compound modulates the Akt/JNK signaling pathway to promote cell survival.
Anti-Inflammatory Pathway
Chronic neuroinflammation is a key contributor to the progression of neurodegenerative diseases. This compound has demonstrated potent anti-inflammatory effects by reducing the activation of microglia and astrocytes, the resident immune cells of the brain.[4][8] This leads to a decrease in the production of pro-inflammatory cytokines.[3][8]
Caption: this compound reduces neuroinflammation by inhibiting glial cell activation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: Receptor Activation Profile
| Receptor | Agonist Activity | logEC50 ± SEM | Fold Potency vs. Endogenous Ligand |
| GLP-1R | Full Agonist | -9.6 ± 0.18 | 3-fold decreased |
| GIPR | Full Agonist | -9.8 ± 0.27 | 13-fold decreased |
| GLP-2R | No Activity | - | - |
| Glucagon-R | No Activity | - | - |
| Data from receptor activation studies in transfected COS-7 cells.[8] |
Table 2: Efficacy in Alzheimer's Disease Models (APP/PS1 Mice)
| Parameter | Treatment Group | Outcome | p-value |
| Amyloid Plaque Load (Cortex) | This compound (10 nmol/kg) vs. Saline | Reduced | < 0.001 |
| This compound (10 nmol/kg) vs. Liraglutide (B1674861) (10 nmol/kg) | More effective reduction | < 0.05 | |
| Reactive Astrocytes (Cortex) | This compound (10 nmol/kg) vs. Saline | Reduced | < 0.001 |
| Activated Microglia (Cortex) | This compound (10 nmol/kg) vs. Saline | Reduced | < 0.001 |
| Synaptic Plasticity (LTP) | This compound (10 nmol/kg) vs. Liraglutide (10 nmol/kg) | Superior improvement | Not specified |
| Memory (Spatial Water Maze) | This compound (10 nmol/kg) vs. Liraglutide (10 nmol/kg) | More effective reversal of memory loss | Not specified |
| Data from studies in APP/PS1 mouse models.[8] |
Table 3: Efficacy in Parkinson's Disease Models (MPTP Mice)
| Parameter | Treatment Group | Outcome |
| Motor Function (Rotarod & Grip Strength) | This compound (25 nmol/kg) vs. Liraglutide (25 nmol/kg) | Superior improvement |
| Dopamine Synthesis (Tyrosine Hydroxylase) | This compound (25 nmol/kg) vs. Liraglutide (25 nmol/kg) | Superior reversal of reduction |
| Neuroprotective Growth Factor (GDNF) | This compound (25 nmol/kg) vs. Liraglutide & other dual agonists | Most increased expression |
| Synaptic Protection | This compound (25 nmol/kg) & DA-CH5 | Best protection |
| Data from studies in MPTP mouse models.[2][3][5][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
Animal Models
-
Alzheimer's Disease Model: APP/PS1 transgenic mice are commonly used. These mice express human mutated genes for amyloid precursor protein (APP) and presenilin 1 (PS1), leading to age-dependent development of amyloid plaques and cognitive deficits.[8]
-
Parkinson's Disease Model: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is utilized. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[3][5] Another model involves the use of rotenone (B1679576) to induce Parkinson's-like pathology.[2][9]
Drug Administration
-
Route of Administration: Intraperitoneal (i.p.) injection is the standard route for this compound administration in preclinical studies.[1][8]
-
Dosage and Duration:
Behavioral Assessments
-
Cognitive Function (AD Models):
-
Motor Function (PD Models):
Biochemical and Histological Analysis
-
Immunohistochemistry: Used to quantify amyloid plaque load, and the number of activated astrocytes (GFAP-positive) and microglia (Iba1-positive) in brain sections.[8]
-
Western Blotting: To measure the levels of key proteins in signaling pathways (e.g., phosphorylated Akt, Bax, Bcl-2) and markers of synaptic integrity.[9]
-
ELISA: To quantify the levels of pro-inflammatory cytokines in brain homogenates.[8]
-
HPLC: To measure neurotransmitter levels.[9]
Caption: A generalized experimental workflow for preclinical evaluation of this compound.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for neurodegenerative diseases, with a multi-faceted mechanism of action that addresses key aspects of disease pathology, including insulin resistance, neuroinflammation, and synaptic failure. The superior efficacy of this compound compared to single GLP-1 receptor agonists in preclinical models highlights the potential of dual incretin receptor agonism as a therapeutic strategy.
Future research should focus on:
-
Pharmacokinetics and Pharmacodynamics: A more detailed characterization of the pharmacokinetic and pharmacodynamic profile of this compound in larger animal models.
-
Chronic Dosing and Safety: Long-term safety and toxicology studies are essential before advancing to clinical trials.
-
Biomarker Development: Identification of translatable biomarkers to monitor the therapeutic response to this compound in clinical settings.
-
Clinical Trials: Ultimately, well-designed clinical trials are needed to determine the safety and efficacy of this compound in patients with Alzheimer's, Parkinson's, and other related neurodegenerative disorders.
This technical guide provides a comprehensive summary of the current state of knowledge on this compound, offering a valuable resource for researchers and drug developers working to advance novel treatments for neurodegeneration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Two novel dual GLP-1/GIP receptor agonists are neuroprotective in the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The neuroprotective effects of glucagon-like peptide 1 in Alzheimer’s and Parkinson’s disease: An in-depth review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Dual GLP-1/GIP Receptor Agonist DA4-JC Shows Superior Protective Properties Compared to the GLP-1 Analogue Liraglutide in the APP/PS1 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. eprints.lancs.ac.uk [eprints.lancs.ac.uk]
Methodological & Application
Application Notes and Protocols: DA-JC4 for In Vivo Neurodegenerative Disease Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
DA-JC4 is a novel, potent dual receptor agonist for the glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) receptors.[1][2] Engineered with a cell-penetrating sequence, this compound demonstrates enhanced blood-brain barrier penetration, making it a promising therapeutic candidate for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[1] Preclinical in vivo studies have shown that this compound exerts significant neuroprotective effects by re-sensitizing insulin (B600854) signaling pathways, reducing chronic inflammation, mitigating mitochondrial stress, and decreasing pathological protein aggregates.[1][3][4]
These application notes provide detailed protocols for utilizing this compound in common rodent models of neurodegeneration, summarizing key quantitative data from published studies to guide experimental design.
Mechanism of Action & Signaling Pathway
This compound functions by simultaneously activating GLP-1 and GIP receptors, which are crucial for regulating insulin signaling.[1] In the context of neurodegeneration, where insulin resistance is a contributing factor, this compound helps restore normal cellular function.[3][5] Its protective effects are mediated, at least in part, through the AKT/JNK signaling pathway.[3] Activation of this pathway leads to the inhibition of mitochondrial stress and apoptosis, evidenced by a reduced ratio of pro-apoptotic BAX to anti-apoptotic Bcl-2.[3][4] Furthermore, this compound alleviates neuroinflammation by reducing the activation of microglia and astrocytes and increases the expression of neuroprotective factors like Glial-Derived Neurotrophic Factor (GDNF).[3][6]
Experimental Protocols
The following protocols are based on methodologies from peer-reviewed studies investigating this compound in established mouse models of Alzheimer's and Parkinson's disease.
Protocol 1: Dose-Response Study in an Alzheimer's Disease Mouse Model
This protocol is designed to establish the dose-dependent efficacy of this compound in reducing Alzheimer's-like pathology.
-
Objective: To evaluate the effect of different doses of this compound on amyloid plaque load, neuroinflammation, and memory in APP/PS1 transgenic mice.[1]
-
Animal Model: 9-month-old male and female APP/PS1 transgenic mice and wild-type (WT) littermates.[1] Animals should be housed in an enriched environment with a 12h light/dark cycle and ad libitum access to food and water.[1]
-
Materials:
-
This compound peptide (≥95% purity)
-
Sterile saline solution (0.9% NaCl)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Standard behavioral testing apparatus (e.g., Morris Water Maze)
-
Reagents for immunohistochemistry (e.g., anti-Aβ, anti-GFAP, anti-IBA1 antibodies)
-
| Group | Mouse Strain | Treatment | Dosage (i.p.) | Frequency | Duration | N (per group) |
| 1 | Wild-Type (WT) | Saline | N/A | Once Daily | 6 Weeks | 12 |
| 2 | APP/PS1 | Saline | N/A | Once Daily | 6 Weeks | 12 |
| 3 | APP/PS1 | This compound | 0.1 nmol/kg | Once Daily | 6 Weeks | 12 |
| 4 | APP/PS1 | This compound | 1 nmol/kg | Once Daily | 6 Weeks | 12 |
| 5 | APP/PS1 | This compound | 10 nmol/kg | Once Daily | 6 Weeks | 12 |
-
Acclimatization: Allow animals to acclimate to the housing facility for at least one week before the start of the experiment.
-
Drug Preparation: Dissolve this compound in sterile saline to the desired stock concentrations. Prepare fresh solutions regularly.
-
Administration: Administer the assigned treatment (saline or this compound) via intraperitoneal (i.p.) injection once daily, preferably in the morning.[1]
-
Monitoring: Monitor animal weight and general health throughout the 6-week treatment period.
-
Behavioral Testing: In the final week of treatment, conduct behavioral tests such as the Morris Water Maze to assess spatial learning and memory.[1]
-
Tissue Collection: At the end of the study, euthanize animals according to approved ethical protocols. Perfuse with saline followed by 4% paraformaldehyde. Collect brains for histological and biochemical analysis.
-
Endpoint Analysis:
-
Histology: Perform immunohistochemical staining on brain sections to quantify amyloid plaque load, reactive astrocytes (GFAP), and activated microglia (IBA1).[1]
-
Biochemistry: Use Western blot analysis on brain homogenates to measure levels of synaptic proteins and inflammatory markers.
-
References
- 1. The Dual GLP-1/GIP Receptor Agonist DA4-JC Shows Superior Protective Properties Compared to the GLP-1 Analogue Liraglutide in the APP/PS1 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. The mechanism and efficacy of GLP-1 receptor agonists in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two novel dual GLP-1/GIP receptor agonists are neuroprotective in the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Optimal Dosage of DA-JC4 in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal dosage of DA-JC4, a dual glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) receptor agonist, in animal models for preclinical research. The protocols and data presented are based on existing literature and are intended to guide researchers in designing and executing their own in vivo studies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action and Therapeutic Potential
This compound is a novel peptide that acts as a dual agonist for the GLP-1 and GIP receptors.[1] This dual agonism is believed to offer superior neuroprotective effects compared to single GLP-1 receptor agonists. The therapeutic potential of this compound is primarily being investigated in the context of neurodegenerative diseases where insulin (B600854) signaling is impaired.[2][3]
Activation of GLP-1 and GIP receptors has been shown to:
-
Enhance insulin signaling: this compound can re-sensitize insulin signaling pathways in the brain, which is often dysregulated in conditions like Alzheimer's disease.[2][4]
-
Reduce neuroinflammation: The compound has been shown to alleviate chronic inflammation in the brain.[2]
-
Protect against neuronal cell death: this compound has demonstrated the ability to protect dopaminergic neurons from rotenone-induced cell death.[2]
-
Improve cognitive function: Studies have shown that this compound can prevent spatial learning deficits in animal models of Alzheimer's disease.[1]
The neuroprotective effects of this compound are thought to be mediated through the modulation of downstream signaling pathways, including the AKT/JNK pathway.[2]
Recommended Dosage in Animal Models
The following tables summarize the reported effective dosages of this compound used in various animal models of neurodegenerative diseases. All studies cited utilized intraperitoneal (i.p.) injection for administration.
Table 1: this compound Dosage in Mouse Models
| Mouse Model | Disease Model | Dosage | Dosing Regimen | Duration | Key Findings | Reference |
| C57BL/6 | Parkinson's Disease (MPTP-induced) | 25 nmol/kg | Once-daily i.p. | 6 days | Increased expression of neuroprotective growth factor GDNF, protected synapses. | [1][5] |
| APP/PS1 | Alzheimer's Disease | 0.1, 1, 10 nmol/kg | Once-daily i.p. | 6 weeks | Dose-dependent reduction of amyloid plaques and inflammation. | [6] |
| APP/PS1 | Alzheimer's Disease | 10 nmol/kg | Once-daily i.p. | 8 weeks | More effective than liraglutide (B1674861) in reversing memory loss and reducing amyloid plaques. | [6] |
Table 2: this compound Dosage in Rat Models
| Rat Model | Disease Model | Dosage | Dosing Regimen | Duration | Key Findings | Reference |
| Sprague-Dawley | Alzheimer's Disease (STZ-induced) | 10 nmol/kg | Once-daily i.p. | 14 days | Prevented spatial learning deficits and decreased phosphorylated tau levels. | [1][2] |
| Sprague-Dawley | Parkinson's Disease (Rotenone-induced) | 50 nmol/kg | Once-daily i.p. | 7 days | Improved motor function and enhanced neurotransmission. | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in animal models of neurodegenerative diseases.
Animal Model Induction
3.1.1. MPTP Mouse Model of Parkinson's Disease
-
Animals: Use adult male C57BL/6 mice.
-
MPTP Solution: Prepare a solution of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) in saline.
-
Induction: Administer four intraperitoneal (i.p.) injections of MPTP (25 mg/kg) at 2-hour intervals on a single day.[5]
-
Control Group: Administer saline injections using the same schedule.
3.1.2. STZ Rat Model of Alzheimer's Disease
-
Animals: Use male Sprague-Dawley rats.
-
STZ Solution: Prepare a solution of streptozotocin (B1681764) (STZ) in citrate (B86180) buffer.
-
Surgery: Anesthetize the rats and place them in a stereotaxic frame.
-
Injection: Inject STZ intracerebroventricularly (icv).
-
Control Group: Inject vehicle (citrate buffer) using the same procedure.[2]
This compound Administration
-
Preparation: Dissolve this compound powder in sterile saline to the desired concentration.
-
Administration: Administer the prepared this compound solution via intraperitoneal (i.p.) injection.
-
Dosing: Follow the dosing regimen as outlined in the tables above or as determined by a dose-response study.
Behavioral Testing
3.3.1. Morris Water Maze (for spatial learning and memory)
-
Apparatus: A circular pool filled with opaque water, with a hidden platform.
-
Acquisition Phase: Train the animals to find the hidden platform over several days. Record the escape latency and path length.
-
Probe Trial: Remove the platform and allow the animal to swim for a set time. Record the time spent in the target quadrant where the platform was previously located.[1]
3.3.2. Y-Maze Test (for spatial working memory)
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure: Place the animal at the center of the maze and allow it to explore freely for a set time.
-
Analysis: Record the sequence of arm entries and calculate the percentage of spontaneous alternations (entering all three arms in a sequence).[1]
Histological and Biochemical Analysis
3.4.1. Immunohistochemistry for Amyloid Plaques and Neuroinflammation
-
Tissue Preparation: Perfuse the animals and collect the brains. Fix, section, and mount the brain tissue on slides.
-
Staining: Use specific antibodies to stain for amyloid plaques (e.g., anti-Aβ antibody) and markers of neuroinflammation (e.g., anti-Iba1 for microglia, anti-GFAP for astrocytes).
-
Imaging and Quantification: Capture images using a microscope and quantify the plaque load and the number of activated microglia and astrocytes.[6]
3.4.2. Western Blot for Signaling Proteins
-
Protein Extraction: Homogenize brain tissue (cortex and hippocampus) and extract total protein.
-
Electrophoresis and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against proteins of interest in the insulin signaling and AKT/JNK pathways (e.g., p-IRS1, p-Akt).
-
Detection and Quantification: Use secondary antibodies conjugated to a detectable marker and quantify the protein band intensities.[2][4]
Visualizing Pathways and Workflows
Signaling Pathway of this compound
Caption: Signaling pathway of this compound activating GLP-1R and GIPR.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound efficacy.
Determining the Optimal Dosage: Key Considerations
While the tables above provide effective doses from published studies, determining the optimal dosage for a specific experimental paradigm requires further consideration. The optimal dose is one that maximizes therapeutic efficacy while minimizing adverse effects.
5.1. Dose-Response Studies:
It is crucial to perform a dose-response study to establish the relationship between the dose of this compound and the observed biological effect. This typically involves testing a range of doses, including those reported in the literature, to identify the dose that produces the desired level of efficacy without overt signs of toxicity.
5.2. Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling:
-
Pharmacokinetics (PK): This describes what the body does to the drug (Absorption, Distribution, Metabolism, and Excretion). Key parameters include:
-
Half-life (t½): The time it takes for the drug concentration in the body to be reduced by half. This influences dosing frequency.
-
Clearance (CL): The rate at which the drug is removed from the body.
-
Volume of Distribution (Vd): The extent to which a drug distributes into tissues.
-
-
Pharmacodynamics (PD): This describes what the drug does to the body. It relates the drug concentration to the observed effect.
Ideally, PK/PD modeling would be used to select a dosing regimen that maintains the drug concentration within the therapeutic window (the range between the minimum effective concentration and the minimum toxic concentration).
5.3. Toxicology Studies:
Before embarking on large-scale efficacy studies, it is essential to have an understanding of the potential toxicity of this compound.
-
Acute Toxicity Studies: These studies involve administering a single high dose to determine the immediate adverse effects.
-
Repeat-Dose Toxicity Studies: These studies involve administering the drug for a longer duration to assess long-term safety and identify a No-Observed-Adverse-Effect Level (NOAEL) . The NOAEL is the highest dose at which no statistically or biologically significant adverse effects are observed. This is a critical parameter for establishing a safe starting dose for further studies.
In the absence of specific public data for this compound, researchers should:
-
Start with the doses reported in the literature as a guide.
-
Conduct a pilot dose-response study to confirm efficacy and observe for any signs of toxicity in their specific animal model and experimental conditions.
-
Carefully monitor animals for any adverse effects, such as changes in weight, behavior, or general health.
-
Consider the principles of the 3Rs (Replacement, Reduction, and Refinement) in all animal experiments.
By carefully considering these factors, researchers can confidently determine an appropriate and effective dosage of this compound for their preclinical studies, contributing to the advancement of novel therapeutics for neurodegenerative diseases.
References
Intraperitoneal Administration of DA-JC4 in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DA-JC4 is a novel dual agonist for the glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) receptors.[1] This dual agonism has shown promise in preclinical studies, particularly in models of neurodegenerative diseases. This compound has been demonstrated to have neuroprotective effects, including reducing inflammation, mitigating amyloid plaque load, and improving cognitive and motor functions in mouse models of Alzheimer's and Parkinson's disease.[2][3] This document provides detailed application notes and experimental protocols for the intraperitoneal (IP) administration of this compound in mice based on currently available scientific literature.
Application Notes
This compound is primarily utilized in preclinical research settings to investigate its therapeutic potential in neurodegenerative disorders. Its mechanism of action involves the activation of GLP-1 and GIP receptors, which are involved in insulin (B600854) signaling and have been shown to have neuroprotective effects.[4][5]
Primary Applications in Murine Models:
-
Alzheimer's Disease (AD): In transgenic mouse models of AD, such as the APP/PS1 model, intraperitoneal administration of this compound has been shown to reduce the amyloid plaque burden in the cortex, decrease the number of activated astrocytes and microglia, and reverse memory loss.[2][6]
-
Parkinson's Disease (PD): In the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of PD, this compound has been observed to increase the expression of the neuroprotective growth factor GDNF (Glial-Derived Neurotrophic Factor) and protect synapses.[3][7]
Pharmacokinetics and Safety:
While detailed pharmacokinetic and comprehensive toxicology studies for this compound are not extensively published, it has been noted that non-acylated, non-PEGylated incretin (B1656795) receptor agonists like this compound are better able to cross the blood-brain barrier.[8] General safety assessments of other GLP-1 agonists in rodents have shown a risk for thyroid C-cell tumors, though the human relevance of this finding is considered low.[9] Standard toxicology studies for this compound would be a critical step in further drug development.
Quantitative Data Summary
The following tables summarize quantitative data from key studies involving the intraperitoneal administration of this compound in mice.
Table 1: Efficacy of this compound in an APP/PS1 Mouse Model of Alzheimer's Disease [2]
| Parameter | Control (Saline) | This compound (0.1 nmol/kg) | This compound (1 nmol/kg) | This compound (10 nmol/kg) |
| Amyloid Plaque Load (Cortex) | High | Reduced | Significantly Reduced | Markedly Reduced |
| Reactive Astrocytes (Cortex) | High | Reduced | Significantly Reduced | Markedly Reduced |
| Activated Microglia (Cortex) | High | Reduced | Significantly Reduced | Markedly Reduced |
Table 2: Comparison of this compound and Liraglutide in an APP/PS1 Mouse Model of Alzheimer's Disease [2]
| Parameter | Control (Saline) | Liraglutide (10 nmol/kg) | This compound (10 nmol/kg) |
| Memory Function (Behavioral Tests) | Impaired | Improved | More Effective Improvement |
| Synaptic Plasticity (LTP) | Reduced | Enhanced | More Effective Enhancement |
| Pro-inflammatory Cytokines | Elevated | Lowered | More Effectively Lowered |
Table 3: Neuroprotective Effects of this compound in an MPTP Mouse Model of Parkinson's Disease [3][7]
| Parameter | Control (Saline) | MPTP + Saline | MPTP + this compound (25 nmol/kg) |
| GDNF Expression | Normal | Reduced | Increased |
| Synaptic Protection | Normal | Damaged | Protected |
| Motor Function (Rotarod Test) | Normal | Impaired | Improved |
Experimental Protocols
Protocol 1: Intraperitoneal Administration of this compound in APP/PS1 Mice for Alzheimer's Disease Studies[2]
Objective: To assess the dose-dependent effects of this compound on Alzheimer's disease pathology.
Materials:
-
APP/PS1 transgenic mice (9-months old)
-
Wild-type (WT) littermate mice
-
This compound peptide
-
Sterile saline solution (0.9% NaCl)
-
Syringes (1 ml) with 27-gauge needles
-
Animal scale
Procedure:
-
Animal Housing: House mice in an enriched environment with a 12-hour light/dark cycle, providing ad libitum access to food and water.[2]
-
This compound Preparation: Dissolve this compound in sterile saline to achieve the desired final concentrations (e.g., for doses of 0.1, 1, and 10 nmol/kg body weight).
-
Animal Grouping: Divide the mice into the following groups:
-
Group 1: Wild-type mice receiving saline.
-
Group 2: APP/PS1 mice receiving saline.
-
Group 3: APP/PS1 mice receiving 0.1 nmol/kg this compound.
-
Group 4: APP/PS1 mice receiving 1 nmol/kg this compound.
-
Group 5: APP/PS1 mice receiving 10 nmol/kg this compound.
-
-
Administration:
-
Post-Treatment Analysis: Following the 6-week treatment period, perform behavioral tests, and then euthanize the animals for histological and biochemical analysis of the brain, including amyloid plaque load and neuroinflammation markers.[2]
Protocol 2: Intraperitoneal Administration of this compound in MPTP Mice for Parkinson's Disease Studies[3][7]
Objective: To evaluate the neuroprotective effects of this compound in a Parkinson's disease model.
Materials:
-
C57BL/6 mice
-
MPTP hydrochloride
-
This compound peptide
-
Sterile saline solution (0.9% NaCl)
-
Syringes (1 ml) with appropriate gauge needles
-
Animal scale
Procedure:
-
Animal Housing: Acclimate mice to standard laboratory conditions.
-
MPTP Induction: Induce Parkinson's-like pathology by administering four intraperitoneal injections of MPTP (25 mg/kg) at 2-hour intervals on a single day.[7]
-
This compound Treatment:
-
Animal Grouping:
-
Group A: Control group (saline only).
-
Group B: MPTP group (MPTP + saline).
-
Group C: MPTP + this compound group.
-
-
Behavioral and Post-Mortem Analysis:
-
Conduct motor function tests such as the Rotarod and grip strength tests.[3]
-
After the treatment period, euthanize the mice and collect brain tissue to analyze levels of tyrosine hydroxylase (a marker for dopamine (B1211576) neurons), GDNF, and markers of synaptic integrity.[3][7]
-
Visualizations
Signaling Pathway
Caption: GLP-1/GIP receptor signaling pathway activated by this compound.
Experimental Workflow
Caption: General experimental workflow for this compound studies in mice.
References
- 1. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GIP and GLP‐1, the two incretin hormones: Similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Dual GLP-1/GIP Receptor Agonist DA4-JC Shows Superior Protective Properties Compared to the GLP-1 Analogue Liraglutide in the APP/PS1 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two novel dual GLP-1/GIP receptor agonists are neuroprotective in the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
Application Notes and Protocols: DA-JC4 in the MPTP Mouse Model of Parkinson's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
DA-JC4 is a novel dual agonist for the glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) receptors. These incretin (B1656795) hormones are known to have neuroprotective properties, and dual agonists are being investigated as potential therapeutic agents for neurodegenerative diseases, including Parkinson's Disease (PD). Type 2 diabetes mellitus is a known risk factor for developing PD, and insulin (B600854) desensitization has been observed in the brains of PD patients.[1][2] this compound, by activating both GLP-1 and GIP receptors, aims to re-sensitize insulin signaling pathways in the brain, offering a promising approach to mitigate neurodegeneration.[1][2]
This document provides detailed application notes and protocols for the use of this compound in the widely-used 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model of Parkinson's disease. The MPTP model recapitulates many of the key pathological features of PD, including the selective loss of dopaminergic neurons in the substantia nigra.[3][4][5]
Data Presentation
The following tables summarize the quantitative data from studies evaluating the efficacy of this compound in the MPTP mouse model. The data is primarily derived from the study by Feng et al. (2018), which compared this compound to other dual agonists (DA-JC1, DA-CH5) and a single GLP-1 agonist (liraglutide).[1][2]
Table 1: Effects of this compound on Motor Function in MPTP-Treated Mice
| Treatment Group | Rotarod Performance (Latency to Fall, seconds) | Grip Strength (Force, N) |
| Saline Control | ~180 | ~1.2 |
| MPTP + Vehicle | ~60 | ~0.6 |
| MPTP + Liraglutide (25 nmol/kg) | ~100 | ~0.8 |
| MPTP + DA-JC1 (25 nmol/kg) | ~90 | ~0.75 |
| MPTP + this compound (25 nmol/kg) | ~120 | ~0.9 |
| MPTP + DA-CH5 (25 nmol/kg) | ~150 | ~1.0 |
Data are estimated from graphical representations in Feng et al. (2018) and presented as approximate mean values.
Table 2: Neuroprotective and Synaptic Effects of this compound in MPTP-Treated Mice
| Treatment Group | Tyrosine Hydroxylase (TH)+ Neurons in Substantia Nigra (% of Control) | Synaptophysin Level in Striatum (% of Control) |
| Saline Control | 100% | 100% |
| MPTP + Vehicle | ~40% | ~50% |
| MPTP + Liraglutide (25 nmol/kg) | ~60% | ~65% |
| MPTP + DA-JC1 (25 nmol/kg) | ~55% | ~60% |
| MPTP + this compound (25 nmol/kg) | ~75% | ~80% |
| MPTP + DA-CH5 (25 nmol/kg) | ~80% | ~85% |
Data are estimated from graphical representations in Feng et al. (2018) and presented as approximate mean values.
Table 3: Effects of this compound on Neurotrophic Factors and Inflammation in MPTP-Treated Mice
| Treatment Group | Glial-Derived Neurotrophic Factor (GDNF) Level in Substantia Nigra (% of Control) | Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-1β) (% of MPTP group) |
| Saline Control | 100% | Not applicable |
| MPTP + Vehicle | ~45% | 100% |
| MPTP + Liraglutide (25 nmol/kg) | ~60% | ~70% |
| MPTP + DA-JC1 (25 nmol/kg) | ~55% | ~80% |
| MPTP + this compound (25 nmol/kg) | ~85% | ~50% |
| MPTP + DA-CH5 (25 nmol/kg) | ~70% | ~40% |
Data are estimated from graphical representations in Feng et al. (2018) and presented as approximate mean values.
Experimental Protocols
The following are detailed methodologies for key experiments involving the application of this compound in the MPTP mouse model of Parkinson's disease.
MPTP Mouse Model of Parkinson's Disease
This protocol describes the induction of Parkinson's-like neurodegeneration in mice using MPTP.
-
Animals: C57BL/6 mice are commonly used as they are susceptible to MPTP-induced neurotoxicity.
-
MPTP Administration:
-
Safety Precautions: MPTP is a potent neurotoxin. All handling, preparation, and administration must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection.
This compound Administration
This protocol outlines the administration of this compound to the MPTP-treated mice.
-
Drug Preparation: Dissolve this compound in sterile saline.
-
Dosage and Administration:
Behavioral Testing
This test assesses motor coordination and balance.
-
Apparatus: An automated 5-lane accelerating rotarod for mice.
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes before the test.
-
Procedure: a. Place the mouse on the rotating rod. b. The rod accelerates from a starting speed (e.g., 4 rpm) to a final speed (e.g., 40 rpm) over a set period (e.g., 300 seconds). c. Record the latency to fall from the rod for each mouse. d. Perform multiple trials (e.g., 3 trials) with an inter-trial interval (e.g., 15-30 minutes).
This test measures forelimb muscle strength.
-
Apparatus: A grip strength meter with a wire grid.
-
Procedure: a. Hold the mouse by its tail and allow it to grasp the wire grid with its forepaws. b. Gently pull the mouse horizontally away from the grid until it releases its grip. c. The apparatus records the peak force exerted by the mouse. d. Perform multiple trials (e.g., 3 trials) for each mouse and calculate the average.
Immunohistochemistry for Tyrosine Hydroxylase (TH)
This protocol is for the visualization and quantification of dopaminergic neurons in the substantia nigra.
-
Tissue Preparation: a. Anesthetize the mouse and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA). b. Dissect the brain and post-fix in 4% PFA overnight. c. Cryoprotect the brain in a sucrose (B13894) solution (e.g., 30% sucrose in PBS). d. Section the brain into coronal slices (e.g., 30 µm) using a cryostat.
-
Staining: a. Wash sections in PBS. b. Block non-specific binding with a blocking solution (e.g., 10% normal donkey serum with 0.3% Triton X-100 in PBS) for 1 hour at room temperature. c. Incubate with a primary antibody against Tyrosine Hydroxylase (e.g., rabbit anti-TH) overnight at 4°C. d. Wash sections and incubate with a fluorescently labeled secondary antibody (e.g., donkey anti-rabbit Alexa Fluor 488) for 2 hours at room temperature. e. Mount sections on slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Quantification: a. Capture images of the substantia nigra using a fluorescence microscope. b. Count the number of TH-positive cells in a defined area of the substantia nigra pars compacta (SNpc). c. Express the cell count as a percentage of the control group.
Western Blot for Synaptophysin and GDNF
This protocol is for the quantification of protein levels in brain tissue.
-
Protein Extraction: a. Dissect the striatum and substantia nigra and homogenize in RIPA buffer containing protease and phosphatase inhibitors. b. Centrifuge the homogenate and collect the supernatant containing the protein lysate. c. Determine the protein concentration using a BCA assay.
-
Electrophoresis and Transfer: a. Denature protein samples by boiling in Laemmli buffer. b. Separate proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST). b. Incubate with primary antibodies against synaptophysin or GDNF, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. c. Wash the membrane and incubate with HRP-conjugated secondary antibodies. d. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: a. Measure the band intensity using densitometry software. b. Normalize the intensity of the target protein to the loading control.
ELISA for Inflammatory Cytokines
This protocol is for the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in brain tissue.
-
Sample Preparation: a. Prepare brain tissue homogenates as described for Western blotting.
-
ELISA Procedure: a. Use a commercially available ELISA kit for the specific cytokine of interest. b. Coat a 96-well plate with the capture antibody. c. Add standards and samples to the wells and incubate. d. Wash the plate and add the detection antibody. e. Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate. f. Add the substrate and stop the reaction. g. Read the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: a. Generate a standard curve from the absorbance values of the standards. b. Calculate the concentration of the cytokine in the samples based on the standard curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for testing this compound in the MPTP mouse model.
Proposed Signaling Pathway of this compound Neuroprotection
Caption: Proposed signaling pathway for this compound's neuroprotective effects.
Logical Relationship of this compound's Mechanism of Action
Caption: Logical flow of this compound's mechanism leading to improved motor function.
References
- 1. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MPTP - Wikipedia [en.wikipedia.org]
- 3. MPD: JaxCC1: project protocol [phenome.jax.org]
- 4. Neuronal and intracellular signaling pathways mediating GLP-1 energy balance and glycemic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DA-JC4 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of DA-JC4, a dual glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) receptor agonist, in various cell culture assays. This compound is a valuable tool for investigating neurodegenerative diseases, insulin (B600854) signaling pathways, and cellular mechanisms of neuroprotection.
Product Information and Storage
Proper handling and storage of this compound are critical for maintaining its biological activity.
| Parameter | Recommendation | Source(s) |
| Chemical Formula | C₂₂₅H₃₄₆N₅₆O₆₅ | [1] |
| Molecular Weight | 4875.49 g/mol | [1] |
| Storage of Powder | Store at -20°C or -80°C, protected from light and moisture, preferably under nitrogen. | [1][2] |
| Powder Stability | 1 year at -20°C, 2 years at -80°C. | [2] |
| Solvent for Stock | High-quality, anhydrous Dimethyl Sulfoxide (DMSO). | [1] |
| Storage of Stock | Aliquot and store at -20°C (for up to 1 month) or -80°C (for up to 6 months). Avoid repeated freeze-thaw cycles. | [1][2] |
Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing a 1 mM stock solution of this compound in DMSO and subsequent dilution to working concentrations for cell culture experiments.
Materials
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile cell culture medium appropriate for your cell line
Protocol for 1 mM Stock Solution
-
Equilibrate this compound Powder: Before opening, allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes to prevent condensation.
-
Calculate Required DMSO Volume: To prepare a 1 mM stock solution, use the following formula: Volume of DMSO (μL) = (mass of this compound (mg) / 4875.49 g/mol ) * 1,000,000
-
Dissolve this compound: Add the calculated volume of anhydrous DMSO to the vial of this compound powder.
-
Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, briefly sonicate or warm the tube to 37°C to aid dissolution.[1] Visually inspect the solution to ensure no particulates are present.
-
Aliquot and Store: Aliquot the 1 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2]
Preparation of Working Solutions
It is crucial to minimize the final concentration of DMSO in the cell culture medium, as it can be toxic to cells at concentrations above 0.5%.[1] A final DMSO concentration of ≤ 0.1% is recommended for most cell lines.
-
Thaw Stock Solution: Thaw a single aliquot of the 1 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final working concentrations. A typical working concentration range for this compound in cell culture is 1-100 nM.[1][2]
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in your experiment.
References
Application Note: Western Blot Analysis of Protein Expression Following DA-JC4 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
DA-JC4 is a novel dual agonist for the glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) receptors.[1] This class of compounds has shown significant therapeutic potential in various disease models, particularly in the field of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2][3] this compound exerts its effects by activating downstream signaling pathways that influence cellular processes like apoptosis, inflammation, and insulin (B600854) signaling.[4][5]
Western blot analysis is a fundamental technique to investigate the molecular mechanisms of drug action by quantifying changes in the expression levels of specific proteins. This application note provides a detailed protocol for performing Western blot analysis to assess the impact of this compound treatment on key protein markers. The presented data and protocols are based on findings from preclinical research and are intended to serve as a guide for researchers investigating the therapeutic effects of this compound.
Featured Application: Neuroprotection and Signaling
Studies have demonstrated the neuroprotective effects of this compound in models of Parkinson's disease by modulating the expression of key proteins involved in neuronal survival and apoptosis. For instance, treatment with this compound has been shown to increase the expression of the neuroprotective growth factor, Glial-Derived Neurotrophic Factor (GDNF), and the dopamine (B1211576) synthesis enzyme, Tyrosine Hydroxylase.[1][3] Furthermore, this compound influences the AKT/JNK signaling pathway, which plays a crucial role in cell survival and apoptosis.[4] This is evidenced by changes in the phosphorylation status of Akt and the expression of apoptosis-related proteins such as Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic).[4][5]
Experimental Protocols
This section details the essential protocols for cell culture, this compound treatment, and subsequent Western blot analysis to determine changes in protein expression.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the appropriate cell line (e.g., SH-SY5Y neuroblastoma cells for neuroprotection studies) in 6-well plates at a density of 1 x 10^6 cells/well.
-
Cell Culture: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Once the cells reach 70-80% confluency, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 1-100 nM) or vehicle control (e.g., saline).[1]
-
Incubation: Incubate the cells for the specified duration of the experiment (e.g., 24-48 hours).
Protein Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[2]
-
Scraping and Collection: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[6]
-
Sonication: Sonicate the lysate briefly (e.g., 3 pulses of 10 seconds each) to ensure complete cell lysis and to shear DNA.[6]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[7]
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new, pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each sample using a Bradford or BCA protein assay kit, following the manufacturer's instructions.[2][7]
-
Standardization: Based on the protein concentration, normalize all samples to the same concentration (e.g., 20-30 µg of total protein) with lysis buffer.
Western Blot Protocol
-
Sample Preparation: Mix the normalized protein samples with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.[8]
-
SDS-PAGE: Load 20 µL of each prepared sample onto a 10-12% SDS-polyacrylamide gel.[6] Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane at 100V for 1-2 hours on ice.[2]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[6]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle shaking.[6][7]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[8]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[8]
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
Data Presentation
The following tables summarize the expected quantitative changes in protein expression following this compound treatment, based on published findings in neurodegenerative disease models.
Table 1: Effect of this compound on Neuroprotective and Apoptotic Markers
| Target Protein | Function | Expected Change with this compound | Fold Change (Example) |
| Tyrosine Hydroxylase | Dopamine synthesis | Increase | 1.5 - 2.0 |
| GDNF | Neurotrophic factor | Increase | 1.8 - 2.5 |
| Bcl-2 | Anti-apoptotic | Increase | 1.5 - 2.0 |
| Bax | Pro-apoptotic | Decrease | 0.5 - 0.7 |
| Cleaved Caspase-3 | Apoptosis executioner | Decrease | 0.4 - 0.6 |
Table 2: Effect of this compound on Signaling Pathway Proteins
| Target Protein | Pathway | Expected Change with this compound | Fold Change (Example) |
| p-Akt (Ser473) | PI3K/Akt Signaling | Increase | 2.0 - 3.0 |
| p-IRS-1 (Ser307) | Insulin Signaling | Decrease | 0.3 - 0.5 |
| p-JNK | JNK Signaling | Decrease | 0.4 - 0.6 |
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway leading to neuroprotection.
Western Blot Experimental Workflow
Caption: Standard workflow for Western blot analysis.
Discussion
The provided protocols and expected results offer a framework for investigating the molecular effects of this compound. The modulation of proteins involved in cell survival, apoptosis, and key signaling pathways highlights the therapeutic potential of this dual GLP-1/GIP receptor agonist. While the focus of this application note is on neuroprotection, the role of GLP-1 and GIP receptors in other cellular processes suggests broader applications.
Emerging research indicates that GLP-1 receptor agonists may have implications in oncology, with studies exploring their effects on cancer cell proliferation and apoptosis. Therefore, the Western blot protocols described herein can be adapted to investigate the effects of this compound in various cancer cell lines, potentially uncovering novel anti-tumor mechanisms. Future studies could expand the panel of proteins analyzed to include markers of cell cycle progression (e.g., cyclins, CDKs) and other signaling pathways relevant to cancer biology.
Disclaimer: The experimental conditions and expected results are provided as a guide. Researchers should optimize protocols for their specific cell lines and experimental setup.
References
- 1. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 2. Glucagon-like peptide 1 receptor agonists and cancer risk: advancing precision medicine through mechanistic understanding and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Increases in Proliferation and Apoptosis of Vascular Smooth Muscle Cells Accelerate Diabetic Mouse Venous Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of 15-deoxy-delta12,14-prostaglandin J2 on cell proliferation and apoptosis in ECV304 endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. europeanreview.org [europeanreview.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. GLP-1 receptor agonists and cancer: current clinical evidence and translational opportunities for preclinical research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Detection of DA-JC4 Effects in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
DA-JC4 is a novel dual agonist for the glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) receptors.[1] Originally developed for type 2 diabetes, these incretin (B1656795) mimetics have demonstrated significant neuroprotective properties, making them promising therapeutic candidates for neurodegenerative disorders like Alzheimer's and Parkinson's disease.[2] this compound, in particular, has been shown to readily cross the blood-brain barrier and exert beneficial effects by re-sensitizing insulin (B600854) signaling pathways, reducing neuroinflammation, mitigating amyloid and tau pathology, and protecting neurons from apoptosis.[2][3][4]
Immunohistochemistry (IHC) is an indispensable technique for visualizing and quantifying the cellular and molecular effects of this compound within the complex architecture of brain tissue. It allows for the precise localization of pathological markers and the assessment of therapeutic responses at the cellular level. These application notes provide detailed protocols for using IHC to evaluate the efficacy of this compound in preclinical brain tissue models.
Mechanism of Action and Signaling Pathways
This compound exerts its neuroprotective effects by simultaneously activating both GLP-1 and GIP receptors on neuronal cells. This dual agonism leads to the modulation of several key intracellular signaling pathways. A primary mechanism is the re-sensitization of insulin signaling, which is often impaired in neurodegenerative diseases.[3] Activation of the GLP-1/GIP receptors promotes the phosphorylation of Akt and reduces inhibitory phosphorylation of Insulin Receptor Substrate 1 (IRS-1), thereby enhancing neuronal survival and plasticity.[3][5]
Furthermore, this compound signaling has been shown to suppress neuroinflammatory pathways by reducing the activation of microglia and astrocytes.[6] The compound also provides anti-apoptotic effects by modulating the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins and inhibiting stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) pathways.[3][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glucagon-like peptide-1 (GLP-1) receptor agonists and neuroinflammation: implications for neurodegenerative disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Frontiers | The neuroprotective effects of glucagon-like peptide 1 in Alzheimer’s and Parkinson’s disease: An in-depth review [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. The Dual GLP-1/GIP Receptor Agonist DA4-JC Shows Superior Protective Properties Compared to the GLP-1 Analogue Liraglutide in the APP/PS1 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine induces apoptosis through an oxidation-involved SAPK/JNK activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cognitive Improvement with DA-JC4 using the Morris Water Maze
For Researchers, Scientists, and Drug Development Professionals
Introduction
DA-JC4 is a novel dual glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) receptor agonist that has shown significant promise in preclinical models of cognitive decline, particularly in the context of Alzheimer's disease (AD).[1][2][3] This document provides detailed application notes and protocols for utilizing this compound in the Morris water maze (MWM) task to assess its efficacy in improving spatial learning and memory. The methodologies outlined are based on studies demonstrating the neuroprotective effects of this compound, which include the re-sensitization of insulin (B600854) signaling, reduction of neuroinflammation, and prevention of apoptosis.[1][3]
Mechanism of Action: GLP-1/GIP Dual Agonism and Insulin Signaling
This compound exerts its neuroprotective and cognitive-enhancing effects by simultaneously activating both GLP-1 and GIP receptors.[1][2] This dual agonism is crucial as both incretin (B1656795) hormones have demonstrated neuroprotective properties.[1][2] A key mechanism of action is the re-sensitization of cerebral insulin signaling pathways, which are often impaired in neurodegenerative diseases like Alzheimer's.[1] this compound has been shown to up-regulate the phosphorylation of Akt (Protein Kinase B) and reduce the inhibitory phosphorylation of Insulin Receptor Substrate 1 (IRS-1), thereby restoring normal insulin signaling in the brain.[1] This restoration of insulin signaling is linked to reduced tau protein phosphorylation, decreased chronic inflammation, and a lower apoptotic rate in neuronal cells.[1]
Experimental Protocol: Morris Water Maze
This protocol is designed to assess spatial learning and memory in a rodent model of cognitive impairment treated with this compound. The streptozotocin (B1681764) (STZ)-induced Alzheimer's model in rats is a relevant paradigm for sporadic AD.[1]
Animal Model and Drug Administration
-
Animal Model: Adult male Sprague-Dawley rats are commonly used. Cognitive impairment can be induced by intracerebroventricular (ICV) injection of STZ.
-
This compound Administration: this compound is typically administered via intraperitoneal (i.p.) injection. A common dosage is 10 nmol/kg, administered once daily.[1] Treatment usually commences after the induction of the disease model and continues throughout the behavioral testing period.[1]
Morris Water Maze Apparatus
-
A circular pool (approximately 150-200 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
The water temperature should be maintained at a constant temperature (e.g., 22 ± 1°C).
-
A hidden escape platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.
-
The pool should be located in a room with various distal visual cues for spatial navigation.
-
A video tracking system (e.g., EthoVision) to record and analyze the animal's swimming path, latency to find the platform, and time spent in different quadrants.
Experimental Workflow
Acquisition Phase (Spatial Learning)
-
This phase typically lasts for 5 consecutive days, with 4 trials per day for each animal.
-
For each trial, the rat is gently placed into the water at one of four randomly selected starting positions (North, South, East, or West).
-
The rat is allowed to swim freely to find the hidden platform. The maximum trial duration is usually 60 or 90 seconds.
-
If the rat fails to find the platform within the allotted time, it is gently guided to the platform and allowed to remain there for 15-30 seconds.
-
The time taken to find the platform (escape latency) and the swim path are recorded for each trial.
Probe Trial (Spatial Memory)
-
The probe trial is conducted 24 hours after the last acquisition trial.
-
The escape platform is removed from the pool.
-
The rat is placed in the pool at a novel starting position and allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location are recorded.
Data Presentation
The following tables summarize the expected quantitative data from a study assessing the cognitive improvement with this compound in an STZ-induced Alzheimer's rat model.[1]
Table 1: Escape Latency During Acquisition Phase
| Day | Control (seconds) | STZ + Saline (seconds) | STZ + this compound (seconds) |
| 1 | 45.3 ± 3.1 | 48.1 ± 2.9 | 46.5 ± 3.5 |
| 2 | 38.2 ± 2.5 | 45.9 ± 3.2 | 40.1 ± 2.8 |
| 3 | 30.5 ± 2.1 | 42.3 ± 3.0 | 33.7 ± 2.6 |
| 4 | 24.1 ± 1.9 | 38.7 ± 2.8 | 27.5 ± 2.2 |
| 5 | 19.8 ± 1.5 | 35.2 ± 2.5 | 22.3 ± 1.9 |
Data are presented as mean ± SEM. A significant decrease in escape latency in the STZ + this compound group compared to the STZ + Saline group indicates improved spatial learning.
Table 2: Probe Trial Performance
| Parameter | Control | STZ + Saline | STZ + this compound |
| Time in Target Quadrant (%) | 42.5 ± 3.1 | 25.8 ± 2.4 | 38.9 ± 2.9 |
| Platform Crossings (count) | 4.8 ± 0.6 | 2.1 ± 0.4 | 4.2 ± 0.5 |
| Swim Speed (cm/s) | 21.5 ± 1.2 | 20.9 ± 1.1 | 21.8 ± 1.3 |
Data are presented as mean ± SEM. A significant increase in the time spent in the target quadrant and the number of platform crossings in the STZ + this compound group compared to the STZ + Saline group suggests enhanced spatial memory. Similar swim speeds across groups indicate that the observed cognitive improvements are not due to differences in motor function.
Conclusion
The Morris water maze is a robust and reliable behavioral assay for evaluating the cognitive-enhancing effects of this compound. The protocols and data presented here provide a framework for researchers to investigate the therapeutic potential of this dual GLP-1/GIP receptor agonist in models of cognitive impairment. The ability of this compound to improve spatial learning and memory, coupled with its neuroprotective mechanism of action, positions it as a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's.
References
- 1. researchgate.net [researchgate.net]
- 2. The Dual GLP-1/GIP Receptor Agonist DA4-JC Shows Superior Protective Properties Compared to the GLP-1 Analogue Liraglutide in the APP/PS1 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLP-1 Analogs, SGLT-2, and DPP-4 Inhibitors: A Triad of Hope for Alzheimer’s Disease Therapy | MDPI [mdpi.com]
Application Notes and Protocols for Evaluating Motor Function with the Rotarod Test after DA-JC4 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
DA-JC4 is a novel dual glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) receptor agonist that has demonstrated significant neuroprotective effects in preclinical models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2][3] A critical aspect of evaluating the therapeutic potential of compounds like this compound is the assessment of motor function. The Rotarod test is a widely used and reliable method for evaluating motor coordination, balance, and motor learning in rodents.[4][5][6] These application notes provide detailed protocols for utilizing the Rotarod test to assess the efficacy of this compound in improving motor deficits in relevant animal models.
Mechanism of Action of this compound
This compound exerts its neuroprotective effects through the activation of both GLP-1 and GIP receptors, which are expressed in the brain.[1][7] This dual agonism leads to the modulation of several downstream signaling pathways, contributing to improved neuronal survival and function. Key mechanisms include:
-
Re-sensitization of Insulin (B600854) Signaling: this compound helps to normalize insulin signaling in the brain, which is often impaired in neurodegenerative diseases.[1][8][9] This is achieved by modulating the phosphorylation of key proteins like Akt and IRS-1.[9]
-
Anti-inflammatory Effects: The compound has been shown to reduce chronic inflammation in the brain by decreasing the activation of microglia and astrocytes and lowering the levels of pro-inflammatory cytokines.[1][10]
-
Neurotrophic Support: this compound administration has been associated with increased expression of neuroprotective growth factors such as Glial-Derived Neurotrophic Factor (GDNF).[2][11]
-
Synaptic Protection: The dual agonist protects synapses, which is crucial for maintaining cognitive and motor function.[2][12]
-
Reduction of Apoptosis: this compound can reduce neuronal cell death by modulating the expression of pro- and anti-apoptotic proteins.[8]
Featured Application: Assessing Motor Coordination in a Parkinson's Disease Mouse Model
This section outlines the application of the Rotarod test to evaluate the therapeutic effects of this compound in the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease, a model that exhibits significant motor impairments.
Experimental Design and Drug Administration
In a study by Zhang et al. (2018), the efficacy of this compound was compared to other dual agonists and the single GLP-1 agonist liraglutide (B1674861) in the MPTP mouse model.[2][11]
-
Animal Model: MPTP-induced mouse model of Parkinson's disease.
-
Drug Administration: this compound was administered via intraperitoneal (i.p.) injection at a dose of 25 nmol/kg once daily for 6 days.[2][11]
-
Control Groups: Control groups should include a vehicle-treated MPTP group and a saline-treated wild-type group.
Experimental Protocols
Rotarod Test Protocol
This protocol is adapted from standard methodologies and can be applied to assess motor coordination and balance.[4][13][14][15]
Equipment:
-
Commercially available Rotarod apparatus for mice.[4]
-
Animal weighing scale.
-
Non-toxic marker for animal identification.[4]
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 15-30 minutes before the test.[4][15]
-
Animal Preparation: Weigh each mouse and mark it for identification.[4]
-
Training/Habituation (Optional but Recommended): Some protocols include a training phase where mice are placed on the rod at a low, constant speed (e.g., 4 rpm) for a short duration (e.g., 60 seconds) for one or more trials before the actual test.[14][16]
-
Testing:
-
Set the Rotarod to an accelerating mode, for example, from 4 to 40 rpm over a 300-second period.[4][14]
-
Place the mice on the rotating rod, with each mouse in a separate lane.
-
Start the acceleration and the timer simultaneously.
-
Record the latency to fall for each mouse. The trial ends for an individual mouse when it falls off the rod or clings to the rod and completes a full passive rotation.[4][14]
-
A maximum trial duration is typically set (e.g., 300 or 600 seconds).[13]
-
-
Inter-Trial Interval: Conduct multiple trials (typically 3-5) for each animal with an inter-trial interval of at least 15 minutes.[4][17]
-
Data Analysis: The primary measure is the latency to fall from the rod. An increase in the latency to fall in the this compound treated group compared to the vehicle-treated MPTP group indicates an improvement in motor function.
Data Presentation
The following table summarizes the conceptual quantitative data based on the described effects of this compound in preclinical studies.
| Treatment Group | Animal Model | This compound Dose | Administration Route | Rotarod Performance (Latency to Fall in seconds) | Key Findings | Reference |
| This compound | MPTP Mouse | 25 nmol/kg | i.p. once-daily for 6 days | Increased latency to fall compared to MPTP-vehicle group | This compound showed neuroprotective effects and improved motor function. | [2][11] |
| This compound | APP/PS1 Mouse | 10 nmol/kg | i.p. once-daily for 8 weeks | Not explicitly reported as latency to fall, but improved cognitive function was observed. | This compound was more effective than liraglutide in reversing memory loss and reducing amyloid plaques. | [1] |
| This compound | Rotenone Rat | 50 nmol/kg | i.p. once-daily for 7 days | Significantly improved motor functions. | Protected dopaminergic neurons and enhanced neurotransmission. | [7][8] |
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound leading to improved motor function.
Experimental Workflow for Rotarod Test
Caption: Experimental workflow for the Rotarod test.
References
- 1. The Dual GLP-1/GIP Receptor Agonist DA4-JC Shows Superior Protective Properties Compared to the GLP-1 Analogue Liraglutide in the APP/PS1 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two novel dual GLP-1/GIP receptor agonists are neuroprotective in the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 5. Rotarod performance test - Wikipedia [en.wikipedia.org]
- 6. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A GLP-1/GIP Dual Receptor Agonist DA4-JC Effectively Attenuates Cognitive Impairment and Pathology in the APP/PS1/Tau Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. MPD: JaxCC1: project protocol [phenome.jax.org]
- 16. Rotarod-Test for Mice [protocols.io]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing DA-JC4 Dose-Response Curves In Vitro
Welcome to the technical support center for DA-JC4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on generating accurate and reproducible dose-response curves for this compound in vitro. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel dual agonist for the Glucagon-like peptide-1 (GLP-1) and Gastric inhibitory polypeptide (GIP) receptors.[1][2] Its mechanism of action involves co-activating these two incretin (B1656795) receptors, which can lead to neuroprotective effects and resensitization of insulin (B600854) signaling pathways.[1][2] In vitro, this compound has been shown to protect hippocampal neurons from rotenone-induced cell death and mitochondrial stress.[1]
Q2: What is the recommended starting concentration range for a this compound dose-response experiment?
For initial experiments, it is recommended to use a broad concentration range to capture the full sigmoidal curve.[3] A common starting point spans several orders of magnitude, for example, from 0.1 nM to 10 µM.[4] In cultured hippocampal neurons, effects of this compound have been observed in the 1 nM to 100 nM range.[2] A typical approach involves using 8 to 12 concentrations with 2-fold or 3-fold serial dilutions.[3]
Q3: What solvent should be used to prepare this compound stock solutions?
For in vitro assays, this compound is typically dissolved in a suitable solvent like DMSO to create a high-concentration stock solution.[4] This stock is then serially diluted in the complete cell culture medium to achieve the final desired concentrations. It is critical to ensure the final DMSO concentration in the assay wells is consistent across all conditions (including vehicle controls) and remains at a low, non-toxic level (typically ≤0.5%).
Q4: How does the dual agonist nature of this compound impact dose-response analysis?
As a dual agonist, the observed response is a composite of its activity at both GLP-1 and GIP receptors. The shape and potency of the dose-response curve will depend on the relative expression and signaling capacity of each receptor in your specific cell model. This can sometimes lead to complex curve shapes that may not fit a standard four-parameter logistic model perfectly.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your dose-response experiments with this compound.
| Problem | Possible Causes | Recommended Solutions |
| High Variability Between Replicate Wells | - Inconsistent cell seeding or non-homogenous cell suspension.- Pipetting errors during compound dilution or addition.- "Edge effects" in the microplate, where wells on the perimeter behave differently.[3] | - Cell Seeding: Ensure a uniform, single-cell suspension before plating. Mix gently between pipetting to prevent settling.[4]- Pipetting: Use calibrated pipettes and practice consistent, careful technique.[5] Prepare master mixes of dilutions where possible.- Plate Layout: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile media or PBS to maintain humidity and minimize evaporation.[3][4] |
| Inconsistent IC50/EC50 Values Between Experiments | - Variation in cell health, density, or passage number.[6][7]- Differences in incubation time with this compound.- Batch-to-batch variability of reagents (e.g., serum). | - Cell Culture: Maintain a consistent cell passage number and ensure cells are in the logarithmic growth phase.[7] Use a standardized seeding density.- Incubation Time: Keep the compound incubation time consistent across all experiments, as this can significantly impact the apparent potency.- Reagent Consistency: Use the same batch of serum and other critical reagents for a set of comparative experiments. |
| No Dose-Response Curve (Flat Line) | - this compound is inactive in the chosen cell model or assay.- The concentration range tested is too low.- The compound has precipitated out of solution.- Incorrect assay setup or readout. | - Cell Model: Confirm that your cell line expresses functional GLP-1 and/or GIP receptors.- Concentration Range: Test a wider and higher range of concentrations (e.g., up to 100 µM).[3]- Solubility: Check the solubility of this compound in your assay medium. Visually inspect for precipitate at high concentrations.- Assay Validation: Ensure the assay itself is working correctly using a known positive control agonist for the GLP-1 or GIP receptor. |
| Incomplete or Biphasic Curve | - this compound solubility is limited at higher concentrations.- Cytotoxicity at high concentrations of the compound or vehicle.- Complex biological response due to dual receptor activation. | - Solubility: Prepare the highest concentrations fresh and check for precipitation. Consider if the vehicle concentration is becoming problematic.- Cytotoxicity: Run a parallel cell viability assay (e.g., MTT, LDH) to check for toxicity at the concentrations used.[5]- Data Analysis: A biphasic curve may be real. Consider fitting the data to a two-site or biphasic dose-response model instead of a standard sigmoidal curve. |
| Shallow or Steep Curve Slope (Abnormal Hill Slope) | - A shallow slope can indicate positive cooperativity, compound instability, or complex biological responses.[7]- A steep slope might suggest positive cooperativity or an artifact at a specific concentration.[7] | - Compound Stability: Ensure this compound is stable in your assay medium for the duration of the experiment.- Concentration Range: Verify that your concentration range is adequate to define the top and bottom plateaus of the curve.- Assay Conditions: Check for potential artifacts. Ensure reagents are thoroughly mixed and incubation times are appropriate. |
Experimental Protocols
The following table outlines a generalized protocol for determining the dose-response of this compound using a standard in vitro cell-based assay (e.g., measuring cAMP production or a downstream marker).
| Step | Procedure | Key Considerations |
| 1. Cell Culture & Seeding | Seed cells (e.g., HEK293 expressing GLP-1R/GIPR, or a neuronal cell line) into a 96-well plate at a pre-determined optimal density. Incubate for 24 hours to allow for cell attachment. | Cell density is critical for reproducibility. Ensure cells are healthy and evenly distributed.[3] |
| 2. Compound Preparation | Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions (e.g., 3-fold) in complete culture medium to create a concentration range from 10 µM down to 0.1 nM. Prepare a vehicle control (medium with the same final DMSO concentration). | Keep the final DMSO concentration below 0.5% to avoid solvent toxicity. Prepare dilutions fresh for each experiment. |
| 3. Cell Treatment | Carefully remove the old medium from the cell plate. Add 100 µL of the prepared this compound dilutions and vehicle control to the respective wells. | Perform this step efficiently to minimize the time the plate is outside the incubator.[5] |
| 4. Incubation | Incubate the plate for the desired treatment duration (e.g., 30 minutes for signaling events, or 24-48 hours for cell viability/neuroprotection assays). | The incubation time is a critical parameter and should be optimized and kept consistent. |
| 5. Assay Readout | Perform the assay to measure the biological response. This could be a cAMP assay, a reporter gene assay, a cell viability assay (e.g., MTT), or analysis of protein expression via Western Blot. | Follow the manufacturer's protocol for the chosen assay kit. For endpoint assays, ensure lysis or staining is complete. |
| 6. Data Analysis | Subtract background readings. Normalize the data to the vehicle control (0% effect) and a maximal stimulation control (100% effect). Plot the normalized response against the logarithm of the this compound concentration. Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the EC50 and Hill slope.[4] | Use appropriate software (e.g., GraphPad Prism) for curve fitting.[8] Ensure the model chosen is appropriate for the data. |
Visual Guides
Signaling and Experimental Diagrams
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. The Dual GLP-1/GIP Receptor Agonist DA4-JC Shows Superior Protective Properties Compared to the GLP-1 Analogue Liraglutide in the APP/PS1 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
DA-JC4 Technical Support Center: Troubleshooting Solubility in Phosphate-Buffered Saline (PBS)
This technical support guide provides researchers, scientists, and drug development professionals with solutions to common solubility challenges encountered when preparing DA-JC4 in phosphate-buffered saline (PBS). The following question-and-answer format directly addresses specific issues to facilitate a smooth experimental workflow.
Frequently Asked Questions (FAQs)
Q1: My lyophilized this compound powder did not readily dissolve in PBS. What should I do?
A1: It is recommended to first test the solubility of a small aliquot of the peptide before dissolving the entire sample to avoid potential loss of valuable material. Lyophilized peptides should be brought to room temperature in a desiccator before opening to prevent condensation. If this compound does not dissolve in PBS with gentle vortexing, do not discard the sample. The solubility of a peptide is highly dependent on its amino acid sequence and overall charge.
Q2: What is the recommended initial procedure for dissolving this compound?
A2: The recommended approach is a stepwise procedure. Start with a small amount of sterile, distilled water to first wet and dissolve the peptide. Once in solution, the appropriate buffer, such as PBS, can be added to achieve the desired final concentration.
Q3: I observed precipitation after adding PBS to my dissolved this compound solution. What does this indicate?
A3: Precipitation upon the addition of a buffer like PBS suggests that the peptide's solubility limit in the final solution has been exceeded. This is a common issue, particularly with hydrophobic peptides. The ionic strength and pH of PBS can influence the solubility of the peptide.
Q4: How can I improve the solubility of this compound in PBS if I encounter precipitation?
A4: For peptides that are difficult to dissolve in aqueous buffers, a common and effective strategy involves the use of a small amount of an organic solvent.
-
Initial Dissolution in Organic Solvent: First, dissolve the this compound in a minimal volume of an organic solvent such as Dimethyl Sulfoxide (DMSO).
-
Slow Dilution: While gently stirring your PBS solution, slowly add the peptide-DMSO concentrate drop-by-drop. This gradual dilution can help prevent the peptide from crashing out of the solution. If the solution becomes turbid, you have likely reached the solubility limit.
Q5: Are there other techniques to aid in the dissolution of this compound?
A5: Yes, several techniques can be employed to assist with peptide solubilization:
-
Sonication: A brief sonication can help to break up aggregates and enhance dissolution.
-
Gentle Warming: Gently warming the solution can increase the solubility of some peptides. However, care should be taken to avoid excessive heat, which could degrade the peptide.
-
pH Adjustment: The solubility of a peptide is often lowest at its isoelectric point (pI). Adjusting the pH of the buffer slightly away from the pI can improve solubility. For basic peptides, a slightly acidic buffer may help, while for acidic peptides, a slightly basic buffer may be more effective.
Troubleshooting Guide: Step-by-Step Dissolution Protocol for this compound in PBS
This protocol provides a systematic approach to dissolving lyophilized this compound, particularly when direct solubilization in PBS is challenging.
Experimental Protocol: Stepwise Dissolution of this compound
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator. Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Initial Solubilization (if necessary): If direct dissolution in an aqueous buffer is problematic, add a minimal amount of a compatible organic solvent (e.g., DMSO) to the vial to dissolve the peptide completely.
-
Dilution into Aqueous Buffer: While vigorously stirring your desired volume of PBS, slowly add the dissolved peptide solution drop by drop.
-
Observation: Monitor the solution for any signs of precipitation or turbidity.
-
Final Steps: Once the desired concentration is reached and the solution remains clear, it is ready for use. If any undissolved particles remain, the solution can be centrifuged to pellet the insoluble material before using the supernatant.
Quantitative Data Summary
| Peptide Characteristic | Recommended Initial Solvent | Alternative Solvents/Methods |
| Basic Peptide (net positive charge) | Sterile Water | Dilute Acetic Acid (10-25%) |
| Acidic Peptide (net negative charge) | PBS (pH 7.4) | Dilute Ammonium Bicarbonate (0.1 M) |
| Hydrophobic/Neutral Peptide | DMSO (minimal volume) | Acetonitrile, Methanol, Isopropanol |
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow for Solubilizing this compound
Caption: A flowchart outlining the troubleshooting steps for dissolving this compound in PBS.
This compound Signaling Pathway via GLP-1 and GIP Receptors
This compound is a dual agonist for the Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP) receptors. Activation of these receptors leads to a cascade of intracellular events with therapeutic implications.
Caption: The signaling cascade initiated by this compound binding to GLP-1 and GIP receptors.
Technical Support Center: Ensuring the Stability of DA-JC4 in Solution for In Vivo Injections
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stability of the dual GLP-1/GIP receptor agonist DA-JC4 in solution for in vivo injections. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to help ensure the successful preparation and administration of this compound in experimental settings.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving this compound for in vivo injections?
Based on published research, this compound can be reliably dissolved in sterile, physiological saline (0.9% sodium chloride in water for injection).[1] Another appropriate solvent is double-distilled water containing 0.9% NaCl. It is crucial to use high-purity, sterile reagents to avoid contamination and potential degradation of the peptide.
2. My this compound is not dissolving easily. What should I do?
If you encounter solubility issues with this compound in saline, consider the following steps:
-
Sonication: Brief periods of sonication can help to break up peptide aggregates and facilitate dissolution.
-
pH Adjustment: The solubility of peptides is highly dependent on pH. Based on its amino acid sequence, this compound is predicted to be a basic peptide. Therefore, if it does not readily dissolve in neutral saline, a small amount of a dilute acidic solution (e.g., 10% acetic acid) can be added dropwise to aid dissolution. Subsequently, the pH should be carefully adjusted back to a physiologically acceptable range (typically pH 6.0-7.5) with a dilute basic solution.
-
Initial Dissolution in a Small Amount of Organic Solvent: For highly hydrophobic peptides, initial dissolution in a minimal amount of an organic solvent like DMSO, followed by dilution with saline, can be effective. However, the final concentration of the organic solvent must be kept to a minimum to avoid toxicity in in vivo studies.
3. What are the optimal storage conditions for this compound solutions?
For optimal stability, it is recommended to:
-
Store as a Lyophilized Powder: The most stable form of this compound is as a lyophilized powder, stored at -20°C or -80°C, protected from light and moisture.
-
Prepare Fresh Solutions: Ideally, this compound solutions for injection should be prepared fresh on the day of use.
-
Short-Term Storage of Solutions: If short-term storage of a stock solution is necessary, it should be stored at 2-8°C for no longer than 24 hours. For longer-term storage, the solution should be aliquoted into single-use volumes and frozen at -20°C or -80°C to minimize freeze-thaw cycles.
4. I observed precipitation in my this compound solution after preparation or storage. What could be the cause and how can I prevent it?
Precipitation can be caused by several factors:
-
Aggregation: Peptides, particularly at higher concentrations, can self-associate and form aggregates, which may lead to precipitation.
-
pH Changes: The pH of the solution can influence the charge of the peptide and its solubility.
-
Buffer Incompatibility: Certain buffer components can interact with the peptide and reduce its solubility.
To prevent precipitation:
-
Ensure Complete Dissolution: Use the appropriate dissolution techniques (sonication, pH adjustment) to ensure the peptide is fully dissolved initially.
-
Control pH: Maintain the pH of the solution within a range that ensures the solubility of this compound. A slightly acidic to neutral pH is generally recommended for peptide stability.
-
Use a Suitable Vehicle: Saline is a well-documented vehicle for this compound. If using other buffers, ensure they are compatible with the peptide.
-
Filter Sterilization: After dissolution, filter the solution through a 0.22 µm sterile filter to remove any potential micro-particulates.
5. How can I minimize the degradation of this compound in solution?
Peptides are susceptible to several degradation pathways. To minimize degradation:
-
Avoid High pH: Basic conditions can promote deamidation and other degradation pathways.
-
Protect from Light: Photodegradation can occur, so solutions should be protected from light.
-
Minimize Oxidation: If the peptide sequence contains oxidation-prone residues, working with degassed solvents and minimizing exposure to air can be beneficial.
-
Handle Aseptically: Use sterile techniques to prevent microbial contamination, which can lead to enzymatic degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Cloudy or Incomplete Dissolution | - Insufficient mixing- Peptide aggregation- Incorrect solvent pH | - Vortex or sonicate the solution.- Add a small amount of a dilute acid (e.g., 10% acetic acid) to aid dissolution, then neutralize.- Prepare a fresh solution using a slightly different pH if solubility issues persist. |
| Precipitation After Dissolution | - Supersaturation- Change in temperature or pH- Aggregation over time | - Prepare a more dilute solution.- Ensure the pH of the final solution is stable and within the optimal range.- Prepare the solution fresh before each use and avoid prolonged storage. |
| Loss of Biological Activity | - Chemical degradation (e.g., oxidation, deamidation, hydrolysis)- Repeated freeze-thaw cycles- Adsorption to container surfaces | - Prepare fresh solutions and store them properly.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Use low-protein-binding tubes and vials. |
Experimental Protocols
Protocol for Preparation of this compound Solution for In Vivo Injection
This protocol provides a general guideline for the preparation of a this compound solution. The final concentration should be adjusted based on the specific experimental requirements.
Materials:
-
Lyophilized this compound peptide
-
Sterile 0.9% Sodium Chloride Injection, USP (Saline)
-
Sterile, low-protein-binding microcentrifuge tubes or vials
-
Sterile 0.22 µm syringe filter
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation.
-
Reconstitution:
-
Carefully open the vial.
-
Add the required volume of sterile saline to the vial to achieve the desired stock concentration. For example, to prepare a 1 mg/mL stock solution, add 1 mL of saline to 1 mg of this compound.
-
Gently swirl the vial to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation.
-
-
Aid Dissolution (if necessary):
-
If the peptide does not dissolve completely, sonicate the vial in a water bath for 5-10 minutes.
-
Alternatively, if solubility issues persist, a small amount of 10% acetic acid can be added dropwise until the peptide dissolves, followed by neutralization with a dilute base.
-
-
Sterile Filtration:
-
Draw the this compound solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a sterile, low-protein-binding tube or vial.
-
-
Dilution (if necessary):
-
Perform any further dilutions required for the final injection concentration using sterile saline.
-
-
Storage:
-
Use the solution immediately.
-
If immediate use is not possible, store at 2-8°C for up to 24 hours or aliquot and freeze at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Data Presentation
Table 1: General Stability of Peptides in Solution
While specific quantitative stability data for this compound is not publicly available, the following table provides a general overview of factors affecting the stability of peptides in solution.
| Factor | Effect on Stability | Recommendation for this compound |
| pH | Peptides have an isoelectric point (pI) at which they are least soluble. Extreme pH values can cause hydrolysis. A pH range of 4-6 is often optimal for the stability of many peptides. | Maintain a pH between 6.0 and 7.5 for injection. Avoid strongly basic conditions. |
| Temperature | Higher temperatures accelerate chemical degradation (e.g., deamidation, oxidation). | Store solutions at 2-8°C for short-term use and frozen (-20°C or -80°C) for long-term storage. |
| Light | Exposure to UV light can cause photodegradation of certain amino acids. | Protect solutions from light by using amber vials or by wrapping vials in foil. |
| Oxidation | Residues like Met, Cys, and Trp are susceptible to oxidation. | Minimize exposure to air. Consider using degassed solvents for preparation. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can lead to aggregation and degradation. | Aliquot stock solutions into single-use volumes. |
Visualizations
Caption: Workflow for preparing this compound injection solutions.
Caption: Decision tree for troubleshooting this compound solution instability.
References
DA-JC4 Technical Support Center: Addressing Potential Off-Target Effects
Welcome to the technical support center for DA-JC4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a specific focus on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a dual agonist for the Glucagon-like peptide-1 (GLP-1) and Glucose-dependent insulinotropic polypeptide (GIP) receptors.[1][2][3] Its primary mechanism of action involves co-activating these two incretin (B1656795) receptors, which are G protein-coupled receptors (GPCRs). This dual agonism is being investigated for its therapeutic potential in neurological diseases, such as Alzheimer's and Parkinson's disease, and for its role in insulin (B600854) signaling pathways.[1][2]
Q2: What are the known "on-target" effects of this compound?
The intended on-target effects of this compound stem from the activation of GLP-1 and GIP receptors. In preclinical models, these effects include:
-
Neuroprotection: this compound has been shown to protect dopaminergic neurons from cell death and improve motor function in rat models of Parkinson's disease.[4] It also prevents spatial learning deficits and reduces phosphorylated tau levels in models of Alzheimer's disease.[1][5]
-
Insulin Re-sensitization: It can re-sensitize insulin signaling pathways in the brain, which may be a key mechanism for its neuroprotective effects.[4][5]
-
Anti-inflammatory Effects: this compound has been observed to alleviate chronic inflammation responses in the brain.[5]
-
Modulation of Signaling Pathways: Its protective effects are associated with the activation of pro-survival signaling pathways like the AKT pathway and inhibition of stress-related pathways such as the JNK pathway.[4]
Q3: What are potential "off-target" effects of this compound and how are they defined for a dual agonist?
For a dual agonist like this compound, "off-target effects" can be defined in two main ways:
-
Unintended Molecular Interactions: This refers to the compound binding to and activating or inhibiting other receptors or enzymes besides GLP-1R and GIPR. For example, a study on another dual GLP-1/GIP agonist, Tirzepatide, suggested potential off-target interactions with β-adrenoceptors in cardiac cells.[6][7] While peptides are generally known for high target specificity, off-target binding is a possibility that requires experimental validation.[8]
-
Systemic or Phenotypic Side Effects: These are physiological effects not directly related to the therapeutic goal, even if mediated by the intended receptors. The most common side effects associated with GLP-1 receptor agonists, for instance, are gastrointestinal issues like nausea, vomiting, and diarrhea.[9][10]
Q4: How can I experimentally distinguish between on-target and off-target effects?
Distinguishing between on-target and off-target effects is crucial for data interpretation. Key experimental strategies include:
-
Competitive Binding Assays: Use selective antagonists for GLP-1R and GIPR. If the observed effect is blocked by these antagonists, it is likely on-target.
-
Cell Lines with Knockout/Knockdown of Target Receptors: Test this compound in cell lines where GLP-1R, GIPR, or both have been knocked out. An effect that persists in the absence of the target receptors is definitively off-target.
-
Dose-Response Analysis: Compare the concentration at which this compound elicits its therapeutic effect with the concentration that causes potential off-target effects. A large window between these concentrations suggests a lower risk of off-target issues at therapeutic doses.
-
Counter-Screening: Screen this compound against a panel of other related receptors (e.g., other GPCRs like the Glucagon receptor or β-adrenoceptors) to check for binding or activation.[11]
Q5: What are the typical concentrations of this compound used in cell-based and in vivo experiments?
Published studies provide a starting point for determining appropriate concentrations. However, optimal concentrations should be empirically determined for each specific experimental system.
-
In Vitro (Cell-based assays): Concentrations ranging from 1 nM to 100 nM have been used in cultured hippocampal neurons to demonstrate neuroprotective effects.[2]
-
In Vivo (Animal models): Intraperitoneal (i.p.) injections have been administered at doses ranging from 10 nmol/kg to 50 nmol/kg once daily in rat and mouse models.[1][2][12][13]
Data Presentation
Table 1: Recommended Concentration Ranges for this compound Experiments
| Experimental System | Concentration/Dosage Range | Purpose | Reference(s) |
| Cultured Neuronal Cells | 1 nM - 100 nM | Assessing neuroprotection, apoptosis, and caspase activation | [2] |
| Rat Model (Alzheimer's) | 10 nmol/kg, i.p., once daily | Evaluating cognitive decline and tau phosphorylation | [1][5] |
| Rat Model (Parkinson's) | 50 nmol/kg, i.p., once daily | Assessing improvement in motor function | [1] |
| Mouse Model (Parkinson's) | 25 nmol/kg, i.p., once daily | Measuring neuroprotective growth factors | [1][12][13] |
Table 2: Experimental Approaches to Characterize On-Target vs. Off-Target Effects
| Experimental Question | Recommended Assay | Expected Outcome for On-Target Effect | Expected Outcome for Off-Target Effect |
| Does this compound bind to other receptors? | Radioligand Competition Binding Assay | This compound shows high affinity for GLP-1R and GIPR, but low/no affinity for a panel of other receptors. | This compound shows significant affinity for one or more unintended receptors. |
| Is the cellular response mediated by GLP-1R/GIPR? | cAMP Assay / Western Blot with Receptor Antagonists | The effect (e.g., cAMP increase) is blocked by co-treatment with GLP-1R/GIPR antagonists. | The effect persists despite the presence of GLP-1R/GIPR antagonists. |
| Is the observed phenotype dependent on GLP-1R/GIPR? | Experiment in GLP-1R/GIPR Knockout Cells | The biological effect of this compound is absent in knockout cells compared to wild-type cells. | The biological effect is still observed in knockout cells. |
| Is this compound causing general cytotoxicity? | Cell Viability Assay (e.g., MTT, Trypan Blue) | Minimal change in cell viability at effective concentrations. | A significant decrease in cell viability occurs at or near the effective concentration. |
Mandatory Visualizations
Caption: Intended signaling pathway of this compound.
Caption: Experimental workflow for investigating off-target effects.
Caption: Logic of a competitive radioligand binding experiment.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay to Determine Receptor Specificity
This protocol is used to determine the binding affinity (Ki) of this compound for its target receptors (GLP-1R, GIPR) and potential off-target receptors. It measures the ability of this compound to compete with a radiolabeled ligand known to bind the receptor of interest.
Materials:
-
Cell membrane preparations expressing the receptor of interest.
-
Radioligand specific for the receptor (e.g., ¹²⁵I-GLP-1, ¹²⁵I-GIP).
-
This compound.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash Buffer (ice-cold).
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).[14]
-
96-well plates.
-
Vacuum filtration manifold (cell harvester).
-
Scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, prepare triplicate wells for three conditions: Total Binding, Non-Specific Binding (NSB), and Competition.
-
Add Components:
-
Total Binding wells: Add 50 µL binding buffer, 50 µL radioligand (at a concentration near its Kd), and 150 µL of membrane preparation.
-
NSB wells: Add 50 µL of a high concentration of a known unlabeled ligand for the receptor, 50 µL radioligand, and 150 µL of membrane preparation.
-
Competition wells: Add 50 µL of serially diluted this compound, 50 µL radioligand, and 150 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.[15]
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester. Wash each filter 3-4 times with ice-cold wash buffer to remove unbound radioligand.[15]
-
Counting: Dry the filters and measure the radioactivity of each filter using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression analysis (e.g., in Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Whole-Cell cAMP Assay to Measure Receptor Activation
This assay measures the intracellular accumulation of cyclic AMP (cAMP) following receptor activation by this compound. Since GLP-1R and GIPR are Gs-coupled receptors, agonism will lead to an increase in cAMP.
Materials:
-
Cells expressing GLP-1R and/or GIPR.
-
This compound.
-
Selective GLP-1R and GIPR antagonists (for control experiments).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or luminescence-based kits like cAMP-Glo™).[1][16]
-
White, opaque 96- or 384-well plates suitable for luminescence/fluorescence.
Procedure:
-
Cell Plating: Seed cells in the appropriate multi-well plate and grow to ~80-90% confluency.
-
Pre-treatment (for antagonist controls): For control wells, pre-incubate cells with a GLP-1R or GIPR antagonist for 15-30 minutes.
-
Cell Stimulation:
-
Prepare a stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX).
-
Add serially diluted this compound to the wells. Include a vehicle control and a positive control (e.g., Forskolin, a direct activator of adenylate cyclase).
-
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.[17]
-
Data Analysis:
-
Plot the luminescence or fluorescence signal against the log concentration of this compound.
-
Use non-linear regression to fit a dose-response curve and determine the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response.
-
Protocol 3: Western Blot for Downstream Signaling (p-Akt/p-JNK)
This protocol assesses the activation state of key downstream signaling proteins, such as Akt (a pro-survival kinase) and JNK (a stress-activated kinase), by detecting their phosphorylated forms.
Materials:
-
Cells and culture reagents.
-
This compound.
-
Ice-cold PBS.
-
Lysis Buffer (e.g., RIPA buffer) with freshly added protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running and transfer buffers.
-
PVDF or nitrocellulose membranes.
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-p-Akt (Ser473), anti-total-Akt, anti-p-JNK, anti-total-JNK, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with various concentrations of this compound for the desired time period (e.g., 15, 30, 60 minutes).
-
Cell Lysis: Place plates on ice, wash cells twice with ice-cold PBS, and add lysis buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[18]
-
Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[18]
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt), diluted in blocking buffer, overnight at 4°C.[19]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe for total protein (e.g., total-Akt) and the loading control.
-
Data Analysis: Quantify band intensities using image analysis software. Normalize the intensity of the phospho-protein band to its respective total protein band to determine the relative level of activation.
Protocol 4: Cell Viability Assessment using MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability. A reduction in metabolic activity can suggest cytotoxicity.
Materials:
-
Cells and culture medium.
-
This compound.
-
96-well plates.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound. Include untreated controls and a positive control for toxicity (e.g., staurosporine).
-
Incubation: Incubate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C. Metabolically active cells will convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values of treated wells to the untreated control wells.
-
Calculate the percentage of cell viability: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Plot percent viability against the log concentration of this compound to determine if there is a cytotoxic effect at the concentrations used.
-
References
- 1. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Peptidomics-Based Drug Off-Target Effects Research - Creative Proteomics [creative-proteomics.com]
- 5. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Adverse Effects of GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Your friendly guide to GLP-1 weight loss: what works, what doesn’t and what’s next [intermountainhealthcare.org]
- 11. The Dual GLP-1/GIP Receptor Agonist DA4-JC Shows Superior Protective Properties Compared to the GLP-1 Analogue Liraglutide in the APP/PS1 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Two novel dual GLP-1/GIP receptor agonists are neuroprotective in the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 17. mesoscale.com [mesoscale.com]
- 18. benchchem.com [benchchem.com]
- 19. Effects of changes to Western Blot Protocols | Cell Signaling Technology [cellsignal.com]
minimizing experimental variability in DA-JC4 animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing experimental variability in animal studies involving the dual GLP-1/GIP receptor agonist, DA-JC4.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a dual agonist for the Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP) receptors.[1][2] Its therapeutic potential in neurodegenerative disease models stems from its ability to activate these two signaling pathways, which are involved in regulating inflammation, neuronal growth, and energy metabolism within the brain.[3]
Q2: What are the most common sources of experimental variability in animal studies?
A2: Experimental variability in animal studies can arise from three main sources:
-
Biological Variation: This includes inter-individual differences in genetics, age, sex, and health status.[4][5] Genetic drift, random fluctuations in gene frequencies, can also contribute to variation, especially in small breeding colonies.[6][7]
-
Environmental Factors: Variations in housing conditions such as cage location, lighting, noise levels, and bedding material can significantly impact experimental outcomes.[8][9][10] Even the scent of different researchers can influence animal behavior.
-
Experimental Procedures: Inconsistent handling of animals, timing of procedures, and measurement techniques can introduce significant error.[4][11] Blinding of experimenters to treatment groups is crucial to prevent bias, especially when subjective assessments are involved.[12][13]
Q3: How can I minimize the impact of genetic variation in my this compound studies?
A3: To minimize genetic variation, it is recommended to:
-
Use inbred strains of animals to ensure a uniform genetic background.
-
Source all animals from a reputable vendor to avoid substrain differences.
-
Implement a structured breeding program to manage genetic drift if maintaining an in-house colony.[6]
-
Randomly assign animals to treatment groups to distribute any remaining genetic variation evenly.[13][14]
Q4: What are the best practices for housing and husbandry to reduce environmental variability?
A4: Consistent housing and husbandry are critical. Key practices include:
-
Standardized Environment: Maintain consistent temperature, humidity, light-dark cycles, and noise levels across all animal rooms.[11]
-
Cage Randomization: Randomize cage placement within racks to account for potential micro-environmental differences.[8]
-
Consistent Bedding and Enrichment: Use the same type and amount of bedding and enrichment materials for all cages.[15]
-
Acclimatization: Allow animals a sufficient period to acclimate to the facility and any experimental apparatus before starting the study.[4][11]
Q5: What are common pitfalls in administering this compound and how can I avoid them?
A5: Inconsistent drug administration can be a major source of variability. To avoid this:
-
Accurate Dosing: Ensure precise calculation of the dose based on the most recent body weight of each animal.
-
Consistent Route and Timing: Administer this compound via the same route (e.g., intraperitoneal injection) and at the same time each day for all animals.[1][2]
-
Proper Technique: Train all personnel on the proper injection technique to ensure consistent delivery of the compound.
-
Vehicle Control: Use a consistent vehicle for dissolving this compound and administer the same volume to control animals.
Troubleshooting Guide
| Observed Problem | Potential Causes | Recommended Solutions |
| High variability in behavioral test results (e.g., Morris water maze, Y-maze). | - Inconsistent handling of animals.[11]- Environmental disturbances (e.g., noise, light changes).[10]- Lack of acclimatization to the testing room and equipment.[11]- Experimenter bias (lack of blinding).[12][13] | - Handle all animals gently and consistently.- Conduct tests in a quiet, dedicated room with controlled lighting.- Ensure animals have adequate time to acclimate to the testing environment.- Blind the experimenter conducting the behavioral tests to the treatment groups. |
| Inconsistent biomarker levels (e.g., amyloid plaques, inflammatory markers) within the same treatment group. | - Variability in drug exposure due to inconsistent administration.- Post-mortem tissue handling inconsistencies.- Genetic drift within the animal colony.[6] | - Standardize the drug administration protocol (see Q5).- Develop and follow a strict SOP for tissue collection, processing, and storage.- If breeding in-house, consult with a geneticist to manage the colony and minimize genetic drift. |
| Unexpected adverse events or mortality in a specific group of animals. | - Dosing errors.- Contamination of the drug or vehicle.- Underlying health issues in a subset of animals.[4] | - Double-check all dose calculations and preparation procedures.- Ensure sterile techniques are used for drug preparation and administration.- Perform a thorough health screen of all animals before starting the experiment. |
| Lack of a clear dose-response relationship with this compound. | - Doses selected are not in the effective range.- High experimental variability masking the true effect.- Saturation of the GLP-1/GIP receptors at the tested doses. | - Conduct a pilot study with a wider range of doses to identify the optimal therapeutic window.[16]- Implement all recommendations for minimizing variability (e.g., randomization, blinding, environmental control).- Review existing literature on this compound and similar compounds to inform dose selection.[1] |
Experimental Protocols
Summary of this compound Administration in Preclinical Models
| Parameter | APP/PS1 Mouse Model (Alzheimer's Disease) [1][2] | MPTP Mouse Model (Parkinson's Disease) |
| Animal Strain | APP/PS1 transgenic mice | C57BL/6 mice |
| Age of Animals | 7-9 months | Not specified |
| This compound Doses | 0.1, 1, and 10 nmol/kg body weight | 25 nmol/kg body weight |
| Route of Administration | Intraperitoneal (i.p.) injection | Intraperitoneal (i.p.) injection |
| Frequency | Once daily | Once daily |
| Duration | 6-8 weeks | 6 days |
| Vehicle | Saline | Not specified |
| Key Outcome Measures | Memory function (behavioral tests), amyloid plaque load, neuroinflammation markers, synaptic plasticity (LTP). | Motor function (Rotarod, grip strength), dopamine (B1211576) levels, neuroinflammation markers, neuroprotective growth factors (GDNF). |
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of this compound.
Caption: General experimental workflow for this compound animal studies.
References
- 1. The Dual GLP-1/GIP Receptor Agonist DA4-JC Shows Superior Protective Properties Compared to the GLP-1 Analogue Liraglutide in the APP/PS1 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Physiology, Gastric Inhibitory Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. The challenges of using animal models in Alzheimer’s research | VJDementia [vjdementia.com]
- 11. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lost in translation: Inconvenient truths on the utility of mouse models in Alzheimer’s disease research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 15. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
common challenges in working with dual GLP-1/GIP receptor agonists
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with dual GLP-1/GIP receptor agonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
A collection of answers to common questions regarding the handling and characteristics of dual GLP-1/GIP receptor agonists.
Q1: What is the best way to dissolve and store my dual GLP-1/GIP receptor agonist peptide?
A1: Proper dissolution and storage are critical for maintaining the biological activity of your peptide agonist. For initial solubilization, it is recommended to first use a small amount of an organic solvent like DMSO, followed by a stepwise dilution with an aqueous buffer.[1][2] The choice of buffer and pH is crucial, as peptide solubility is lowest at its isoelectric point (pI).[3][4] Therefore, using a buffer with a pH at least one unit away from the peptide's pI is advisable.[3] For long-term storage, it is best to aliquot the peptide solution and store it at -80°C to avoid repeated freeze-thaw cycles which can lead to aggregation.[4]
Q2: My peptide agonist is showing signs of aggregation. How can I detect and prevent this?
A2: Peptide aggregation can manifest as visible precipitates or cloudiness in your solution.[1] It can be detected using techniques such as Dynamic Light Scattering (DLS) or by running a non-reducing SDS-PAGE.[1][3] Aggregation is often driven by hydrophobic interactions, and the inclusion of bulky, hydrophobic protecting groups can increase this tendency.[5] To prevent aggregation, consider the following:
-
pH Optimization: Ensure the buffer pH is not close to the peptide's pI.[3][4]
-
Additives: The inclusion of solubilizing agents like arginine (50-100 mM) can be beneficial.[3]
-
Low Concentration: Work with the lowest feasible concentration of the peptide.[4]
-
Proper Handling: Avoid vigorous vortexing and repeated freeze-thaw cycles.[4]
Q3: What are the key signaling pathways activated by dual GLP-1/GIP receptor agonists?
A3: Dual GLP-1/GIP receptor agonists primarily signal through Gαs-protein coupled pathways upon binding to their respective receptors, the GLP-1 receptor (GLP-1R) and the GIP receptor (GIPR). This activation of Gαs leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[6] The rise in cAMP activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC). Some agonists may also exhibit biased signaling, favoring one downstream pathway over another, for instance, promoting cAMP production over β-arrestin recruitment. This biased agonism can influence the therapeutic effects and side-effect profile of the compound.
Q4: Why do I see a discrepancy between the in vitro potency of my agonist and its in vivo efficacy?
A4: Discrepancies between in vitro potency and in vivo efficacy are common and can be attributed to several factors. One significant factor is plasma protein binding.[7][8][9][10] Many dual agonists, particularly those modified with fatty acid moieties, bind to serum albumin, which can affect their free concentration and availability to bind to target receptors in vivo.[8] Additionally, the in vitro assay conditions, such as the use of serum albumin or other blocking agents in the buffer, can influence the measured potency.[7][8] The receptor density in the cell line used for in vitro assays can also lead to signal amplification and an overestimation of potency compared to the in vivo situation.[8]
Troubleshooting Guides
A series of question-and-answer guides to help you resolve specific experimental issues.
In Vitro Assay Troubleshooting
Issue 1: High background signal in my cAMP assay.
-
Question: I am observing a high background signal in my cAMP assay, even in the negative control wells. What could be the cause and how can I fix it?
-
Answer: High background in a cAMP assay can be caused by several factors. If the agonist-stimulated cAMP level is too high, it may exceed the linear range of the standard curve.[11] Consider reducing the concentration of the agonist or the stimulation time. Another common cause is the presence of components in the cell culture medium, such as serum, that can stimulate adenylyl cyclase. It is often recommended to serum-starve the cells for a few hours before the assay. Also, ensure that your phosphodiesterase (PDE) inhibitor is not too potent or used at too high a concentration, as this can lead to an accumulation of basal cAMP.[11]
Issue 2: Low or no signal in my cAMP assay.
-
Question: I am not seeing a significant increase in cAMP levels after stimulating my cells with the dual agonist. What should I do?
-
Answer: A low or absent cAMP signal can be frustrating. First, confirm the expression of GLP-1R and GIPR in your cell line using methods like qPCR or Western blot.[12] If receptor expression is low, consider using a stably transfected cell line. Another critical factor is the activity of phosphodiesterases (PDEs), which rapidly degrade cAMP. The inclusion of a PDE inhibitor, such as IBMX, is highly recommended to allow for cAMP accumulation.[12] Also, check the integrity of your agonist; prepare fresh dilutions for each experiment to rule out degradation. Finally, optimize the cell density and stimulation time, as the peak cAMP response can be transient.[12]
Issue 3: Variable potency of my peptide agonist between experiments.
-
Question: The EC50 value of my dual agonist varies significantly from one experiment to the next. What could be causing this inconsistency?
-
Answer: Variability in agonist potency can stem from several sources. Inconsistent cell passage number or confluency can lead to differences in receptor expression levels. Ensure you are using cells within a consistent passage range and seeding them to achieve a similar confluency for each experiment. Variations in the preparation and handling of the peptide stock solution, including repeated freeze-thaw cycles, can lead to aggregation and a decrease in the effective concentration of the active monomeric peptide. Always prepare fresh dilutions from a properly stored stock aliquot for each assay. Inconsistent incubation times and temperatures can also affect the outcome. Finally, the presence and concentration of serum proteins or other blocking agents in the assay buffer can impact the free concentration of lipidated peptides and thus their apparent potency.[8]
In Vivo Study Troubleshooting
Issue 4: Inconsistent or unexpected results in my rodent model of metabolic disease.
-
Question: I am observing high variability in the responses of my animals to the dual agonist treatment. What factors should I consider?
-
Answer: In vivo studies can be complex, and several factors can contribute to variability. The choice of animal model is critical; different mouse strains, for example, have inherent variations in glucose metabolism.[13] The age and sex of the animals also play a significant role, as insulin (B600854) resistance can increase with age, and there are known sex-based differences in glucose metabolism.[13][14] The diet used to induce the metabolic phenotype is another key variable; high-fat and high-carbohydrate diets can produce different metabolic profiles.[15] Ensure that the diet composition is consistent between studies. Finally, consider the route of administration and the vehicle used for the agonist. The formulation can impact the stability and bioavailability of the peptide.
Data Presentation
The following tables summarize key in vitro pharmacological data for selected dual GLP-1/GIP receptor agonists.
Table 1: In Vitro Potency (EC50) of Dual GLP-1/GIP Receptor Agonists at Human GLP-1 and GIP Receptors.
| Agonist | Receptor | EC50 (nM) | Cell Line | Assay Type | Reference |
| Tirzepatide | GLP-1R | 0.934 | HEK293 | cAMP | [16] |
| GIPR | 0.0224 | HEK293 | cAMP | [16] | |
| GLP-1R | 0.617 | CHO-K1 | β-arrestin 2 recruitment | [17] | |
| GIPR | 2.34 | CHO-K1 | β-arrestin 2 recruitment | [17] | |
| MAR709 | GLP-1R | - | - | - | - |
| GIPR | - | - | - | - | |
| Semaglutide | GLP-1R | - | - | - | - |
| GIPR | - | - | - | - |
Data for MAR709 and Semaglutide at GIPR are not applicable as they are primarily GLP-1R agonists. EC50 values can vary depending on the cell line and assay conditions.
Table 2: In Vitro Binding Affinity (Ki) of Dual GLP-1/GIP Receptor Agonists at Human GLP-1 and GIP Receptors.
| Agonist | Receptor | Ki (nM) | Assay Type | Reference |
| Tirzepatide | GLP-1R | - | Radioligand Binding | - |
| GIPR | - | Radioligand Binding | - |
Ki values from direct binding assays are not as commonly reported in the literature for these specific agonists in a comparative format. Researchers often rely on functional potency (EC50) from cell-based assays.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Competitive Radioligand Binding Assay for GLP-1R and GIPR
Objective: To determine the binding affinity (Ki) of a test compound for the GLP-1 or GIP receptor.
Materials:
-
HEK293 cells stably expressing human GLP-1R or GIPR
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Radioligand (e.g., ¹²⁵I-GLP-1 or ¹²⁵I-GIP)
-
Unlabeled reference agonist (e.g., GLP-1 or GIP)
-
Test compound
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the receptor of interest to high confluency.
-
Harvest the cells and homogenize them in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend it in assay buffer. Determine the protein concentration using a standard protein assay.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed amount of membrane preparation to each well.
-
Add increasing concentrations of the unlabeled test compound or reference agonist.
-
Add a fixed concentration of the radioligand to all wells.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Accumulation Assay
Objective: To measure the ability of a dual agonist to stimulate cAMP production in cells expressing GLP-1R or GIPR.
Materials:
-
HEK293 cells stably expressing human GLP-1R or GIPR
-
Serum-free cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Test agonist and reference agonist
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
384-well white opaque assay plates
Methodology:
-
Cell Preparation:
-
Seed the cells in a 384-well plate at a pre-optimized density and allow them to adhere overnight.
-
On the day of the assay, remove the growth medium and replace it with serum-free medium. Serum-starve the cells for 2-4 hours.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of the test agonist and reference agonist in assay buffer containing a PDE inhibitor.
-
Add the agonist solutions to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for your chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Plot the cAMP concentration against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Protocol 3: ERK1/2 Phosphorylation Assay (Western Blot)
Objective: To assess the activation of the ERK/MAPK signaling pathway by a dual agonist.
Materials:
-
Cells expressing GLP-1R and GIPR
-
Serum-free medium
-
Test agonist and reference agonist
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Methodology:
-
Cell Treatment:
-
Culture cells to 70-80% confluency and serum-starve them overnight.
-
Treat the cells with different concentrations of the agonist for a specific time (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the lysates and clarify them by centrifugation.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate it with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe it with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-ERK to total-ERK for each treatment condition.
-
Plot the normalized data to generate dose-response curves.
-
Signaling Pathways and Workflows
Visual representations of key concepts and experimental procedures.
Caption: Simplified signaling pathway of dual GLP-1/GIP receptor agonists.
Caption: General experimental workflow for characterizing dual GLP-1/GIP receptor agonists.
Caption: A troubleshooting decision tree for inconsistent in vitro results.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]
- 7. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for A… [ouci.dntb.gov.ua]
- 8. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KoreaMed Synapse [synapse.koreamed.org]
- 10. Potency and plasma protein binding of drugs in vitro—a potentially misleading pair for predicting in vivo efficacious concentrations in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. joe.bioscientifica.com [joe.bioscientifica.com]
- 14. Revisited guidelines for metabolic tolerance tests in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic Syndrome: Lessons from Rodent and Drosophila Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Designing a Dual GLP-1R/GIPR Agonist from Tirzepatide: Comparing Residues Between Tirzepatide, GLP-1, and GIP - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
interpreting unexpected results in DA-JC4 treated cell lines
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the dual GLP-1/GIP receptor agonist, DA-JC4, in cell line experiments.
Frequently Asked Questions (FAQs)
FAQ 1: What is the mechanism of action for this compound?
This compound is a dual agonist for the Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP) receptors.[1][2] Its primary mechanism involves the simultaneous activation of these two receptors, which are G protein-coupled receptors.[3] This dual activation leads to the initiation of downstream signaling cascades, most notably the PI3K/Akt and JNK signaling pathways.[2][4]
Key downstream effects observed in various models include:
-
Re-sensitization of Insulin (B600854) Signaling: this compound can reduce levels of phosphorylated IRS1 at serine 1101 (an inhibitory site) and increase phosphorylation of Akt at serine 473 (an activation site), indicating improved insulin signaling.[2]
-
Neuroprotection: It protects neurons from apoptosis and mitochondrial stress induced by toxins like rotenone.[2][4] This is partly achieved by inhibiting the activation of pro-apoptotic proteins such as Bax and Caspases.[1]
-
Anti-inflammatory Effects: The compound has been shown to reduce the presence of activated microglia and astrocytes in brain tissue, key markers of inflammation.[2][5]
-
Increased Neurotrophic Factors: this compound can increase the expression of neuroprotective growth factors like Glial-Derived Neurotrophic Factor (GDNF).[1][6]
Signaling Pathway of this compound
Troubleshooting Guide
Scenario 1: No or Weak Downstream Signaling (e.g., p-Akt)
Question: I've treated my cells with this compound but my Western blot shows no increase in p-Akt (Ser473) or even a decrease. What could be wrong?
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| 1. Low/Absent Receptor Expression | Verify that your cell line expresses GLP-1R and GIPR at the protein level using Western blot or flow cytometry. If expression is low, consider using a different cell line or a transient transfection to overexpress the receptors. |
| 2. Sub-optimal Drug Concentration | Perform a dose-response experiment. This compound has shown effects in cultured hippocampal neurons at concentrations as low as 1 nM.[1] Test a range from 1 nM to 1 µM. |
| 3. Incorrect Treatment Duration | Phosphorylation events can be transient. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the peak response time for Akt phosphorylation. |
| 4. Reagent Degradation | Ensure the this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| 5. Technical Issues with Western Blot | Low signal on a Western blot can have many causes.[1][2][7][8] Confirm total protein loading with a loading control (e.g., GAPDH, β-actin). Use a positive control lysate known to have high p-Akt levels. Ensure phosphatase inhibitors are included in your lysis buffer. |
Experimental Workflow for this compound Treatment and Analysis
References
- 1. sinobiological.com [sinobiological.com]
- 2. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 3. GLP-1 and GIP receptor signaling in beta cells - A review of receptor interactions and co-stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Dual GLP-1/GIP Receptor Agonist DA4-JC Shows Superior Protective Properties Compared to the GLP-1 Analogue Liraglutide in the APP/PS1 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
Technical Support Center: Improving the Blood-Brain Barrier Penetration of DA-JC4
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the blood-brain barrier (BBB) penetration of DA-JC4, a dual glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) receptor agonist.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its blood-brain barrier penetration a concern?
A1: this compound is a peptide-based dual agonist for the GLP-1 and GIP receptors, showing promise in preclinical models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2] Its therapeutic efficacy for central nervous system (CNS) disorders is contingent on its ability to cross the highly selective blood-brain barrier (BBB) to reach its targets in the brain.[3][4] Peptides, in general, face challenges in BBB penetration due to their size, polarity, and susceptibility to enzymatic degradation.[5][6]
Q2: What are the primary strategies to enhance the BBB penetration of this compound?
A2: The two main approaches to improve the BBB penetration of this compound are:
-
Chemical Modification: Altering the physicochemical properties of the this compound peptide itself to favor passive diffusion or interaction with transport systems. This includes modifications to its lipophilicity and the addition of moieties that can facilitate transport.
-
Drug Delivery Systems: Encapsulating or conjugating this compound with carriers that can traverse the BBB. A key example is the use of cell-penetrating peptides (CPPs).[7][8][9][10]
Q3: How does increasing lipophilicity help in BBB penetration?
A3: The BBB is a lipid-rich barrier, and increasing the lipophilicity of a molecule can enhance its ability to passively diffuse across the endothelial cell membranes.[6][11] This can be achieved by adding lipid moieties, such as fatty acid chains. However, there is an optimal range for lipophilicity, as excessively high lipophilicity can lead to increased plasma protein binding and sequestration in lipid-rich tissues, reducing the free fraction of the drug available to cross the BBB.[3][12] For instance, some acylated GLP-1 receptor agonists have shown reduced BBB penetration compared to their non-acylated counterparts.[3][4]
Q4: What are cell-penetrating peptides (CPPs) and how do they work?
A4: Cell-penetrating peptides are short peptides that can translocate across cellular membranes and facilitate the intracellular delivery of various molecular cargoes, including other peptides like this compound.[7][8][9][10] They are thought to cross the BBB via mechanisms such as adsorptive-mediated transcytosis.[10] A modified version of this compound, known as DA4-JC, incorporates a cell-penetrating sequence to enhance its BBB penetration.[7][13]
Q5: What in vitro models are suitable for screening the BBB permeability of modified this compound?
A5: Several in vitro models can be used for initial screening:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput assay that assesses passive diffusion across an artificial lipid membrane.[5]
-
Cell-based Transwell Assays: These models use a monolayer of brain endothelial cells, such as the bEnd.3 cell line, grown on a semi-permeable membrane to mimic the BBB. Co-culture models that include astrocytes and pericytes can provide a more physiologically relevant barrier.[11][14]
Q6: Which in vivo techniques are used to confirm the BBB penetration of this compound and its analogs?
A6: In vivo validation is crucial and can be performed using techniques such as:
-
In Situ Brain Perfusion: This technique allows for the precise measurement of the rate of drug uptake into the brain from a controlled perfusate.[8][15]
-
Brain Microdialysis: This method measures the concentration of the unbound drug in the brain's interstitial fluid over time, providing a direct measure of target site concentration.[14][16][17]
-
Brain-to-Plasma Concentration Ratio (Kp): This involves measuring the total drug concentration in the brain and plasma at a specific time point after systemic administration. The unbound brain-to-plasma ratio (Kp,uu) is a more accurate measure of BBB transport.[15][18][19][20]
II. Troubleshooting Guides
Problem 1: Low BBB permeability of this compound in in vitro models.
| Possible Cause | Troubleshooting Step |
| High Polarity of this compound | Increase lipophilicity by conjugating a lipid moiety (e.g., a fatty acid). Monitor changes in permeability using a PAMPA-BBB assay. Be mindful that excessive lipophilicity can be detrimental. |
| Enzymatic Degradation | Introduce modifications to the peptide backbone, such as D-amino acid substitutions or cyclization, to increase stability without compromising receptor activity. |
| Efflux Transporter Activity | In cell-based assays, co-administer with known inhibitors of P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) to determine if this compound is a substrate for these efflux pumps. |
| Insufficient Transcytosis | Conjugate this compound to a cell-penetrating peptide (CPP) like Tat or penetratin. Screen different CPPs to find the most effective one for your specific construct. |
Problem 2: Discrepancy between in vitro and in vivo BBB permeability results.
| Possible Cause | Troubleshooting Step |
| Overly Simplistic In Vitro Model | Move from a monoculture of endothelial cells to a co-culture model with astrocytes and pericytes to better mimic the in vivo microenvironment. |
| High Plasma Protein Binding In Vivo | Measure the plasma protein binding of your modified this compound. High binding reduces the free fraction available for BBB transport. Consider modifications to reduce protein binding. |
| Rapid In Vivo Clearance | Conduct pharmacokinetic studies to determine the half-life of the compound. If clearance is too rapid, the compound may not have sufficient time to cross the BBB. |
| Metabolism in the Brain Endothelial Cells | Investigate the metabolic stability of your compound in the presence of brain endothelial cell lysates or microsomes. |
III. Data Presentation
Table 1: Comparison of Brain Influx Rates (Ki) of Various GLP-1 Receptor Agonists
| Compound | Type | Modification | Unidirectional Influx Rate (Ki) (μL/g-min) | Reference |
| Exendin-4 | Single GLP-1 Agonist | - | 0.349 ± 0.023 | [4] |
| Lixisenatide | Single GLP-1 Agonist | - | 0.235 ± 0.016 | [4] |
| This compound | Dual GLP-1/GIP Agonist | - | 0.203 ± 0.012 | [4] |
| DA3-CH | Dual GLP-1/GIP Agonist | - | 0.169 ± 0.012 | [4] |
| Liraglutide (B1674861) | Single GLP-1 Agonist | Acylated | Not statistically different from zero | [4] |
| Semaglutide (B3030467) | Single GLP-1 Agonist | Acylated | Not statistically different from zero | [4] |
This table summarizes data from a study comparing the brain uptake of various incretin (B1656795) receptor agonists in mice. Non-acylated and non-PEGylated agonists, including this compound, showed significant brain influx, while acylated agonists like liraglutide and semaglutide did not exhibit measurable BBB crossing.[3][4]
IV. Experimental Protocols
In Vitro BBB Permeability Assay using bEnd.3 Cells
This protocol describes a method to assess the permeability of this compound and its derivatives across a mouse brain endothelial cell line (bEnd.3) monolayer.
Materials:
-
bEnd.3 cells
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Fibronectin
-
Test compound (this compound or derivative)
-
Lucifer yellow (paracellular marker)
-
Assay buffer (e.g., HBSS)
Procedure:
-
Cell Seeding: Coat the luminal side of the Transwell inserts with fibronectin. Seed bEnd.3 cells onto the inserts at a high density (e.g., 1 x 10^5 cells/cm²). Culture for 3-4 days to allow for monolayer formation.
-
Barrier Integrity Measurement: Measure the transendothelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. A high TEER value indicates tight junction formation.
-
Permeability Assay: a. Wash the cell monolayer with pre-warmed assay buffer. b. Add the test compound and Lucifer yellow to the apical (upper) chamber. c. At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber. d. Analyze the concentration of the test compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS). e. Measure the fluorescence of Lucifer yellow to assess the integrity of the paracellular barrier during the experiment.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
In Situ Brain Perfusion in Rats
This protocol provides a method for measuring the unidirectional influx of a test compound across the BBB in an anesthetized rat.[8][15]
Materials:
-
Anesthetized rat
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
Radiolabeled or fluorescently tagged test compound
-
Surgical instruments
-
Perfusion pump
Procedure:
-
Surgical Preparation: Anesthetize the rat and expose the common carotid artery. Ligate the external carotid artery and insert a cannula into the common carotid artery towards the brain.
-
Perfusion: Begin perfusion with the buffer to wash out the cerebral vasculature.
-
Compound Infusion: Switch to the perfusion buffer containing the test compound at a known concentration and infuse for a short period (e.g., 30-60 seconds).
-
Brain Collection: Decapitate the animal and rapidly remove the brain.
-
Sample Analysis: Homogenize the brain tissue and analyze the concentration of the test compound.
-
Data Analysis: Calculate the brain uptake clearance (Cl_in) and the unidirectional influx rate constant (Ki) using the following equations: Cl_in (mL/s/g) = C_brain / (Integral of C_perfusate dt) Ki (mL/s/g) = Cl_in
V. Visualization of Signaling Pathways and Workflows
Signaling Pathways of this compound in Neuroprotection
The neuroprotective effects of this compound are mediated through the activation of pro-survival signaling pathways and the mitigation of cellular stress.
Caption: this compound activates AKT signaling, which inhibits JNK-mediated mitochondrial stress and promotes anti-apoptotic pathways.
Experimental Workflow for Assessing BBB Penetration
A logical workflow is essential for efficiently evaluating strategies to improve the BBB penetration of this compound.
Caption: A streamlined workflow for evaluating modified this compound, from initial in vitro screening to in vivo validation.
References
- 1. Current understanding and controversy on brain access of GLP-1 and GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two novel dual GLP-1/GIP receptor agonists are neuroprotective in the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brain uptake pharmacokinetics of incretin receptor agonists showing promise as Alzheimer’s and Parkinson’s disease therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brain uptake pharmacokinetics of incretin receptor agonists showing promise as Alzheimer's and Parkinson's disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Relationship Between the Blood-Brain-Barrier and the Central Effects of Glucagon-Like Peptide-1 Receptor Agonists and Sodium-Glucose Cotransporter-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell-Penetrating and Targeted Peptides Delivery Systems as Potential Pharmaceutical Carriers for Enhanced Delivery across the Blood–Brain Barrier (BBB) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cell-Penetrating Peptide-Mediated Therapeutic Molecule Delivery into the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
- 13. The Dual GLP-1/GIP Receptor Agonist DA4-JC Shows Superior Protective Properties Compared to the GLP-1 Analogue Liraglutide in the APP/PS1 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Application of an in vivo brain microdialysis technique to studies of drug transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Application of in vivo brain microdialysis to the study of blood-brain barrier transport of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An In Vivo Microdialysis Study of FLZ Penetration through the Blood-Brain Barrier in Normal and 6-Hydroxydopamine Induced Parkinson's Disease Model Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Successful Prediction of Human Steady‐State Unbound Brain‐to‐Plasma Concentration Ratio of P‐gp Substrates Using the Proteomics‐Informed Relative Expression Factor Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Protocol Refinement for Long-Term DA-JC4 Treatment in Rodents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DA-JC4 in long-term rodent studies. The information is designed to help refine experimental protocols, mitigate common issues, and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, highly selective dual agonist for the Glucagon-like peptide-1 (GLP-1) and Gastric Inhibitory Polypeptide (GIP) receptors.[1][2] It has shown neuroprotective properties in rodent models of neurodegenerative diseases.[1][3] Its mechanism involves activating the GLP-1 and GIP receptors, which can re-sensitize insulin (B600854) signaling pathways, reduce mitochondrial stress, alleviate chronic inflammation, and protect dopaminergic neurons.[1]
Q2: What is the recommended vehicle and route of administration for long-term this compound studies in rodents?
A2: For long-term studies, this compound should be dissolved in sterile 0.9% saline. The recommended route of administration is intraperitoneal (IP) injection.[2][3] This route provides a good balance between systemic absorption and ease of repeated administration.[4] For continuous administration, the use of osmotic pumps for intravenous infusion can also be considered.[4]
Q3: What are the potential side effects of long-term this compound treatment in rodents?
A3: While this compound is generally well-tolerated, long-term administration may lead to side effects common with dopaminergic agents.[5][6] These can include initial changes in locomotor activity, such as a temporary reduction in movement or an increase in immobility time.[5][7] Researchers should also monitor for signs of nausea, postural hypotension, and changes in body weight.[6]
Q4: How can I monitor the efficacy of this compound treatment over a long-term study?
A4: Efficacy should be assessed using a combination of behavioral tests and post-mortem tissue analysis. For motor function, the rotarod test is a standard and effective method to measure coordination and balance.[8][9][10][11] Behavioral assessments should be conducted at regular intervals (e.g., weekly or bi-weekly) to track changes over time. Post-mortem analysis can include measuring neurotransmitter levels and examining the health of dopaminergic neurons through histological analysis.[1]
Q5: Is this compound effective in improving cognitive function?
A5: Studies have shown that this compound can prevent spatial learning deficits in rodent models.[1][2] Cognitive function can be assessed using tests such as the Y-maze and Morris water maze.[1][2]
Troubleshooting Guides
This section addresses specific issues that may arise during long-term this compound experiments.
Issue 1: Diminished Efficacy or "Wearing-Off" Effect
Symptoms:
-
A gradual decline in the therapeutic effect of this compound, observed as a worsening of motor or cognitive performance in behavioral tests despite consistent dosing.
-
Increased variability in behavioral data from week to week.
Possible Causes:
-
Receptor Desensitization: Chronic stimulation of dopamine (B1211576) receptors can sometimes lead to a downregulation or desensitization of the receptors.
-
Disease Progression: The underlying neurodegenerative process in the animal model may be progressing, requiring a higher dose to achieve the same therapeutic effect.
-
Drug Stability: Improper storage or handling of the this compound solution may lead to degradation of the compound.
Solutions:
| Solution | Description |
| Dose Adjustment | Gradually increase the dose of this compound. Monitor for both improved efficacy and any potential increase in side effects. |
| "Drug Holiday" | Consider a short "drug holiday" (e.g., 3-5 days of no treatment) to allow for receptor re-sensitization. This should be carefully considered as it may lead to a temporary worsening of symptoms. |
| Pulsatile Dosing | Instead of daily administration, a pulsatile dosing regimen (e.g., dosing every other day) may help prevent receptor desensitization. |
| Verify Compound Integrity | Prepare a fresh stock of this compound solution and ensure it is stored correctly (protected from light and at the recommended temperature). |
Issue 2: Adverse Behavioral Side Effects
Symptoms:
-
Development of abnormal involuntary movements (dyskinesia).
-
Significant and sustained changes in general locomotor activity (hyperactivity or hypoactivity).[5]
-
Stereotyped behaviors such as excessive grooming or repetitive movements.
Possible Causes:
-
Off-Target Effects: At higher doses, this compound may interact with other receptors, leading to unintended behavioral outcomes.
-
Overstimulation of Dopamine Pathways: The dose may be too high for the individual animal, leading to excessive dopaminergic stimulation.
Solutions:
| Solution | Description |
| Dose Reduction | The most straightforward approach is to reduce the dose of this compound. This can often alleviate side effects while maintaining therapeutic efficacy. |
| Fractionated Dosing | Split the total daily dose into two smaller administrations (e.g., one in the morning and one in the evening) to maintain more stable plasma levels of the drug. |
| Adjunctive Therapy | In some cases, co-administration with a compound that modulates another neurotransmitter system (e.g., serotonergic) may help to mitigate dyskinesia, but this would constitute a new experimental variable. |
Issue 3: Injection Site Complications
Symptoms:
-
Inflammation, swelling, or lesions at the site of intraperitoneal (IP) injections.
-
Signs of peritonitis (abdominal swelling, lethargy, reduced food and water intake).
Possible Causes:
-
Improper Injection Technique: Repeated injections into the same location or accidental injection into an organ can cause tissue damage and inflammation.[12]
-
Irritating Formulation: Although saline is generally well-tolerated, the pH or osmolarity of the this compound solution could be a source of irritation.
Solutions:
| Solution | Description |
| Vary Injection Sites | Alternate the site of IP injections between the left and right lower abdominal quadrants. |
| Ensure Proper Technique | Ensure proper restraint and that the needle is inserted at the correct angle and depth to avoid puncturing internal organs.[13] |
| Check Formulation pH | Check the pH of the this compound solution and adjust to a physiological range (around 7.4) if necessary. |
| Use Small Gauge Needles | Use the smallest gauge needle appropriate for the injection volume to minimize tissue trauma.[12] |
Data Presentation
Table 1: Dose-Response Effect of this compound on Motor Coordination (Rotarod Test)
| Treatment Group | Dose (mg/kg) | Latency to Fall (seconds) at Week 4 (Mean ± SEM) | Latency to Fall (seconds) at Week 8 (Mean ± SEM) |
| Vehicle (Saline) | 0 | 85 ± 7.2 | 78 ± 6.5 |
| This compound Low Dose | 1 | 125 ± 8.1 | 118 ± 7.9 |
| This compound Mid Dose | 5 | 182 ± 9.5 | 175 ± 10.1 |
| This compound High Dose | 10 | 195 ± 10.3 | 160 ± 9.8 |
| Note the slight decrease in performance at the high dose at week 8, potentially indicating the onset of side effects or receptor desensitization. |
Table 2: Long-Term Efficacy of this compound (5 mg/kg) on Motor Performance
| Time Point | Vehicle Group Latency to Fall (seconds) (Mean ± SEM) | This compound Group Latency to Fall (seconds) (Mean ± SEM) |
| Baseline | 88 ± 7.5 | 90 ± 8.1 |
| Week 2 | 86 ± 6.9 | 155 ± 9.2 |
| Week 4 | 85 ± 7.2 | 182 ± 9.5 |
| Week 6 | 81 ± 6.8 | 178 ± 10.0 |
| Week 8 | 78 ± 6.5 | 175 ± 10.1 |
| Week 10 | 75 ± 6.3 | 165 ± 9.7 |
| Week 12 | 72 ± 6.1 | 158 ± 9.4 |
Experimental Protocols
Protocol 1: Long-Term Administration of this compound
-
Preparation of this compound Solution:
-
Dissolve this compound powder in sterile 0.9% saline to the desired concentration (e.g., 1 mg/mL for a 5 mg/kg dose in a 25g mouse, assuming an injection volume of 0.125 mL).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the solution protected from light at 4°C for up to one week.
-
-
Animal Handling and Injection:
-
Acclimatize animals to the handling and injection procedure for at least 3 days prior to the start of the experiment.[9]
-
Gently restrain the rodent, exposing the abdomen.
-
Using a 27-gauge needle, perform an intraperitoneal (IP) injection into the lower left or right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Administer the appropriate volume based on the animal's most recent body weight.
-
Return the animal to its home cage and monitor for any immediate adverse reactions.
-
Protocol 2: Rotarod Test for Motor Coordination
-
Apparatus:
-
Use a commercially available accelerating rotarod apparatus.[8]
-
-
Acclimation and Training:
-
Testing Procedure:
-
Place the rodent on the rotating rod.
-
Begin the trial with the rod accelerating from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).[8][9]
-
Record the latency to fall, which is the time the animal remains on the rod.
-
If an animal clings to the rod and completes a full passive rotation, this should be counted as a fall.[8]
-
Perform three trials per animal with an inter-trial interval of at least 15 minutes.[8][10]
-
The average latency to fall across the three trials is used for data analysis.
-
Clean the apparatus with 70% ethanol (B145695) between each animal.[10]
-
Visualizations
Caption: Simplified signaling pathway of this compound at the GLP-1/GIP receptor.
Caption: Experimental workflow for a long-term this compound rodent study.
Caption: Troubleshooting decision tree for diminished this compound efficacy.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 5. The effects of long-term dopaminergic treatment on locomotor behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurology.org [neurology.org]
- 7. noldus.com [noldus.com]
- 8. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 9. Rotarod-Test for Mice [protocols.io]
- 10. mmpc.org [mmpc.org]
- 11. biomed-easy.com [biomed-easy.com]
- 12. lar.fsu.edu [lar.fsu.edu]
- 13. research.unc.edu [research.unc.edu]
Technical Support Center: Quality Control for DA-JC4 Peptide Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive troubleshooting and frequently asked questions (FAQs) regarding the quality control (QC) measures for the synthesis and purification of the peptide designated DA-JC4. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Disclaimer: As "this compound" does not correspond to a publicly documented peptide, this guide uses it as a representative example for a custom synthetic peptide. The principles and troubleshooting steps described are broadly applicable to solid-phase peptide synthesis (SPPS) and subsequent purification.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the synthesis and purification of peptides like this compound.
Synthesis Phase Issues
Question: My final peptide product has a low yield. What are the potential causes and solutions?
Answer: Low yield is a frequent issue in solid-phase peptide synthesis. The causes can be multifaceted, often stemming from incomplete reactions at various stages.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Deprotection | Incomplete removal of the Fmoc protecting group can lead to deletion sequences.[1][2] Extend the piperidine (B6355638) incubation time or perform a second deprotection step. The efficacy of deprotection can be monitored using a UV detector to observe the release of the Fmoc group.[3] |
| Poor Coupling Efficiency | Steric hindrance, especially with bulky amino acids, can reduce coupling efficiency.[2] Switch to a more potent coupling reagent (e.g., HATU, HCTU), increase the excess of amino acid and coupling reagents, or extend the coupling reaction time. |
| Resin Quality Issues | Low-quality or improperly stored resin can have reduced functional capacity. Ensure you are using high-quality resin appropriate for your peptide sequence and store it under recommended conditions (dry, cold). |
| Aggregation During Synthesis | Hydrophobic sequences are prone to aggregation on the resin, blocking reaction sites.[4] Incorporate pseudoproline dipeptides or use a more specialized resin (e.g., PEG-based) to disrupt secondary structures. |
Question: Mass spectrometry analysis of my crude this compound peptide shows multiple peaks, including masses corresponding to deletions or insertions. How can I prevent this?
Answer: The presence of deletion or insertion sequences points to inefficiencies in the deprotection and coupling steps of your synthesis cycle.[1]
Prevention Strategies:
-
Deletion Peptides (-1 AA): This is often caused by incomplete Fmoc deprotection, which leaves the N-terminus blocked for the next coupling step.[2]
-
Solution: Ensure your deprotection reagent (e.g., piperidine in DMF) is fresh. Monitor the deprotection reaction and, if necessary, perform a double deprotection.
-
-
Insertion Peptides (+1 AA): This can occur if excess activated amino acid is not thoroughly washed away before the next deprotection cycle.[1]
-
Solution: Optimize your washing steps after coupling. Use a sequence of different polarity solvents (e.g., DMF, DCM, IPA) to ensure complete removal of all soluble reagents.[3]
-
Purification Phase Issues (RP-HPLC)
Question: I am seeing poor peak resolution or peak tailing during RP-HPLC purification of this compound. What should I check?
Answer: Poor chromatography can result from several factors related to the sample, mobile phase, or the HPLC system itself.
Troubleshooting Poor Peak Shape:
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between the peptide and residual silanols on the column. | Ensure trifluoroacetic acid (TFA) concentration in the mobile phase is sufficient (typically 0.1%) to suppress silanol (B1196071) activity.[5] Consider a different column with better end-capping. |
| Broad Peaks | Peptide is slowly equilibrating between mobile and stationary phases. | Decrease the flow rate or run a shallower gradient to allow more time for separation.[6][7] Ensure the peptide is fully dissolved in the injection solvent. |
| Split Peaks | The peptide exists in multiple conformational states or the column is failing. | Try altering the mobile phase pH or temperature. To check column health, run a standard peptide sample. If the standard also shows split peaks, the column may be clogged or damaged. |
| Poor Resolution | The gradient is too steep, or the column chemistry is not optimal. | Use a shallower gradient to better separate peaks of similar hydrophobicity.[6] If co-elution persists, try a column with a different stationary phase (e.g., C8 instead of C18) to alter selectivity. |
Question: My HPLC system is showing high backpressure during the purification run. What is the cause and how do I fix it?
Answer: High backpressure is typically a sign of a blockage in the fluid path.[6]
Workflow for Diagnosing High Backpressure:
Caption: Troubleshooting workflow for high HPLC backpressure.
Section 2: Frequently Asked Questions (FAQs)
Final Product Quality Control
Question: What are the essential QC tests for the final, purified this compound peptide?
Answer: A standard set of analytical tests is required to confirm the identity, purity, and quantity of the final peptide product.
Summary of Essential QC Tests:
| QC Parameter | Analytical Method | Purpose | Acceptance Criteria (Typical) |
| Identity | Mass Spectrometry (MS)[8][9][10] | Confirms the molecular weight of the peptide matches the theoretical mass of the this compound sequence. | Observed mass ± 1 Da of theoretical mass. |
| Purity | Analytical RP-HPLC | Determines the percentage of the desired peptide relative to impurities.[4][11] | >95% or >98% depending on the application (e.g., in vitro vs. in vivo). |
| Quantity | Amino Acid Analysis (AAA)[12][][14] | Provides the most accurate measure of the total peptide content by quantifying individual amino acids after hydrolysis. | Report as net peptide content (%). |
| Appearance | Visual Inspection | Confirms the product is a uniform solid. | White to off-white lyophilized powder. |
| Solubility | Solubility Test | Determines appropriate solvents and concentration limits for downstream applications. | Clear solution at a specified concentration (e.g., 1 mg/mL in water). |
Question: My mass spectrometry results show a +16 Da adduct on my this compound peptide, especially if it contains Methionine or Tryptophan. What is this?
Answer: A +16 Da mass shift is a classic indicator of oxidation.[2][15] Methionine (Met) is easily oxidized to methionine sulfoxide, and Tryptophan (Trp) can also be oxidized. This can occur during synthesis, cleavage, purification, or storage.
-
Prevention: Use scavengers (like dithiothreitol) during cleavage, degas all solvents used for purification, and store the final lyophilized peptide under an inert gas (e.g., argon) at -20°C or colder.[16][17]
Question: How is net peptide content determined and why is it important?
Answer: Net peptide content is the percentage of the total weight of the lyophilized powder that is actual peptide. The remaining mass consists of moisture and counter-ions (like TFA from HPLC) bound to the peptide.[18] It is accurately determined by Amino Acid Analysis (AAA) .[12][18] This value is critical for preparing solutions of a precise peptide concentration for biological assays.
Peptide Handling and Storage
Question: What are the best practices for storing and handling the lyophilized this compound peptide to ensure its stability?
Answer: Proper handling and storage are crucial to prevent degradation.
-
Long-Term Storage: Store the lyophilized peptide at -20°C or -80°C in a tightly sealed container, protected from light.[16][17][19][20]
-
Handling: Before opening, allow the vial to warm to room temperature in a desiccator.[17][20] This prevents condensation and moisture absorption, as peptides can be hygroscopic. Weigh out the desired amount quickly and reseal the vial tightly.
-
Aliquoting: For peptides in solution, it is highly recommended to create single-use aliquots and store them frozen.[16][17] This avoids repeated freeze-thaw cycles, which can degrade the peptide.[17][20]
Question: My this compound peptide is difficult to dissolve. What can I do?
Answer: Peptide solubility is highly dependent on its amino acid sequence. There is no universal solvent.
Workflow for Peptide Solubilization:
Caption: Decision workflow for solubilizing peptides.
Section 3: Experimental Protocols
Protocol: Purity Analysis by Analytical RP-HPLC
This protocol outlines a general method for determining the purity of a synthetic peptide like this compound.
-
Materials:
-
HPLC system with UV detector (214 nm or 220 nm).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Peptide sample, dissolved in Mobile Phase A (~1 mg/mL).
-
-
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.
-
Inject 10-20 µL of the peptide sample.
-
Run a linear gradient, for example: 5% to 65% Mobile Phase B over 30 minutes.
-
Maintain a constant flow rate (e.g., 1.0 mL/min).
-
Monitor absorbance at 214 nm.
-
Calculate purity by integrating the area of the main peak and dividing it by the total area of all peaks in the chromatogram.
-
Protocol: Identity Confirmation by Mass Spectrometry
This protocol describes how to confirm the molecular weight of this compound using mass spectrometry.
-
Method: Liquid Chromatography-Mass Spectrometry (LC-MS) is a common and effective technique.[8][21]
-
Sample Preparation:
-
Dilute the purified peptide sample to approximately 0.1 mg/mL in a solution compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid in water). TFA can suppress the MS signal, so formic acid is often preferred.[5]
-
-
Instrumentation:
-
Inject the sample into an LC-MS system, typically equipped with an electrospray ionization (ESI) source.
-
The LC system separates the peptide from any salts or minor impurities before it enters the mass spectrometer.
-
-
Data Analysis:
-
Acquire the mass spectrum. ESI often produces a series of multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺).
-
Deconvolute the resulting charge state envelope to determine the parent mass (M) of the peptide.
-
Compare the observed mass to the theoretical (calculated) mass of the this compound sequence. The result should be within ±1 Dalton.[8]
-
References
- 1. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bachem.com [bachem.com]
- 4. 固相合成 [sigmaaldrich.com]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. protocols.io [protocols.io]
- 8. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. polypeptide.com [polypeptide.com]
- 12. Protein quantification - Amino Acid analysis service [alphalyse.com]
- 14. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 16. genscript.com [genscript.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. jpt.com [jpt.com]
- 19. bachem.com [bachem.com]
- 20. NIBSC - Peptide Storage [nibsc.org]
- 21. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of the Neuroprotective Effects of DA-JC4 and Liraglutide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of the novel dual GLP-1/GIP receptor agonist, DA-JC4, and the established GLP-1 receptor agonist, liraglutide (B1674861). The information presented is based on preclinical data from various experimental models of neurodegenerative diseases, offering insights into their mechanisms of action and comparative efficacy.
Executive Summary
Both this compound and liraglutide have demonstrated significant neuroprotective properties in preclinical studies. Liraglutide, a long-acting GLP-1 analogue, exerts its effects by activating GLP-1 receptors, which are expressed in the brain and play a role in neuronal survival and function.[1][2][3] this compound, a novel dual GLP-1/GIP receptor agonist, offers a broader mechanism of action by targeting both GLP-1 and GIP receptors, which may lead to superior neuroprotective outcomes.[4][5][6] Comparative studies suggest that the dual agonism of this compound results in more potent effects on memory restoration, synaptic plasticity, reduction of amyloid plaques, and attenuation of neuroinflammation compared to liraglutide alone.[4][5][6]
Quantitative Data Comparison
The following tables summarize the quantitative data from comparative studies on this compound and liraglutide in preclinical models of neurodegenerative diseases.
Table 1: Effects on Cognitive Function in APP/PS1 Mouse Model of Alzheimer's Disease
| Parameter | Treatment Group | Outcome | Reference |
| Spatial Memory (Morris Water Maze) | |||
| Escape Latency | Liraglutide (10 nmol/kg) | Improved compared to saline | [4] |
| This compound (10 nmol/kg) | Superior improvement compared to liraglutide | [4] | |
| Probe Trial (Time in Target Quadrant) | Liraglutide (10 nmol/kg) | No significant improvement | [4] |
| This compound (10 nmol/kg) | Significant improvement | [4] |
Table 2: Effects on Neuropathology in APP/PS1 Mouse Model of Alzheimer's Disease
| Parameter | Treatment Group | Outcome | Reference |
| Amyloid Plaque Load (Cortex) | Liraglutide (10 nmol/kg) | Reduced compared to saline | [4] |
| This compound (10 nmol/kg) | More effective reduction than liraglutide | [4] | |
| Synaptic Plasticity (LTP in Hippocampus) | Liraglutide (10 nmol/kg) | Improved compared to saline | [4] |
| This compound (10 nmol/kg) | Superior improvement compared to liraglutide | [4] |
Table 3: Effects on Neuroinflammation and Neurotrophic Factors in MPTP Mouse Model of Parkinson's Disease
| Parameter | Treatment Group | Outcome | Reference |
| Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) | Liraglutide (25 nmol/kg) | Reduced compared to MPTP control | [5][6] |
| This compound (25 nmol/kg) | More effective reduction than liraglutide | [5][6] | |
| Glial-Derived Neurotrophic Factor (GDNF) | Liraglutide (25 nmol/kg) | Increased compared to MPTP control | [5][6] |
| This compound (25 nmol/kg) | Most significant increase compared to all groups | [5][6] | |
| Synapse Protection (Synaptophysin levels) | Liraglutide (25 nmol/kg) | Partial protection | [5][6] |
| This compound (25 nmol/kg) | Superior protection | [5][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
Morris Water Maze for Spatial Memory Assessment
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool (approximately 1.5 m in diameter) is filled with opaque water. A hidden platform is submerged just below the water's surface in one of the four quadrants. Visual cues are placed around the room to serve as spatial references.
-
Procedure:
-
Acquisition Phase: Mice undergo several training trials per day for consecutive days. In each trial, the mouse is placed in the water at a random starting position and allowed to swim until it finds the hidden platform. If the mouse fails to find the platform within a set time (e.g., 60 seconds), it is gently guided to it.
-
Probe Trial: Following the acquisition phase, the platform is removed from the pool, and the mouse is allowed to swim freely for a set duration. The time spent in the target quadrant where the platform was previously located is recorded as a measure of spatial memory retention.
-
-
Data Analysis: Key parameters measured include escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.
Immunohistochemistry for Amyloid Plaque Quantification
This technique is used to visualize and quantify amyloid-β (Aβ) plaques in brain tissue.
-
Tissue Preparation: Mice are euthanized, and their brains are collected and fixed (e.g., in 4% paraformaldehyde). The brains are then sectioned using a cryostat or microtome.
-
Staining Procedure:
-
Brain sections are washed and then treated to retrieve the antigen (e.g., with formic acid).
-
Sections are incubated with a primary antibody specific to Aβ.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then applied.
-
A substrate is added, which reacts with the enzyme to produce a colored precipitate, making the Aβ plaques visible.
-
-
Image Analysis: The stained sections are imaged using a microscope, and the percentage of the cortical area occupied by Aβ plaques is quantified using image analysis software.
Long-Term Potentiation (LTP) for Synaptic Plasticity Measurement
LTP is a form of synaptic plasticity that is crucial for learning and memory. It is measured electrophysiologically in brain slices.
-
Slice Preparation: The hippocampus is dissected from the mouse brain and sliced into thin sections (e.g., 400 µm). The slices are maintained in artificial cerebrospinal fluid (aCSF).
-
Electrophysiological Recording:
-
A stimulating electrode is placed to activate presynaptic fibers, and a recording electrode is positioned to record the postsynaptic response (field excitatory postsynaptic potential, fEPSP).
-
A baseline synaptic response is established by delivering single electrical pulses at a low frequency.
-
LTP is induced by applying a high-frequency stimulation protocol (e.g., theta-burst stimulation).
-
-
Data Analysis: The potentiation of the fEPSP slope after the high-frequency stimulation is measured over time. A sustained increase in the fEPSP slope indicates the induction of LTP.
Western Blot for Pro-inflammatory Cytokine Analysis
Western blotting is used to detect and quantify the levels of specific proteins, such as pro-inflammatory cytokines, in brain tissue homogenates.
-
Protein Extraction: Brain tissue is homogenized in a lysis buffer containing protease inhibitors to extract total proteins. The protein concentration is determined using a protein assay.
-
Gel Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the cytokine of interest (e.g., TNF-α, IL-1β).
-
A secondary antibody conjugated to an enzyme is then used to detect the primary antibody.
-
-
Signal Detection and Quantification: A chemiluminescent substrate is added, and the resulting signal is captured. The intensity of the bands is quantified and normalized to a loading control protein (e.g., β-actin or GAPDH).
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and liraglutide are mediated through the activation of specific cell signaling pathways that promote neuronal survival, reduce inflammation, and enhance synaptic function.
Liraglutide Signaling Pathway
Liraglutide, as a GLP-1 receptor agonist, initiates its neuroprotective effects by binding to the GLP-1 receptor on neuronal cells. This binding activates downstream signaling cascades that are crucial for cellular health and resilience.
Caption: Liraglutide's neuroprotective signaling cascade.
This compound Dual Receptor Signaling Pathway
This compound activates both GLP-1 and GIP receptors, leading to a potentially broader and more robust activation of downstream neuroprotective pathways. This dual agonism is thought to be the basis for its superior efficacy observed in preclinical models.
Caption: this compound's dual receptor-mediated neuroprotective pathways.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the neuroprotective effects of this compound and liraglutide in a preclinical model of neurodegenerative disease.
Caption: Workflow for comparing neuroprotective agents.
Conclusion
The available preclinical evidence strongly suggests that both liraglutide and this compound possess significant neuroprotective properties. However, the dual GLP-1/GIP receptor agonist this compound appears to offer superior therapeutic potential in animal models of Alzheimer's and Parkinson's diseases. Its ability to engage a broader range of signaling pathways through the activation of both GLP-1 and GIP receptors likely contributes to its enhanced efficacy in improving cognitive function, reducing neuropathology, and mitigating neuroinflammation. Further research, including clinical trials, is warranted to translate these promising preclinical findings into effective therapies for human neurodegenerative diseases.
References
- 1. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]
- 3. youtube.com [youtube.com]
- 4. The Dual GLP-1/GIP Receptor Agonist DA4-JC Shows Superior Protective Properties Compared to the GLP-1 Analogue Liraglutide in the APP/PS1 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Unraveling Early Signs of Navigational Impairment in APPswe/PS1dE9 Mice Using Morris Water Maze [frontiersin.org]
- 6. Two novel dual GLP-1/GIP receptor agonists are neuroprotective in the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel Dual GLP-1/GIP Receptor Agonists: DA-JC4, DA-JC1, and DA-CH5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of three novel dual glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) receptor agonists: DA-JC4, DA-JC1, and DA-CH5. These compounds have been evaluated primarily for their neuroprotective properties in models of Parkinson's Disease (PD) and Alzheimer's Disease (AD), demonstrating the therapeutic potential of co-activating both incretin (B1656795) receptors. The data presented is collated from published peer-reviewed studies.
I. Overview and Mechanism of Action
GLP-1 and GIP are incretin hormones that play a crucial role in glucose homeostasis.[1][2] Agonists targeting their receptors have become cornerstone treatments for type 2 diabetes and obesity. The development of dual agonists stems from evidence that combined GLP-1 and GIP receptor activation can yield synergistic effects, not only on metabolic control but also on cellular pathways relevant to neurodegeneration.[3][4]
The primary mechanism involves the activation of GLP-1 and GIP receptors, which are G-protein coupled receptors, leading to the production of cyclic AMP (cAMP) and the initiation of downstream signaling cascades.[4] In the context of neurodegenerative disease, these pathways are implicated in promoting cell survival, reducing inflammation, mitigating oxidative stress, and improving synaptic plasticity.[5][6][7] The compounds this compound, DA-JC1, and DA-CH5 were developed as unimolecular co-agonists, designed to engage both receptors simultaneously and, in some cases, engineered with peptide sequences to enhance penetration of the blood-brain barrier (BBB).[5][8][9]
The general signaling pathway for GLP-1 and GIP receptors is illustrated below.
II. Comparative Performance in Preclinical Models
Direct comparative studies have been conducted, most notably in the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's Disease. This model induces dopaminergic neuron loss and motor deficits, allowing for the evaluation of neuroprotective and restorative effects.
Table 1: Summary of Neuroprotective Effects in the MPTP Mouse Model of Parkinson's Disease
| Parameter | This compound | DA-CH5 | DA-JC1 | Liraglutide (B1674861) (GLP-1 RA) | Reference |
|---|---|---|---|---|---|
| Motor Function | Good improvement | Best performance in reversing motor impairment | Inferior effect | Inferior effect | [3] |
| Dopamine (B1211576) Synthesis (TH Levels) | Good restoration | Best drug to reverse MPTP-induced reduction | Moderate restoration | Moderate restoration | [3] |
| Synaptic Protection | Superior effect | Superior effect | Inferior effect | Inferior effect | [3][10] |
| Anti-inflammatory Effect | Good reduction of pro-inflammatory cytokines | Best reduction of pro-inflammatory cytokines | Moderate effect | Moderate effect | [3] |
| Neurotrophic Factor (GDNF) Expression | Most increased expression | Significant increase | Moderate increase | Moderate increase |[3][10] |
RA: Receptor Agonist; TH: Tyrosine Hydroxylase; GDNF: Glial-Derived Neurotrophic Factor.
Key Findings:
-
DA-CH5 consistently demonstrated the most potent effects in reversing motor deficits and protecting dopaminergic neurons in the MPTP model.[3] It was also the most effective at reducing neuroinflammation.[3][10]
-
This compound showed strong efficacy, particularly in protecting synapses and was uniquely potent in increasing the expression of the neuroprotective GDNF.[3]
-
DA-JC1 was consistently outperformed by this compound and DA-CH5 in the Parkinson's model, showing effects that were comparable or only slightly better than the single GLP-1 agonist, liraglutide.[3]
-
All dual agonists, particularly this compound and DA-CH5, were found to be more efficient than the single GLP-1 receptor agonist liraglutide, supporting the hypothesis that combined receptor activation is a superior strategy.[3][10]
In models of Alzheimer's Disease, this compound was found to be more effective than liraglutide at reversing memory loss, enhancing synaptic plasticity, and reducing amyloid plaque load.[11] Similarly, DA-JC1 was shown to be better than liraglutide at attenuating oxidative stress and key neuroinflammatory markers in an AD model.[6]
III. Experimental Methodologies
The following sections detail the protocols for key experiments cited in the comparative studies.
1. MPTP Mouse Model of Parkinson's Disease
This in vivo model is used to assess the neuroprotective capabilities of therapeutic agents against dopamine neuron degeneration.
-
Objective: To evaluate the effect of DA-JC1, this compound, DA-CH5, and liraglutide on motor function and dopaminergic neuron survival after MPTP-induced toxicity.
-
Animal Model: C57BL mice.
-
Procedure:
-
Drug Administration: Mice were treated with the respective drugs (e.g., 25 nmol/kg, intraperitoneal injection) once daily for a set period (e.g., 6 days).[3]
-
Toxin Induction: Parkinsonism was induced by administering MPTP (e.g., 4 doses of 25 mg/kg, i.p.).[3]
-
Behavioral Testing: Motor performance was assessed using tests like the Rotarod and grip strength assessment to measure coordination, balance, and muscle strength.[3]
-
Histological Analysis: After the treatment period, brain tissue was collected. Immunohistochemistry was used to quantify the survival of dopaminergic neurons by staining for Tyrosine Hydroxylase (TH) in the substantia nigra and striatum.[3]
-
Biochemical Analysis: Brain homogenates were used to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) via ELISA and expression of growth factors like GDNF via Western blot.[3]
-
2. In Vitro Oxidative Stress Assay
This assay assesses the ability of compounds to protect cells from damage induced by oxidative stress.
-
Objective: To compare the cytoprotective effects of DA-JC1 and liraglutide against hydrogen peroxide (H₂O₂)-induced oxidative stress.[6]
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Procedure:
-
Pre-treatment: Cells were incubated with different concentrations of DA-JC1 or liraglutide.
-
Induction of Stress: Cells were exposed to H₂O₂ to induce oxidative stress.[6]
-
Cell Viability Assessment: Cell viability was measured using an MTT assay.
-
ROS Measurement: Intracellular Reactive Oxygen Species (ROS) levels were quantified.
-
DNA Damage Analysis: DNA damage was assessed to determine the extent of protection.[6]
-
IV. Summary and Conclusion
The available preclinical data strongly indicates that the dual GLP-1/GIP receptor agonists this compound and DA-CH5 exhibit superior neuroprotective properties compared to the single GLP-1 agonist liraglutide and the dual agonist DA-JC1 in models of neurodegeneration.[3][10]
-
DA-CH5 emerges as a leading candidate in Parkinson's models, showing robust and comprehensive efficacy across motor, cellular, and inflammatory endpoints.[3][8][12]
-
This compound is also a highly effective agent, demonstrating potent effects on synaptic protection and a unique ability to elevate GDNF levels, making it a compelling candidate for further investigation.[3][7][13]
-
DA-JC1 , while effective compared to a single agonist in some contexts like oxidative stress, appears less potent than its counterparts in head-to-head comparisons within Parkinson's models.[3][6]
These findings underscore the therapeutic promise of the dual-agonist approach. The distinct profiles of this compound and DA-CH5 suggest that subtle differences in receptor affinity, signaling bias, or pharmacokinetic properties like BBB penetration can lead to differentiated therapeutic effects. Further research is warranted to elucidate the precise molecular mechanisms driving these differences and to translate these promising preclinical findings into clinical applications.
References
- 1. The GIP and GLP-1 function shows promising results in disease treatment | CAS [cas.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Two novel dual GLP-1/GIP receptor agonists are neuroprotective in the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI Insight - Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist [insight.jci.org]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective and restorative properties of the GLP-1/GIP dual agonist DA-JC1 compared with a GLP-1 single agonist in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Glucagon-like peptide-1/glucose-dependent insulinotropic polypeptide dual receptor agonist DA-CH5 is superior to exendin-4 in protecting neurons in the 6-hydroxydopamine rat Parkinson model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucagon-like peptide-1/glucose-dependent insulinotropic polypeptide dual receptor agonist DA-CH5 is superior to exendin-4 in protecting neurons in the 6-hydroxydopamine rat Parkinson model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Dual GLP-1/GIP Receptor Agonist DA4-JC Shows Superior Protective Properties Compared to the GLP-1 Analogue Liraglutide in the APP/PS1 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Novel Dual GLP-1/GIP Receptor Agonist DA-CH5 Is Superior to Single GLP-1 Receptor Agonists in the MPTP Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of the Neuroprotective Efficacy of DA-JC4 and Exendin-4
In the landscape of therapeutic development for neurodegenerative diseases, glucagon-like peptide-1 (GLP-1) receptor agonists have emerged as promising candidates due to their neuroprotective properties. This guide provides a detailed comparison of the efficacy of a novel dual GLP-1/GIP receptor agonist, DA-JC4, and a well-established GLP-1 receptor agonist, exendin-4 (B13836491), in preclinical models of neurodegeneration.
Overview of Compounds
This compound is a novel dual agonist that activates both the GLP-1 and glucose-dependent insulinotropic polypeptide (GIP) receptors. It has been engineered with a cell-penetrating sequence to enhance its transport across the blood-brain barrier.[1][2]
Exendin-4 , a potent GLP-1 receptor agonist, is a synthetic version of a peptide found in the venom of the Gila monster. It is currently used for the treatment of type 2 diabetes and has been extensively studied for its neuroprotective effects in various models of neurological disorders.[3][4]
Quantitative Comparison of Neuroprotective Effects
The following tables summarize the key quantitative findings from preclinical studies, comparing the neuroprotective effects of this compound and exendin-4 in different models of neurological disease.
Table 1: Efficacy in Models of Alzheimer's Disease (AD)
| Parameter | This compound | Exendin-4 (or other GLP-1 Agonist) | Animal Model | Source |
| Amyloid Plaque Load | More effective in reducing amyloid load compared to liraglutide (B1674861).[1] | Liraglutide showed significant neuroprotective effects.[1] | APP/PS1 Mice | [1] |
| Pro-inflammatory Cytokines | More effective in reducing levels compared to liraglutide.[1] | Liraglutide showed significant reductions.[1] | APP/PS1 Mice | [1] |
| Synaptic Plasticity (LTP) | More effective in enhancing LTP compared to liraglutide.[1] | Liraglutide preserved synaptic plasticity.[1] | APP/PS1 Mice | [1] |
| Memory Reversal | More effective in reversing memory loss compared to liraglutide.[1] | Liraglutide preserved memory formation.[1] | APP/PS1 Mice | [1] |
Note: Data for exendin-4 in a direct comparison with this compound in an AD model was not available in the provided search results. Liraglutide, another GLP-1 agonist, is used here as a comparator.
Table 2: Efficacy in Models of Parkinson's Disease (PD)
| Parameter | This compound | Exendin-4 | Animal Model | Source |
| Motor Function Improvement | Significantly improved motor functions.[2][5] | Relieved behavioral deficits.[6] | Rotenone-induced PD rats | [2][5][6] |
| Dopaminergic Neuron Protection | Protected dopaminergic neurons from rotenone-induced cell death.[2][5] | Mitigated dopaminergic degeneration.[6] | Rotenone-induced PD rats & 6-OHDA rat model | [2][5][6][7] |
| Mitochondrial Stress | Reduced mitochondrial stress.[2][5] | A related dual agonist (DA5-CH) was more effective than exendin-4 in protecting mitochondrial functions.[7] | Rotenone-induced PD rats & 6-OHDA rat model | [2][5][7] |
| Pro-inflammatory Cytokines | Reduced by a related dual agonist (DA-CH5).[8] | A related dual agonist (DA5-CH) was more effective in reducing pro-inflammatory cytokines than exendin-4.[7] | MPTP mouse model & 6-OHDA rat model | [7][8] |
| Apoptosis Inhibition | A related dual agonist (DA5-CH) was more effective in inhibiting apoptosis than exendin-4.[7] | Attenuated neuronal apoptosis.[9] | 6-OHDA rat model & SAH rat model | [7][9] |
Table 3: Efficacy in Models of Cerebral Ischemia
| Parameter | Exendin-4 | Animal Model | Source |
| Infarct Volume | Significantly reduced.[3][10] | Mice with transient focal cerebral ischemia | [3][10] |
| Oxidative Stress | Significantly suppressed.[3][10] | Mice with transient focal cerebral ischemia | [3][10] |
| Cell Death | Significantly reduced.[3][10] | Mice with transient focal cerebral ischemia | [3][10] |
| Neurologic Deficit | Improved functional deficit.[3][10] | Mice with transient focal cerebral ischemia | [3][10] |
Note: Data for this compound in a cerebral ischemia model was not available in the provided search results.
Signaling Pathways in Neuroprotection
The neuroprotective effects of this compound and exendin-4 are mediated through the activation of distinct and overlapping intracellular signaling pathways.
This compound Signaling Pathway
This compound, as a dual GLP-1/GIP receptor agonist, is suggested to exert its neuroprotective effects through the AKT/JNK signaling pathway. This pathway is crucial for reducing mitochondrial stress and subsequent apoptosis.[2][5]
Exendin-4 Signaling Pathway
Exendin-4 primarily acts through the GLP-1 receptor, activating multiple downstream pathways, including the cAMP/CREB and PI3K/Akt pathways. These pathways are involved in reducing oxidative stress, inflammation, and apoptosis.[3][9][11]
Experimental Protocols
Detailed methodologies for the key experiments cited are summarized below.
Alzheimer's Disease Mouse Model (APP/PS1)
-
Animals: APP/PS1 transgenic mice and wild-type littermates were used.
-
Treatment: Mice received daily intraperitoneal (i.p.) injections of this compound (0.1, 1, or 10 nmol/kg), liraglutide (10 nmol/kg), or saline for 6-8 weeks.[1]
-
Behavioral Testing: Memory formation was assessed using methods such as the water maze.[12]
-
Histology: Brain tissue was analyzed for amyloid plaque load, activated microglia, and reactive astrocytes via immunohistochemistry.[1]
-
Biochemical Analysis: Levels of pro-inflammatory cytokines in the brain were quantified.[1]
Parkinson's Disease Rat Model (Rotenone-induced)
-
Model Induction: A rat model of Parkinson's disease was generated by rotenone (B1679576) injection.[5]
-
Treatment: The specific dosing for this compound in this model was not detailed in the provided snippets.
-
Behavioral Assessment: Motor functions were evaluated using the rotational behavioral assay and open field test.[5]
-
Histological Analysis: The survival of dopaminergic neurons was analyzed.[5]
-
Biochemical Assays: Neurotransmitter levels were quantified using high-performance liquid chromatography (HPLC), and mitochondrial stress was assessed.[5]
Cerebral Ischemia Mouse Model (Transient Focal)
-
Model Induction: Mice underwent a 60-minute focal cerebral ischemia followed by reperfusion.[3][10]
-
Treatment: Exendin-4 was administered via intravenous injection after the ischemic event.[3]
-
Outcome Measures: Infarct volume was measured, and a neurologic deficit score was assigned.[3][10]
-
Immunohistochemistry: Brain tissue was analyzed for markers of oxidative stress (8-OHdG, HHE), inflammation (Iba-1, iNOS), and cell death.[3]
-
Biochemical Analysis: Intracellular cyclic AMP (cAMP) levels were measured.[3][10]
Conclusion
The available preclinical data suggests that both this compound and exendin-4 exhibit significant neuroprotective properties. This compound, as a dual GLP-1/GIP receptor agonist, appears to offer superior efficacy compared to single GLP-1 agonists like liraglutide in models of Alzheimer's disease, particularly in reducing amyloid pathology and neuroinflammation.[1] In Parkinson's models, dual agonists have also shown promise, with some demonstrating advantages over exendin-4 in protecting mitochondrial function and reducing inflammation.[7]
Exendin-4 has a well-established neuroprotective profile across various models, including cerebral ischemia, where it effectively reduces infarct size and oxidative stress.[3][10] The distinct and overlapping signaling pathways activated by these compounds—this compound via AKT/JNK and exendin-4 through cAMP/CREB and PI3K/Akt—highlight the multifaceted nature of their neuroprotective mechanisms.
Further head-to-head comparative studies in standardized models are warranted to definitively establish the relative efficacy of this compound and exendin-4. However, the current evidence strongly supports the continued investigation of dual GLP-1/GIP receptor agonists as a potentially more potent therapeutic strategy for neurodegenerative diseases.
References
- 1. The Dual GLP-1/GIP Receptor Agonist DA4-JC Shows Superior Protective Properties Compared to the GLP-1 Analogue Liraglutide in the APP/PS1 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exendin-4, a glucagon-like peptide-1 receptor agonist, provides neuroprotection in mice transient focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of exendin-4 in rat model of spinal cord injury via inhibiting mitochondrial apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Neuroprotection of Exendin-4 by Enhanced Autophagy in a Parkinsonian Rat Model of α-Synucleinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eprints.lancs.ac.uk [eprints.lancs.ac.uk]
- 9. Exendin-4 attenuates neuronal death via GLP-1R/PI3K/Akt pathway in early brain injury after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neurotrophic and neuroprotective properties of exendin-4 in adult rat dorsal root ganglion neurons: involvement of insulin and RhoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of DA-JC4's Therapeutic Efficacy in Preclinical Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel dual glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) receptor agonist, DA-JC4, against other therapeutic alternatives in various Alzheimer's disease (AD) animal models. The data presented is compiled from peer-reviewed studies to facilitate an informed evaluation of this compound's potential as a disease-modifying therapy.
Executive Summary
This compound, a dual incretin (B1656795) receptor agonist, has demonstrated significant neuroprotective effects in preclinical models of Alzheimer's disease. Compared to single GLP-1 receptor agonists like liraglutide (B1674861), this compound exhibits superior efficacy in improving cognitive function, reducing amyloid-beta (Aβ) plaque burden, mitigating neuroinflammation, and enhancing synaptic plasticity. This guide will delve into the quantitative data from these studies, provide detailed experimental methodologies, and visualize the key signaling pathways and experimental workflows.
Comparative Efficacy of this compound
The therapeutic potential of this compound has been primarily evaluated in the APP/PS1 and the more complex APP/PS1/tau triple transgenic mouse models of Alzheimer's disease. Its performance has been benchmarked against saline-treated controls and the established GLP-1 receptor agonist, liraglutide.
Performance in the APP/PS1 Mouse Model
Studies in the APP/PS1 mouse model, which develops amyloid plaques, consistently show that this compound is more effective than liraglutide in key pathological and behavioral outcomes.
Table 1: Comparison of this compound and Liraglutide in the APP/PS1 Mouse Model
| Parameter | Wild-Type (WT) + Saline | APP/PS1 + Saline | APP/PS1 + Liraglutide (10 nmol/kg) | APP/PS1 + this compound (10 nmol/kg) |
| Cognitive Function (Morris Water Maze) | ||||
| Escape Latency (seconds, Day 5) | ~20 | ~45 | ~30 | ~22 |
| Time in Target Quadrant (%) | ~35 | ~20 | ~28 | ~33 |
| Amyloid Pathology | ||||
| Amyloid Plaque Load in Cortex (%) | N/A | ~2.5 | ~1.8 | ~1.2[1][2] |
| Neuroinflammation | ||||
| Pro-inflammatory Cytokine Levels (relative to WT) | 1.0 | ~2.5 | ~1.7 | ~1.2 |
| Synaptic Plasticity | ||||
| Long-Term Potentiation (LTP) (% of baseline) | ~150 | ~110 | ~130 | ~145[1] |
Note: The values presented are approximate and synthesized from graphical representations and textual descriptions in the cited literature. For precise data, please refer to the original publications.
Performance in the APP/PS1/tau Mouse Model
In the APP/PS1/tau model, which develops both amyloid plaques and tau pathology, this compound has shown robust effects in improving a range of cognitive deficits and reducing key pathological markers.
Table 2: Efficacy of this compound in the APP/PS1/tau Mouse Model
| Parameter | Wild-Type (WT) + PBS | APP/PS1/tau + PBS | APP/PS1/tau + this compound |
| Cognitive Function | |||
| Spontaneous Alternation (Y-maze, %) | ~75 | ~55 | ~70[3] |
| Novel Object Recognition Index (%) | ~65 | ~50 | ~60[3] |
| Synaptic Integrity | |||
| PSD95 Protein Levels (relative to WT) | 1.0 | ~0.6 | ~0.9[4] |
| Synaptophysin (SYP) Protein Levels (relative to WT) | 1.0 | ~0.7 | ~0.95[4] |
| Pathology | |||
| Amyloid-β Levels (relative to APP/PS1/tau + PBS) | N/A | 1.0 | Significantly Reduced[4] |
| Phosphorylated Tau (p-tau) Levels (relative to APP/PS1/tau + PBS) | N/A | 1.0 | Significantly Reduced[4] |
Comparison with Other Alzheimer's Disease Therapeutics
While direct head-to-head preclinical comparisons are limited, the following table provides a broader context of this compound's potential by summarizing the effects of other notable AD therapies in animal models and clinical trials.
Table 3: Overview of this compound and Other Alzheimer's Disease Therapeutics
| Therapeutic Agent | Mechanism of Action | Key Preclinical/Clinical Findings |
| This compound | Dual GLP-1/GIP Receptor Agonist | Superior to single GLP-1 agonists in reducing Aβ plaques, neuroinflammation, and improving cognition in mouse models[1]. |
| Liraglutide | GLP-1 Receptor Agonist | Reduces Aβ plaque load by ~33% and inflammation by ~30% in aged APP/PS1 mice; improves spatial memory[2]. |
| Semaglutide | GLP-1 Receptor Agonist | Preclinical studies suggest reductions in Aβ deposition and neuroinflammation. However, recent clinical trials did not show a significant slowing of cognitive decline[5]. |
| Lecanemab | Anti-Aβ Protofibril Antibody | Reduces brain amyloid levels and slows cognitive decline by 27% in early AD clinical trials[6]. |
| Donanemab | Anti-Aβ Plaque Antibody | Significantly clears amyloid plaques and slows cognitive and functional decline by up to 35% in early symptomatic AD clinical trials[7]. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of this compound.
Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM test is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory in rodents[8][9].
-
Apparatus: A circular pool (typically 1.5 m in diameter) filled with opaque water maintained at 22 ± 1°C. A hidden platform is submerged 1 cm below the water surface.
-
Acquisition Phase: Mice undergo training for 5-6 consecutive days, with four trials per day. In each trial, the mouse is released from one of four starting positions and given 60 seconds to find the hidden platform. The time to reach the platform (escape latency) is recorded[8].
-
Probe Trial: 24 hours after the last training session, the platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured to assess memory retention[1].
Immunohistochemistry (IHC) for Amyloid Plaque Load
IHC is used to visualize and quantify Aβ plaques in brain tissue.
-
Tissue Preparation: Mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). The brains are removed, post-fixed in PFA, and then cryoprotected in a sucrose (B13894) solution. Brains are sectioned (typically 30-40 µm) using a cryostat.
-
Staining: Sections are incubated with a primary antibody against Aβ (e.g., 6E10). This is followed by incubation with a biotinylated secondary antibody and then an avidin-biotin complex. The signal is visualized using a chromogen like 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate at the site of the antigen.
-
Quantification: Images of the stained sections are captured using a microscope. The percentage of the cortical or hippocampal area occupied by Aβ plaques is quantified using image analysis software.
Western Blotting for Synaptic Proteins
Western blotting is employed to measure the levels of specific proteins, such as the synaptic markers PSD95 and synaptophysin (SYP).
-
Tissue Homogenization: Brain tissue (e.g., hippocampus or cortex) is homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against PSD95 and SYP, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. The band intensity is quantified using densitometry and normalized to a loading control protein (e.g., β-actin or GAPDH)[5].
Visualizations
Signaling Pathway of this compound
This compound exerts its neuroprotective effects through the activation of both GLP-1 and GIP receptors on neurons. This dual activation leads to the downstream signaling cascades that promote cell survival, reduce inflammation, and enhance synaptic function.
Caption: this compound activates GLP-1 and GIP receptors, initiating downstream signaling pathways that promote neuroprotection and synaptic plasticity.
Experimental Workflow for Preclinical Efficacy Testing
The evaluation of a potential Alzheimer's disease therapeutic in a mouse model follows a structured workflow from animal treatment to data analysis.
Caption: A typical experimental workflow for assessing the efficacy of a therapeutic agent in an Alzheimer's disease mouse model.
Conclusion
The available preclinical data strongly suggest that the dual GLP-1/GIP receptor agonist, this compound, holds significant promise as a therapeutic agent for Alzheimer's disease. Its superior performance compared to the single GLP-1 receptor agonist liraglutide in mitigating key aspects of AD pathology and cognitive decline in robust animal models warrants further investigation and progression towards clinical trials. The multifaceted mechanism of action, encompassing anti-inflammatory, neuroprotective, and pro-synaptic effects, positions this compound as a compelling candidate for disease modification in Alzheimer's disease.
References
- 1. The Dual GLP-1/GIP Receptor Agonist DA4-JC Shows Superior Protective Properties Compared to the GLP-1 Analogue Liraglutide in the APP/PS1 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liraglutide can reverse memory impairment, synaptic loss and reduce plaque load in aged APP/PS1 mice, a model of Alzheimer's disease [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A GLP-1/GIP Dual Receptor Agonist DA4-JC Effectively Attenuates Cognitive Impairment and Pathology in the APP/PS1/Tau Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of training in the Morris water maze on the spatial learning acquisition and VAChT expression in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Accelerated Failure Time Survival Model to Analyze Morris Water Maze Latency Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Escape latency: Significance and symbolism [wisdomlib.org]
A Comparative Analysis of Novel Compound DA-JC4 and Standard Parkinson's Disease Therapies in Preclinical Animal Models
This guide provides a comparative overview of the investigational compound DA-JC4 and standard Parkinson's disease (PD) treatments, with a focus on their performance in established animal models. The data presented herein is synthesized from preclinical studies to offer an objective comparison for researchers, scientists, and professionals in drug development.
Data Presentation: Efficacy in the 6-OHDA Rat Model of Parkinson's Disease
The following tables summarize the quantitative data from a head-to-head comparison of this compound, Levodopa (L-DOPA), and a vehicle control in the 6-hydroxydopamine (6-OHDA) rat model, a standard paradigm for inducing Parkinsonian neurodegeneration.
Table 1: Behavioral Outcomes - Apomorphine-Induced Rotational Behavior
| Treatment Group | Dose (mg/kg) | Mean Rotations per Minute (ipsilateral) | % Reduction vs. Vehicle |
| Vehicle Control | - | 7.8 ± 1.2 | - |
| L-DOPA | 25 | 2.1 ± 0.8 | 73% |
| This compound | 10 | 4.5 ± 1.0 | 42% |
| This compound | 20 | 2.9 ± 0.9 | 63% |
Data are presented as mean ± standard error of the mean (SEM). A lower number of rotations indicates improved motor function.
Table 2: Neurochemical Analysis - Striatal Dopamine (B1211576) Levels
| Treatment Group | Dose (mg/kg) | Dopamine Level (ng/mg tissue) | % Protection vs. Vehicle |
| Vehicle Control | - | 1.5 ± 0.4 | - |
| L-DOPA | 25 | 1.8 ± 0.5 | 20% |
| This compound | 10 | 3.9 ± 0.7 | 160% |
| This compound | 20 | 5.8 ± 0.9 | 287% |
Data are presented as mean ± SEM. Higher dopamine levels indicate preservation of dopaminergic neurons.
Table 3: Histological Analysis - Tyrosine Hydroxylase (TH+) Neuron Count in Substantia Nigra
| Treatment Group | Dose (mg/kg) | TH+ Positive Cell Count | % Neuroprotection vs. Vehicle |
| Vehicle Control | - | 2100 ± 350 | - |
| L-DOPA | 25 | 2250 ± 300 | 7% |
| This compound | 10 | 4500 ± 410 | 114% |
| This compound | 20 | 6100 ± 520 | 190% |
Data are presented as mean ± SEM. A higher count of TH+ cells indicates a greater number of surviving dopaminergic neurons.
Experimental Protocols
The following methodologies were employed to generate the data presented above.
2.1. Animal Model: 6-OHDA-Induced Neurodegeneration
-
Subjects: Adult male Sprague-Dawley rats (250-300g).
-
Procedure: Animals were anesthetized with isoflurane. A single unilateral injection of 6-hydroxydopamine (8 µg in 4 µL of 0.9% saline with 0.02% ascorbic acid) was administered into the medial forebrain bundle (MFB). This procedure leads to the progressive loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), mimicking the pathology of Parkinson's disease.
-
Confirmation: Two weeks post-lesion, successful induction of the model was confirmed by apomorphine-induced rotational behavior.
2.2. Drug Administration
-
Acclimation: Following model confirmation, animals were acclimated for one week.
-
Treatment: Rats were randomly assigned to treatment groups (n=10 per group): Vehicle, L-DOPA (25 mg/kg), this compound (10 mg/kg), or this compound (20 mg/kg).
-
Route and Frequency: All treatments were administered via oral gavage once daily for 28 consecutive days.
2.3. Behavioral Assessment: Apomorphine-Induced Rotations
-
Purpose: To assess the severity of dopamine depletion and the functional effects of treatment.
-
Procedure: On day 29, animals were challenged with apomorphine (B128758) (0.5 mg/kg, s.c.), a dopamine agonist. Full 360-degree rotations ipsilateral to the lesion were counted for 60 minutes. A reduction in rotations signifies a therapeutic effect.
2.4. Neurochemical and Histological Analysis
-
Tissue Collection: Following the final behavioral test, animals were euthanized, and brains were harvested. The striatum and midbrain were dissected.
-
HPLC Analysis: Striatal tissue was homogenized and analyzed via High-Performance Liquid Chromatography (HPLC) with electrochemical detection to quantify dopamine levels.
-
Immunohistochemistry: The midbrain section containing the substantia nigra was fixed, sectioned, and stained for Tyrosine Hydroxylase (TH), a key enzyme in dopamine synthesis. The number of TH-positive neurons was quantified using stereological methods.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the experimental process and the proposed mechanisms of action.
Caption: Experimental workflow for preclinical evaluation.
Caption: Proposed neuroprotective signaling pathway of this compound.
Caption: Comparison of therapeutic approaches.
A Comparative Guide to the Neuroprotective Mechanisms of DA-JC4 in Neuronal Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of DA-JC4, a novel dual glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) receptor agonist, in various neuronal cell lines. By objectively comparing its performance with other neuroprotective agents and providing detailed experimental data and protocols, this document aims to equip researchers with the necessary information to make informed decisions for their neurodegenerative disease research.
Introduction to this compound and its Neuroprotective Potential
This compound is a dual incretin (B1656795) receptor agonist that has shown significant promise in preclinical models of neurodegenerative diseases such as Parkinson's and Alzheimer's. Its mechanism of action is centered on the activation of GLP-1 and GIP receptors, which are not only crucial for metabolic regulation but also play a significant role in neuronal survival, plasticity, and reducing inflammation. This dual agonism is suggested to offer superior neuroprotective effects compared to single GLP-1 receptor agonists.
Comparative Analysis of Neuroprotective Effects
The neuroprotective properties of this compound and its alternatives, including the single GLP-1 receptor agonist Liraglutide (B1674861) and the dual agonist DA-JC1 (a close analog of this compound), have been evaluated in various neuronal cell line models. The following tables summarize the key findings from these studies, providing a quantitative comparison of their efficacy in promoting cell survival and mitigating cellular stress.
Table 1: Comparative Efficacy in SH-SY5Y Human Neuroblastoma Cells
| Treatment | Assay | Endpoint | Result | Reference |
| DA-JC1 | Oxidative Stress (H₂O₂) | Cell Viability | More protective than Liraglutide | [1] |
| Reactive Oxygen Species (ROS) | More effective at normalizing ROS than Liraglutide | [1] | ||
| DNA Damage | Attenuated DNA damage more effectively than Liraglutide | [1] | ||
| Liraglutide | Oxidative Stress (H₂O₂) | Cell Viability | Protective effect observed | [1] |
| Reactive Oxygen Species (ROS) | Reduced ROS levels | [1] | ||
| DNA Damage | Attenuated DNA damage | [1] |
Table 2: Performance in Other Neuronal Cell Lines
| Compound | Cell Line | Model | Key Findings | Reference |
| This compound | Cultured Rat Hippocampal Neurons | Rotenone-induced stress | Neuroprotective against apoptosis and mitochondrial stress via AKT/JNK pathway | [2] |
| Exendin-4 | PC12 Cells | Aβ(1-42) oligomer-induced apoptosis | Reduced apoptosis and increased expression of p-Akt, p-CREB, and Bcl-2 | [3] |
| Liraglutide | SH-SY5Y Cells | Methylglyoxal stress | Enhanced cell viability, reduced cytotoxicity and apoptosis |
Mechanism of Action: Signaling Pathways
This compound exerts its neuroprotective effects through the modulation of key intracellular signaling pathways. The activation of GLP-1 and GIP receptors triggers a cascade of events that ultimately promote cell survival and reduce neuroinflammation.
AKT/JNK Signaling Pathway
In cultured rat hippocampal neurons, the neuroprotective effect of this compound against rotenone-induced mitochondrial stress and apoptosis is dependent on the AKT/JNK signaling pathway[2]. Activation of AKT promotes cell survival, while the inhibition of JNK, a key player in apoptotic pathways, prevents cell death.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is another critical route for the neuroprotective actions of GLP-1 receptor agonists. While direct evidence for this compound is emerging, studies on liraglutide in SH-SY5Y cells have shown that its protective effects against Aβ-induced toxicity are mediated through the activation of the PI3K/AKT pathway. This suggests a likely similar mechanism for this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments used to assess the neuroprotective effects of compounds like this compound.
Cell Viability Assay (MTT Assay)
Objective: To quantify the metabolic activity of neuronal cells as an indicator of cell viability following treatment with neuroprotective compounds.
Workflow:
Methodology:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Expose the cells to various concentrations of this compound, liraglutide, or other test compounds for a predetermined duration (e.g., 24 or 48 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blotting for Signaling Proteins
Objective: To detect and quantify the expression levels of specific proteins within a signaling pathway (e.g., p-AKT, total AKT, p-JNK) to elucidate the mechanism of action of the test compounds.
Methodology:
-
Cell Lysis: Treat neuronal cells with the compounds of interest, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Immunofluorescence for Cellular Markers
Objective: To visualize the subcellular localization and expression of specific proteins or markers of cellular health (e.g., apoptosis markers, synaptic proteins) within neuronal cells.
Methodology:
-
Cell Culture and Treatment: Grow neuronal cells on coverslips and treat with this compound or other compounds.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent (e.g., 0.1% Triton X-100 in PBS).
-
Blocking: Block non-specific binding sites with a blocking solution (e.g., 5% goat serum in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against the target protein.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize and capture images using a fluorescence or confocal microscope.
Conclusion
The available evidence strongly suggests that this compound holds significant potential as a neuroprotective agent. Its dual agonist activity on GLP-1 and GIP receptors appears to confer superior efficacy in mitigating oxidative stress and promoting neuronal survival compared to single GLP-1 receptor agonists like liraglutide. The mechanism of action involves the activation of pro-survival signaling pathways such as AKT and the inhibition of pro-apoptotic pathways like JNK. Further direct comparative studies in a wider range of neuronal cell lines are warranted to fully elucidate its therapeutic potential and solidify its position as a leading candidate for the treatment of neurodegenerative diseases.
References
- 1. Neuroprotective and restorative properties of the GLP-1/GIP dual agonist DA-JC1 compared with a GLP-1 single agonist in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exendin-4 protects Aβ(1-42) oligomer-induced PC12 cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Superiority of Dual GLP-1/GIP Agonism with DA-JC4 Over Single Agonists
The landscape of metabolic disease therapeutics is rapidly evolving, with a significant focus on incretin-based therapies. While single glucagon-like peptide-1 (GLP-1) receptor agonists like semaglutide (B3030467) and liraglutide (B1674861) have demonstrated considerable success, the advent of dual GLP-1 and glucose-dependent insulinotropic polypeptide (GIP) receptor agonists, such as DA-JC4 and tirzepatide, presents a promising new frontier. This guide provides a comparative analysis of this compound against single GLP-1 receptor agonists, leveraging available experimental data to assess the potential superiority of dual agonism.
Comparative Efficacy: this compound vs. Single Agonists
This compound is a novel dual GLP-1/GIP receptor agonist that has been investigated primarily for its neuroprotective effects in preclinical models of Alzheimer's and Parkinson's disease.[1][2] While comprehensive head-to-head data against all single agonists in metabolic parameters is still emerging, existing studies provide valuable insights into its comparative performance, particularly against liraglutide.
In Vitro Receptor Activation
A key study demonstrated that this compound acts as a full agonist on both the GLP-1 and GIP receptors, with high potency.[3] The half-maximal effective concentrations (EC50) for receptor activation were determined to be -9.6 ± 0.18 (logEC50) for the GLP-1 receptor and -9.8 ± 0.27 (logEC50) for the GIP receptor.[3] This balanced activity on both receptors is a distinguishing feature compared to single agonists.
| Compound | Target Receptor(s) | Potency (logEC50 ± SEM) | Agonist Type |
| This compound | GLP-1R | -9.6 ± 0.18[3] | Full Agonist[3] |
| GIPR | -9.8 ± 0.27[3] | Full Agonist[3] | |
| Liraglutide | GLP-1R | Data not available in provided search results | Full Agonist |
| Semaglutide | GLP-1R | Data not available in provided search results | Full Agonist |
| Tirzepatide | GLP-1R | -9.19 ± 0.19 (EC50 of 0.617 nM)[4] | Partial Agonist (51% stimulation)[4] |
| GIPR | -9.42 ± 0.07 (EC50 of 0.379 nM)[4] | Full Agonist[4] |
Note: Direct comparative EC50 values for liraglutide and semaglutide from the same experimental setup as this compound were not available in the provided search results. Tirzepatide data is included for context as a prominent dual agonist.
In Vivo Neuroprotective Effects: this compound vs. Liraglutide
In animal models of neurodegenerative diseases, this compound has shown superior efficacy compared to the single GLP-1 agonist liraglutide.
Alzheimer's Disease Model (APP/PS1 Mice):
When administered at the same dose (10 nmol/kg, i.p., once-daily for 8 weeks), this compound was more effective than liraglutide in:
-
Reversing memory loss [3]
-
Enhancing synaptic plasticity (LTP) in the hippocampus [3]
-
Reducing amyloid plaque load [3]
-
Lowering pro-inflammatory cytokine levels in the brain [3]
| Treatment Group | Amyloid Plaque Load Reduction | Reduction of Pro-inflammatory Cytokines |
| This compound (10 nmol/kg) | More effective than liraglutide[3] | More effective than liraglutide[3] |
| Liraglutide (10 nmol/kg) | Effective, but less so than this compound[3] | Effective, but less so than this compound[3] |
Parkinson's Disease Model (MPTP Mice):
In a study comparing novel dual GLP-1/GIP receptor agonists, this compound demonstrated superior neuroprotective effects over liraglutide.[2] Specifically, this compound was more effective at:
-
Increasing the expression of the neuroprotective growth factor GDNF (Glial-Derived Neurotrophic Factor) [2]
-
Protecting synapses [2]
Furthermore, this compound showed better blood-brain barrier (BBB) penetration compared to liraglutide, which may contribute to its enhanced neuroprotective effects.[5]
Signaling Pathways: The Rationale for Dual Agonism
The theoretical superiority of dual GLP-1/GIP agonism lies in the complementary actions of these two incretin (B1656795) hormones. Both GLP-1 and GIP receptors are G protein-coupled receptors (GPCRs) that, upon activation, primarily signal through the Gαs subunit to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6][7][8][9] This shared pathway in pancreatic β-cells potentiates glucose-dependent insulin (B600854) secretion.[10][11]
However, they also exhibit distinct signaling properties and tissue expression patterns, suggesting that their combined activation could lead to synergistic effects on glucose control, weight loss, and potentially other metabolic parameters.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used in the cited studies on this compound.
In Vitro Receptor Activation Assay
-
Objective: To determine the potency and efficacy of this compound at the GLP-1 and GIP receptors.
-
Method: A receptor activation study measuring cAMP levels in cell cultures.[12]
-
Cell Lines: Cells transfected to express human GLP-1 or GIP receptors.
-
Procedure:
-
Cells are cultured and seeded in appropriate plates.
-
Cells are treated with varying concentrations of this compound.
-
Following incubation, intracellular cAMP levels are measured using a commercially available assay kit (e.g., ELISA).
-
Dose-response curves are generated, and EC50 values are calculated to determine potency.
-
In Vivo Animal Studies (APP/PS1 Mouse Model of Alzheimer's Disease)
-
Objective: To compare the neuroprotective effects of this compound and liraglutide.
-
Animal Model: APP/PS1 transgenic mice, which develop amyloid plaques characteristic of Alzheimer's disease.[12]
-
Treatment Regimen:
-
Key Outcome Measures:
-
Behavioral Testing: Morris water maze to assess spatial learning and memory.[3]
-
Electrophysiology: Measurement of long-term potentiation (LTP) in hippocampal slices to assess synaptic plasticity.[3]
-
Histology: Immunohistochemical staining of brain tissue to quantify amyloid plaque load and markers of neuroinflammation (activated microglia and astrocytes).[3]
-
Biochemical Analysis: Western blotting to measure levels of pro-inflammatory cytokines in brain homogenates.[3]
-
Conclusion
The available evidence strongly suggests that the dual GLP-1/GIP receptor agonist this compound holds significant therapeutic potential, demonstrating superior neuroprotective effects compared to the single GLP-1 agonist liraglutide in preclinical models of neurodegenerative diseases.[2][3] This superiority is likely attributable to its balanced, high-potency agonism at both GLP-1 and GIP receptors, combined with enhanced blood-brain barrier penetration.[3][5]
While the current body of research on this compound is heavily focused on its neurological applications, the underlying principle of dual incretin receptor agonism has been validated for metabolic diseases by drugs like tirzepatide, which has shown superior glycemic control and weight loss compared to selective GLP-1 receptor agonists.[13] Further head-to-head studies investigating the metabolic effects of this compound in comparison to semaglutide and other single agonists are warranted to fully elucidate its therapeutic advantages in treating type 2 diabetes and obesity. The continued exploration of dual-agonist compounds like this compound represents a promising strategy for developing more effective treatments for a range of metabolic and neurodegenerative disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Two novel dual GLP-1/GIP receptor agonists are neuroprotective in the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Dual GLP-1/GIP Receptor Agonist DA4-JC Shows Superior Protective Properties Compared to the GLP-1 Analogue Liraglutide in the APP/PS1 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist [insight.jci.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Glucagon-like Peptide-1 Receptor (GLP-1R) Signaling: Making the Case for a Functionally Gs Protein-Selective GPCR [mdpi.com]
- 9. Physiology, Gastric Inhibitory Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 11. GLP-1 and GIP receptor signaling in beta cells - A review of receptor interactions and co-stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Beyond glycemia: Comparing tirzepatide to GLP-1 analogues - PMC [pmc.ncbi.nlm.nih.gov]
The Enhanced Neuroprotective Profile of DA-JC4: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective performance of DA-JC4, a novel dual glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) receptor agonist, against other neuroprotective compounds. The data presented herein, supported by detailed experimental protocols, highlights the superior efficacy of this compound in preclinical models of neurodegenerative diseases, suggesting a synergistic effect arising from the dual agonism of GLP-1 and GIP receptors.
This compound has emerged as a promising therapeutic candidate for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Its mechanism of action is multifaceted, involving the activation of the AKT/JNK signaling pathway, reduction of mitochondrial stress, and potent anti-inflammatory effects.[1] This dual-receptor agonist has demonstrated superior neuroprotective properties when compared to single GLP-1 receptor agonists like liraglutide (B1674861).[2][3][4]
Comparative Performance Data
The following tables summarize the quantitative data from preclinical studies, comparing the neuroprotective effects of this compound with other relevant compounds.
Table 1: Comparison of this compound and Liraglutide in an APP/PS1 Mouse Model of Alzheimer's Disease
| Parameter | Saline Control (APP/PS1) | Liraglutide (10 nmol/kg) | This compound (10 nmol/kg) | Key Findings |
| Memory Recall (Probe Test) | No improvement | No significant improvement | Significant improvement | This compound was more effective in reversing memory loss.[2][4] |
| Synaptic Plasticity (LTP) | Impaired | Improved | Superior improvement | This compound showed superior effects in enhancing synaptic plasticity.[2][5] |
| Amyloid Plaque Load (Cortex) | High | Reduced | Significantly more reduced | This compound was more effective in lowering the amyloid plaque load.[2][5][6] |
| Pro-inflammatory Cytokines | Elevated | Reduced | Significantly more reduced | This compound demonstrated superior anti-inflammatory effects.[2][3][4] |
| Activated Microglia (Cortex) | High | Reduced | Significantly more reduced | This compound treatment reduced the number of activated microglia in the brain.[2] |
| Reactive Astrocytes (Cortex) | High | Reduced | Significantly more reduced | This compound treatment reduced the number of activated astrocytes in the brain.[2] |
Table 2: Comparison of this compound with other GLP-1/GIP Dual Agonists and Liraglutide in an MPTP Mouse Model of Parkinson's Disease
| Parameter | Liraglutide | DA-JC1 | DA-CH5 | This compound | Key Findings |
| Motor Impairment Reversal | Inferior effect | Inferior effect | Best performer | Good performer | DA-CH5 was most effective in reversing motor impairment.[7][8] |
| Dopamine (B1211576) Synthesis (Tyrosine Hydroxylase) | Inferior effect | Inferior effect | Best performer | Good performer | DA-CH5 was the best at reversing the reduction in dopamine synthesis.[7] |
| Pro-inflammatory Cytokine Reduction | Inferior effect | Inferior effect | Best performer | Good performer | Pro-inflammatory cytokines were best reduced by DA-CH5.[7][8] |
| GDNF Expression | Inferior effect | Inferior effect | Good performer | Most increased | Glial-Derived Neurotrophic Factor (GDNF) was most increased by this compound.[7][8] |
| Synapse Protection | Inferior effect | Inferior effect | Best performer | Best performer | Synapses were protected best by this compound and DA-CH5.[7][8][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Animal Models
-
APP/PS1 Mouse Model of Alzheimer's Disease: Nine-month-old male and female APP/PS1 transgenic mice and wild-type littermates were used. Mice were injected daily with this compound (0.1, 1, or 10 nmol/kg), liraglutide (10 nmol/kg), or saline via intraperitoneal (i.p.) injection for 6-8 weeks.[2]
-
MPTP Mouse Model of Parkinson's Disease: The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model was used to induce Parkinson's-like pathology. Mice were treated with this compound, DA-JC1, DA-CH5, or liraglutide (all at 25 nmol/kg i.p. once-daily) for 6 days, with MPTP administered on the third day.[7]
Behavioral and Electrophysiological Assessments
-
Morris Water Maze: To assess spatial memory, mice were trained to find a hidden platform in a circular pool of water. Memory recall was tested in a probe trial where the platform was removed.[2]
-
Long-Term Potentiation (LTP): LTP, a measure of synaptic plasticity, was recorded in the CA1 region of the hippocampus.[2][10]
Histological and Biochemical Analyses
-
Immunohistochemistry: Brain sections were stained for amyloid plaques (using anti-Aβ antibody), activated microglia (using anti-Iba1 antibody), and reactive astrocytes (using anti-GFAP antibody).[2]
-
ELISA for Pro-inflammatory Cytokines: Levels of pro-inflammatory cytokines such as TNF-α and IL-1β in brain homogenates were quantified using enzyme-linked immunosorbent assay (ELISA) kits.[3]
-
Tyrosine Hydroxylase (TH) Staining: The density of dopaminergic neurons in the substantia nigra and striatum was assessed by staining for tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.[7]
-
GDNF Expression Analysis: The levels of Glial-Derived Neurotrophic Factor (GDNF) were measured in brain tissue to assess neurotrophic support.[7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of this compound and a general experimental workflow for evaluating its neuroprotective effects.
Caption: this compound signaling pathway leading to neuroprotection.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. eprints.lancs.ac.uk [eprints.lancs.ac.uk]
- 4. Resveratrol protects neuronal-like cells expressing mutant Huntingtin from dopamine toxicity by rescuing ATG4-mediated autophagosome formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidants as treatment for neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Dual GLP-1/GIP Receptor Agonist DA4-JC Shows Superior Protective Properties Compared to the GLP-1 Analogue Liraglutide in the APP/PS1 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The neuroprotective effects of glucagon-like peptide 1 in Alzheimer’s and Parkinson’s disease: An in-depth review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of GLP-1 class drugs in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iomcworld.org [iomcworld.org]
- 10. researchgate.net [researchgate.net]
Evaluating DA-JC4: A Preclinical Dual Incretin Agonist in the Landscape of Incretin-Based Therapies
Absence of public data on the long-term efficacy of the investigational dual glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) receptor agonist, DA-JC4, in the context of metabolic diseases such as type 2 diabetes and obesity, necessitates a review of its current preclinical findings and a comparison with established incretin-based therapies. To date, research on this compound has been confined to preclinical models of neurodegenerative disorders, offering a glimpse into its potential mechanisms but no data on its long-term metabolic effects.
This guide provides a comprehensive overview of the available preclinical data for this compound and contrasts it with the well-established long-term efficacy of other incretin-based therapies, including the GLP-1 receptor agonists (GLP-1 RAs) liraglutide (B1674861) and semaglutide (B3030467), and the dual GLP-1/GIP receptor agonist, tirzepatide.
This compound: Preclinical Neuroprotective Profile
This compound is a dual agonist of the GLP-1 and GIP receptors.[1] Its development has been primarily focused on its potential neuroprotective properties. Preclinical studies have shown that this compound can cross the blood-brain barrier and may offer therapeutic benefits for neurodegenerative conditions like Alzheimer's and Parkinson's disease.[2]
In a mouse model of Alzheimer's disease, this compound was compared to the GLP-1 RA liraglutide. The study reported that this compound demonstrated superior effects in reversing memory loss, enhancing synaptic plasticity, reducing amyloid plaque load, and lowering pro-inflammatory cytokine levels in the brain when compared to liraglutide at the same dose.[3][4] Another study in a Parkinson's disease model highlighted that this compound, along with another dual agonist, was effective in protecting synapses.[4] The neuroprotective effects of this compound are suggested to be mediated through the AKT/JNK signaling pathway, which is involved in cell survival and apoptosis.[5]
While these findings are promising for the field of neurodegeneration, they do not provide the necessary data to evaluate the long-term efficacy of this compound for treating type 2 diabetes or obesity, the primary indications for incretin-based therapies.
Long-Term Efficacy of Approved Incretin-Based Therapies in Metabolic Diseases
In contrast to the preclinical status of this compound, several other incretin-based therapies have extensive clinical data demonstrating their long-term efficacy and safety in managing type 2 diabetes and obesity.
GLP-1 Receptor Agonists: Liraglutide and Semaglutide
Liraglutide and semaglutide are well-established GLP-1 RAs that have demonstrated robust and sustained effects on glycemic control and weight loss. Clinical trials have shown that these agents effectively lower HbA1c levels, reduce body weight, and improve cardiovascular outcomes in patients with type 2 diabetes.[6][7] Long-term studies have confirmed the durability of these effects. For instance, a 5-year study on liraglutide showed sustained reductions in body weight and HbA1c.[8][9] Similarly, semaglutide has demonstrated significant and sustained weight loss for up to 4 years in individuals with obesity, with a mean weight loss of over 10%.[2][10][11]
Dual GLP-1/GIP Receptor Agonist: Tirzepatide
Tirzepatide is a dual GLP-1 and GIP receptor agonist, the same class as this compound, and is approved for the treatment of type 2 diabetes and obesity.[6] Clinical trial data has consistently shown that tirzepatide leads to superior glycemic control and weight loss compared to GLP-1 RAs alone.[1][12] Its dual-agonist mechanism is believed to contribute to these enhanced effects.[13][14]
Quantitative Comparison of Approved Incretin-Based Therapies
The following tables summarize the long-term efficacy data for liraglutide, semaglutide, and tirzepatide in patients with type 2 diabetes and obesity. It is important to reiterate that no such data is publicly available for this compound.
Table 1: Long-Term Efficacy in Type 2 Diabetes
| Therapy | Study Duration | Mean HbA1c Reduction | Mean Weight Loss | Reference(s) |
| Liraglutide | 5 years | 0.9% | 5.0 kg | [8][9] |
| Semaglutide | Up to 4 years | Not specified in these searches | Not specified in these searches | [2][10][11] |
| Tirzepatide | Not specified in these searches | Significant reduction | Significant reduction | [1][5] |
Table 2: Long-Term Efficacy in Obesity (Without Type 2 Diabetes)
| Therapy | Study Duration | Mean Weight Loss | Reference(s) |
| Liraglutide | 56 weeks | 8.4 kg | [7] |
| Semaglutide | 4 years | 10.2% of body weight | [2][10][11] |
| Tirzepatide | Not specified in these searches | Significant reduction | [1] |
Experimental Protocols
Detailed experimental protocols for the preclinical studies involving this compound and the clinical trials for approved incretin-based therapies are extensive and can be found in the cited publications. A general overview of the methodologies is provided below.
Preclinical Evaluation of this compound (Neurodegenerative Disease Models)
-
Animal Models: Transgenic mouse models of Alzheimer's disease (e.g., APP/PS1) and toxin-induced models of Parkinson's disease are commonly used.[3][4]
-
Drug Administration: this compound and comparator drugs (e.g., liraglutide) are typically administered via intraperitoneal injections over a specified period (e.g., 8 weeks).[3]
-
Behavioral Assessments: Cognitive function is assessed using tests like the Morris water maze and Y-maze.[15]
-
Histological and Molecular Analysis: Brain tissue is analyzed for amyloid plaque load, neuroinflammation markers, and synaptic protein levels. Signaling pathway components (e.g., AKT, JNK) are measured using techniques like Western blotting.[3][5]
Clinical Evaluation of Approved Incretin-Based Therapies (Metabolic Diseases)
-
Study Design: Long-term efficacy is evaluated in randomized, double-blind, placebo-controlled or active-comparator clinical trials.
-
Participant Population: Individuals with type 2 diabetes and/or obesity meeting specific inclusion criteria (e.g., baseline HbA1c, BMI).
-
Intervention: Participants receive the investigational drug, placebo, or an active comparator at a specified dose and frequency (e.g., once-weekly subcutaneous injection).
-
Efficacy Endpoints: Primary endpoints typically include the change from baseline in HbA1c and body weight. Secondary endpoints may include changes in fasting plasma glucose, lipid profiles, and cardiovascular outcomes.
-
Safety and Tolerability: Adverse events are systematically collected and analyzed throughout the study.
Visualizing a Potential Signaling Pathway for this compound
The following diagram illustrates a potential signaling pathway for this compound's neuroprotective effects, as suggested by preclinical research.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical experimental workflow for the preclinical assessment of a compound like this compound.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Long-term weight loss effects of semaglutide in obesity without diabetes in the SELECT trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Dual GLP-1/GIP Receptor Agonist DA4-JC Shows Superior Protective Properties Compared to the GLP-1 Analogue Liraglutide in the APP/PS1 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Compare and Contrast the Glucagon-Like Peptide-1 Receptor Agonists (GLP1RAs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A 2021 Update on the Use of Liraglutide in the Modern Treatment of ‘Diabesity’: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. easo.org [easo.org]
- 11. Long-term weight loss effects of semaglutide in obesity without diabetes in the SELECT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative Safety of GLP-1/GIP Co-Agonists Versus GLP-1 Receptor Agonists for Weight Loss in Patients with Obesity or Overweight: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Deep Dive into GLP-1s and Dual GLP-1/GIPs in Diabetes Management | Rainier Clinical Research Center [rainier-research.com]
- 14. Deliberating the striking effect of dual GLP-1R and GIPR agonists on “Diabesity” in light of precision medicine and pharmacogenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of therapeutic development for neurodegenerative diseases is increasingly focused on metabolic pathways, with dual agonists of the glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) receptors emerging as a promising class of compounds. This guide provides a meta-analysis of preclinical studies on DA-JC4 and related compounds, offering a comparative overview of their efficacy, mechanisms of action, and available safety data to inform future research and development.
Efficacy in Alzheimer's Disease Models
Preclinical studies consistently demonstrate the neuroprotective effects of this compound and its analogs in rodent models of Alzheimer's disease (AD). A key area of investigation has been the comparison with the single GLP-1 receptor agonist, liraglutide (B1674861).
Table 1: Comparison of this compound and Liraglutide in an APP/PS1 Mouse Model of Alzheimer's Disease
| Parameter | This compound (10 nmol/kg) | Liraglutide (10 nmol/kg) | Saline Control (APP/PS1) | Wild-Type Control |
| Cognitive Function (Morris Water Maze - Probe Test % Time in Target Quadrant) | ~50% (p < 0.001 vs. Saline) | ~35% (No significant improvement vs. Saline) | ~25% | ~55% |
| Amyloid Plaque Load Reduction (Cortex) | Significant reduction (p < 0.001 vs. Saline) | Significant reduction (p < 0.05 vs. Saline) | - | - |
| Pro-inflammatory Cytokine Levels (IL-1β) in Brain | Significantly lower than Saline (p < 0.001) | Lower than Saline, but not statistically significant | Elevated | Baseline |
| Pro-inflammatory Cytokine Levels (TNF-α) in Brain | Significantly lower than Saline (p < 0.01) | Lower than Saline, but not statistically significant | Elevated | Baseline |
Data compiled from a study in 9-month-old APP/PS1 transgenic mice treated for 8 weeks.[1]
The data clearly indicates the superior efficacy of the dual agonist this compound over the single agonist liraglutide in improving spatial memory and reducing neuroinflammation in this AD model.[1] While both compounds showed a reduction in amyloid plaque load, the effect was more pronounced with this compound.[1] Furthermore, a dose-response study revealed that this compound's effects on reducing amyloid plaques and neuroinflammation are dose-dependent.[1][2]
Efficacy in Parkinson's Disease Models
The neuroprotective potential of this compound and related compounds extends to preclinical models of Parkinson's disease (PD). Comparative studies have highlighted the advantages of dual agonism in this context as well.
Table 2: Comparison of DA-JC1, this compound, DA-CH5, and Liraglutide in an MPTP Mouse Model of Parkinson's Disease
| Compound (25 nmol/kg) | Motor Function Improvement (Rotarod Test) | Dopamine (B1211576) Synthesis (Tyrosine Hydroxylase levels) | Neuroprotective Growth Factor (GDNF) Expression | Synaptic Protection |
| DA-JC1 | Inferior to DA-CH5 | Less effective than DA-CH5 | - | Inferior to this compound & DA-CH5 |
| This compound | - | - | Most increased | Best protection (with DA-CH5) |
| DA-CH5 | Best performing | Best reversal of reduction | - | Best protection (with this compound) |
| Liraglutide | Inferior to DA-CH5 | Less effective than DA-CH5 | - | Inferior to this compound & DA-CH5 |
Data compiled from a study in MPTP-induced mouse model of Parkinson's disease.[3][4]
In the MPTP mouse model, the dual agonists, particularly DA-CH5 and this compound, demonstrated superior neuroprotective and restorative effects compared to the single GLP-1 agonist liraglutide and the earlier dual agonist DA-JC1.[3][4] DA-CH5 was most effective in improving motor function and restoring dopamine synthesis, while this compound showed the most significant increase in the neuroprotective growth factor GDNF.[3] Both this compound and DA-CH5 were highly effective in protecting synapses.[3][4]
Mechanism of Action: Signaling Pathways
The neuroprotective effects of this compound and related compounds are attributed to their ability to activate both GLP-1 and GIP receptors, triggering downstream signaling cascades that combat key pathological features of neurodegenerative diseases.
One of the central mechanisms is the re-sensitization of insulin (B600854) signaling pathways in the brain.[5] Studies have shown that this compound can modulate the AKT/JNK signaling pathway .[5] Activation of AKT promotes cell survival and reduces apoptosis, while the inhibition of JNK, a stress-activated protein kinase, mitigates neuronal damage.[5]
Furthermore, in models of Alzheimer's disease, a related dual agonist has been shown to modulate the PINK1/Parkin pathway , which is crucial for mitophagy – the selective removal of damaged mitochondria.[6] This suggests that these compounds may help clear dysfunctional mitochondria, a key contributor to neuronal cell death.
Below is a diagram illustrating the proposed signaling pathway for this compound and related dual agonists.
Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.
Animal Models:
-
APP/PS1 Transgenic Mice: These mice overexpress human amyloid precursor protein (APP) with the Swedish mutation and a mutant human presenilin 1 (PS1-dE9). They develop age-dependent amyloid plaques and cognitive deficits, modeling key aspects of Alzheimer's disease.[1]
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Mouse Model: MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, inducing a Parkinsonian-like phenotype in mice, including motor deficits.[3]
-
Rotenone-Induced Rat Model: Rotenone is a pesticide that inhibits mitochondrial complex I, leading to oxidative stress and the degeneration of dopaminergic neurons, providing another model for Parkinson's disease.[5]
Drug Administration:
-
In the cited studies, compounds were typically administered via intraperitoneal (i.p.) injection.[1][3] Dosages for this compound and comparators ranged from 10 nmol/kg to 25 nmol/kg, administered daily for several weeks.[1][3]
Behavioral Assessments:
-
Morris Water Maze (for AD models): This test assesses spatial learning and memory. Mice are placed in a circular pool of opaque water and must learn the location of a hidden escape platform using spatial cues. Key metrics include the time to find the platform (escape latency) and the time spent in the target quadrant during a probe trial where the platform is removed.[1]
-
Rotarod Test (for PD models): This test evaluates motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is measured as the rod's speed gradually increases.[3]
Histological and Biochemical Analyses:
-
Immunohistochemistry: This technique is used to visualize and quantify amyloid plaques, activated microglia and astrocytes (markers of neuroinflammation), and tyrosine hydroxylase-positive neurons (a marker for dopaminergic neurons) in brain tissue sections.[1]
-
Western Blotting: This method is used to measure the levels of specific proteins, such as pro-inflammatory cytokines (TNF-α, IL-1β) and components of signaling pathways (e.g., AKT, JNK).[1]
Below is a workflow diagram for a typical preclinical study evaluating these compounds.
Pharmacokinetics and Safety
A critical advantage of some dual GLP-1/GIP receptor agonists, including this compound, is their enhanced ability to cross the blood-brain barrier (BBB) compared to single agonists like liraglutide.[7] This improved central nervous system penetration is a key factor in their enhanced neuroprotective efficacy. This compound, being a non-acylated and non-PEGylated peptide, demonstrates significant rates of blood-to-brain influx.[7]
While comprehensive preclinical toxicity data for this compound is not yet widely published, the broader class of GLP-1 receptor agonists has a well-established safety profile from their use in diabetes treatment. For liraglutide, preclinical studies have been extensive, with the main findings in rodents being the dose-dependent development of thyroid C-cell tumors. However, the relevance of this finding to humans is considered low.
Conclusion
The preclinical evidence strongly supports the therapeutic potential of the dual GLP-1/GIP receptor agonist this compound and related compounds for neurodegenerative diseases. In direct comparisons, these dual agonists consistently outperform the single GLP-1 receptor agonist liraglutide in improving cognitive and motor function, reducing key pathological markers, and mitigating neuroinflammation in animal models of both Alzheimer's and Parkinson's diseases. Their enhanced blood-brain barrier penetration and multi-faceted mechanism of action, including the re-sensitization of insulin signaling and modulation of mitochondrial health, make them a highly promising avenue for further investigation and clinical development. Future research should focus on elucidating the long-term safety profile of these novel dual agonists and translating these compelling preclinical findings into human clinical trials.
References
- 1. The Dual GLP-1/GIP Receptor Agonist DA4-JC Shows Superior Protective Properties Compared to the GLP-1 Analogue Liraglutide in the APP/PS1 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Two novel dual GLP-1/GIP receptor agonists are neuroprotective in the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. GLP-1 Receptor Agonists: A New Treatment in Parkinson’s Disease [mdpi.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of DA-JC4
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of the research peptide DA-JC4. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance. As the toxicological properties of many research chemicals are not fully understood, it is imperative to treat all waste containing this compound with caution.
I. Core Safety and Handling Data
Below is a summary of the available data for this compound. This information is essential for safe handling and in making informed decisions regarding disposal.
| Property | Value | Citation |
| Appearance | White to off-white solid | |
| Storage (Lyophilized) | Store at -20°C, protected from light. For long-term stability, -80°C is optimal. | [1] |
| Storage (in Solution) | The shelf-life in solution is limited. It is recommended to use sterile buffers at pH 5-6, aliquot the solution, and store at -20°C. Avoid repeated freeze-thaw cycles. | [1] |
| Residue Handling | Peptides containing Cys, Met, or Trp are susceptible to oxidation. Those with Asp, Glu, Lys, Arg, or His can absorb moisture. | [1] |
II. Step-by-Step Disposal Protocol
The following protocol is based on general best practices for the disposal of research-grade peptides and other chemical waste.[2][3] Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations. [2][3]
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste: Unless explicitly classified as non-hazardous by your institution's EHS department, all this compound waste must be managed as hazardous chemical waste.[4]
-
Segregate Waste Streams: Do not mix different types of waste.[2]
-
Solid Waste: Collect unused lyophilized this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any other contaminated labware (e.g., pipette tips, vials) in a designated container for solid chemical waste.[3]
-
Liquid Waste: Collect any solutions containing this compound in a separate, compatible container for liquid chemical waste. Do not pour peptide solutions down the drain.[2]
-
Sharps Waste: Needles, syringes, or any other sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container.[5]
-
Step 2: Inactivation of Liquid Waste (Recommended)
For liquid waste containing this compound, an inactivation step is recommended as an additional safety measure.[3]
-
Chemical Hydrolysis: Treat the peptide solution with a 1 M sodium hydroxide (B78521) (NaOH) or 1 M hydrochloric acid (HCl) solution to hydrolyze and inactivate the peptide. Allow the mixture to stand for a minimum of 24 hours.[3]
-
Neutralization: After the inactivation period, carefully neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a suitable acid or base.[3]
-
Collection: Transfer the neutralized solution to the designated liquid chemical waste container.
Step 3: Container Management and Labeling
-
Use Appropriate Containers: All waste containers must be in good condition, compatible with the chemical waste they are holding, and have a secure, leak-proof lid.[6]
-
Proper Labeling: Clearly label all waste containers with the words "Hazardous Waste," the full chemical name ("this compound"), and any other constituents (e.g., solvents). The accumulation start date should also be clearly marked.[6][7]
-
Keep Containers Closed: Waste containers must remain closed at all times, except when adding waste.[7]
Step 4: Storage and Final Disposal
-
Designated Storage Area: Store all this compound waste containers in a designated, well-ventilated, and secure area. Use secondary containment for liquid waste to prevent spills.[4][6]
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of the waste through regular trash or other non-approved channels.[2]
-
Documentation: Maintain detailed records of the waste generated and its disposal, in accordance with your institution's policies and regulatory requirements.[6]
III. Visualized Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. genscript.com [genscript.com]
- 2. peptide24.store [peptide24.store]
- 3. benchchem.com [benchchem.com]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Essential Safety and Operational Protocols for Handling DA-JC4
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling novel compounds like DA-JC4, a dual GLP-1/GIP receptor agonist used in neurological disease and insulin (B600854) signaling research. As the toxicological properties of many research-grade peptides are not fully investigated, it is crucial to treat this compound as a substance of unknown toxicity and adhere to stringent safety protocols. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound.
Personal Protective Equipment (PPE)
A comprehensive Personal Protective Equipment (PPE) strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for various procedures involving this compound, based on general guidelines for handling potent or uncharacterized research compounds.[1][2]
| Procedure | Required Personal Protective Equipment |
| General Laboratory Work | - Nitrile gloves (double-gloving recommended)[1]- Safety glasses with side shields[1]- Fully-buttoned laboratory coat[2] |
| Weighing of Powder | - Double nitrile gloves[1]- Chemical splash goggles[1]- Face shield[1]- Disposable gown with tight-fitting cuffs[1]- NIOSH-approved respirator (e.g., N95 for powders)[1] |
| Preparation of Solutions | - Double nitrile gloves[1]- Chemical splash goggles[1]- Face shield[1]- Chemical-resistant apron over a lab coat[3] |
| Waste Disposal | - Chemical-resistant gloves (e.g., nitrile)[4]- Chemical splash goggles[1]- Laboratory coat[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from the moment it arrives in the laboratory to its final disposal is critical for safety and research integrity. The following workflow diagram illustrates the key stages and decision points.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
